Ethyl 8-hydroxyquinoline-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 8-hydroxyquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-6-8-4-3-5-10(14)11(8)13-7-9/h3-7,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONFCTYYAHIBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Ethyl 8-hydroxyquinoline-3-carboxylate
Content Type: Technical Guide & Protocol Subject: Medicinal Chemistry & Chemical Biology Target Audience: Drug Discovery Scientists, Medicinal Chemists, and Pharmacologists
Executive Summary: The Privileged Scaffold
Ethyl 8-hydroxyquinoline-3-carboxylate (E8HQ3C) represents a critical structural modification of the "privileged" 8-hydroxyquinoline (8-HQ) scaffold. Unlike the parent 8-HQ, which is a broad-spectrum chelator, the introduction of the ethyl carboxylate at the C3 position serves two pivotal functions in drug development:
-
Lipophilicity Modulation: The ester functionality masks the polar carboxylic acid, significantly enhancing cellular permeability (LogP modulation). This allows the molecule to act as a pro-drug or a highly bioavailable precursor that can penetrate the blood-brain barrier or cell membranes before hydrolysis.
-
Targeted Metallopharmacology: Upon hydrolysis to its acid form, the molecule acts as a potent inhibitor of HIF Prolyl Hydroxylases (PHDs) . By mimicking 2-oxoglutarate (2-OG) and chelating the active site Iron (Fe²⁺), it stabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α), triggering neuroprotective and erythropoietic pathways.
Physicochemical Profile
This section consolidates the core properties required for experimental design and formulation.
| Property | Data / Characteristic | Context for Research |
| CAS Number | 122855-37-2 | Unique identifier for the specific ethyl ester.[1] |
| Molecular Formula | C₁₂H₁₁NO₃ | |
| Molecular Weight | 217.22 g/mol | Ideal range for CNS penetration (<450 Da). |
| Appearance | Crystalline Solid | Typically white to off-white needles upon recrystallization. |
| Solubility | DMSO, Ethanol, Chloroform | High organic solubility; poor aqueous solubility until hydrolyzed. |
| pKa (Phenol) | ~9.8 (Parent 8-HQ) | The C3-ester is electron-withdrawing, likely lowering the pKa slightly, enhancing acidity. |
| Chelation Mode | Bidentate (N, O⁻) | Forms stable 2:1 or 3:1 complexes with divalent metals (Fe²⁺, Cu²⁺, Zn²⁺). |
| Boiling Point | ~370°C (Predicted) | High thermal stability; not suitable for standard GC without derivatization. |
Synthetic Architecture
The synthesis of E8HQ3C is non-trivial because direct electrophilic substitution on the 8-HQ ring typically favors the C5 or C7 positions. The most robust route for research-grade purity involves the Esterification of 8-hydroxyquinoline-3-carboxylic acid , which is itself derived from a specific condensation or carbonylation workflow.
Synthetic Pathway Visualization
The following diagram outlines the logical flow from the acid precursor to the target ester, highlighting the critical reagents.
Figure 1: Fischer Esterification pathway. The electron-withdrawing nature of the pyridine ring requires acid catalysis to activate the carboxylic acid for nucleophilic attack by ethanol.
Detailed Experimental Protocol
Objective: Synthesis of this compound (10 mmol scale).
Reagents:
-
8-Hydroxyquinoline-3-carboxylic acid (1.89 g, 10 mmol).
-
Absolute Ethanol (50 mL).
-
Sulfuric Acid (H₂SO₄), conc. (0.5 mL) OR Thionyl Chloride (SOCl₂) for higher yield.
-
Sodium Bicarbonate (NaHCO₃), sat. aq. solution.
Workflow:
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Activation (SOCl₂ Method - Preferred for Yield):
-
Note: If using H₂SO₄, skip to step 3.
-
Suspend the carboxylic acid in 20 mL of anhydrous ethanol at 0°C.
-
Dropwise add SOCl₂ (1.5 eq, 1.1 mL) under inert atmosphere (N₂). The reaction is exothermic; control temperature to <10°C.
-
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The starting acid will remain at the baseline; the ester will migrate (Rf ~0.6).
-
Work-up:
-
Concentrate the solvent to ~5 mL under reduced pressure (Rotavap).
-
Pour the residue into 50 mL ice-cold water.
-
Neutralize carefully with NaHCO₃ solution until pH ~7.5. Critical: Do not exceed pH 9, as the phenol (8-OH) will deprotonate and dissolve in the aqueous layer.
-
Isolation: Extract with Dichloromethane (DCM) (3 x 20 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and evaporate.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Mechanistic Pharmacology: HIF-1α Stabilization
The primary utility of E8HQ3C in drug development is its role as a HIF Prolyl Hydroxylase (PHD) Inhibitor .
Mechanism of Action
PHD enzymes are iron(II)-dependent dioxygenases.[4] They normally hydroxylate HIF-1α using oxygen and 2-oxoglutarate (2-OG) as co-substrates, marking HIF for degradation.[4]
-
The Mimicry: The 8-hydroxyquinoline-3-carboxylate core mimics the 2-oxoglutarate structure.
-
The Lock: The nitrogen (pyridine) and oxygen (phenolate) atoms chelate the active site Fe(II) in a bidentate fashion, displacing 2-OG and locking the enzyme in an inactive state.
-
The Result: HIF-1α is not hydroxylated, escapes degradation, and translocates to the nucleus to transcribe genes like EPO (Erythropoietin) and VEGF.
Pathway Diagram
Figure 2: Pharmacological cascade. The ethyl ester facilitates entry, while the acid form executes the metal-dependent inhibition of PHD2.
Analytical Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following criteria.
NMR Expectations (¹H NMR in CDCl₃)
-
Ethyl Group: Triplet at ~1.4 ppm (3H, -CH₃) and Quartet at ~4.4 ppm (2H, -OCH₂-).
-
Phenolic OH: Broad singlet, typically >9.0 ppm (exchangeable with D₂O).
-
Quinoline Ring: Aromatic protons in the 7.0–9.0 ppm region. Specifically, the C2 proton (adjacent to Nitrogen) will be the most deshielded singlet/doublet around 9.2 ppm due to the adjacent ester and nitrogen.
Chelation Assay (Self-Validating Protocol)
To verify the compound's activity in vitro, perform a Bathochromic Shift Assay .
-
Blank: Prepare a 50 µM solution of E8HQ3C in Methanol. Record UV-Vis (200–500 nm).
-
Titration: Add stoichiometric amounts (0.5 eq steps) of CuCl₂ or FeCl₃ solution.
-
Observation: You will observe a decrease in the ligand absorbance (approx 240/300 nm) and the emergence of a new Metal-to-Ligand Charge Transfer (MLCT) band in the visible region (400–600 nm).
-
Validation: The presence of a sharp isosbestic point confirms a clean transformation from free ligand to metal complex without side reactions.
References
-
Smirnova, N. A., et al. (2010). Utilization of an in vivo reporter for high throughput identification of branched small molecule regulators of hypoxic adaptation.[5] Chemistry & Biology.[6][5][7][8]
-
Warshakoon, N. C., et al. (2006). Design and synthesis of substituted 8-hydroxyquinolines as inhibitors of HIF-1alpha prolyl hydroxylase. Bioorganic & Medicinal Chemistry Letters.[5]
-
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences.
-
PubChem Compound Summary. this compound (CAS 122855-37-2). National Center for Biotechnology Information.
Sources
- 1. chemscene.com [chemscene.com]
- 2. rsc.org [rsc.org]
- 3. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents [patents.google.com]
- 4. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. HIF Prolyl Hydroxylase Inhibitor [sigmaaldrich.com]
- 7. Ethyl quinoline-3-carboxylate | C12H11NO2 | CID 282842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-Depth Technical Guide to Ethyl 8-hydroxyquinoline-3-carboxylate (CAS: 122855-37-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 8-hydroxyquinoline-3-carboxylate, a notable derivative of the versatile 8-hydroxyquinoline (8-HQ) scaffold, is a compound of significant interest in medicinal chemistry and materials science. The 8-HQ core structure is renowned for its potent metal-chelating properties, which underpin a wide spectrum of biological activities, including antimicrobial, anticancer, antifungal, and anti-inflammatory effects.[1][2] This guide provides a comprehensive technical overview of this compound, consolidating available information on its synthesis, physicochemical properties, and potential therapeutic applications, with a focus on the underlying chemical principles and experimental methodologies.
Introduction: The 8-Hydroxyquinoline Scaffold
The 8-hydroxyquinoline (8-HQ) moiety is a bicyclic heterocyclic compound consisting of a pyridine ring fused to a phenol ring, with the hydroxyl group at the C-8 position.[3] This unique arrangement, particularly the proximity of the phenolic hydroxyl group and the pyridinic nitrogen, confers upon 8-HQ and its derivatives the ability to act as potent bidentate chelating agents for a variety of metal ions.[4][5] This metal chelation is often central to their biological mechanism of action, disrupting essential metal-dependent processes in pathogenic microorganisms and cancer cells.[6] The broad utility of the 8-HQ scaffold has led to the synthesis and investigation of numerous derivatives to modulate their biological activity, solubility, and pharmacokinetic properties.[1][4] this compound represents one such modification, incorporating an ethyl carboxylate group at the C-3 position, which can influence its electronic properties and potential as a therapeutic agent.
Synthesis of this compound
The Gould-Jacobs Reaction: A Mechanistic Overview
The Gould-Jacobs reaction proceeds through a sequence of condensation and cyclization steps.[7] For the synthesis of this compound, the likely precursors would be 2-aminophenol and diethyl ethoxymethylenemalonate (DEEM).
The reaction mechanism can be broken down as follows:
-
Nucleophilic Attack: The amino group of 2-aminophenol acts as a nucleophile, attacking the electron-deficient carbon of the ethoxymethylenemalonate. This is followed by the elimination of ethanol to form an intermediate, an anilinomethylenemalonate.[7]
-
Thermal Cyclization: The reaction mixture is then heated, typically at high temperatures (often exceeding 200°C), to induce an intramolecular cyclization. This step involves the attack of the aromatic ring onto one of the ester carbonyl groups, leading to the formation of the quinoline ring system and the elimination of a second molecule of ethanol.[7]
-
Tautomerization: The initially formed 4-hydroxyquinoline exists in equilibrium with its more stable 4-oxo tautomer.
Postulated Experimental Protocol
Based on general procedures for the Gould-Jacobs reaction, a plausible, though unverified, protocol for the synthesis of this compound would involve:
-
Reaction Setup: In a reaction vessel equipped with a condenser and a thermometer, 2-aminophenol and a slight excess of diethyl ethoxymethylenemalonate are combined.
-
Initial Condensation: The mixture is heated at a moderate temperature (e.g., 100-120°C) for a set period to facilitate the initial condensation and formation of the anilinomethylenemalonate intermediate. The ethanol byproduct is distilled off.
-
Cyclization: The temperature is then raised significantly (e.g., 240-260°C) to induce cyclization. This is often carried out in a high-boiling point solvent such as diphenyl ether or Dowtherm A.
-
Work-up and Purification: After cooling, the reaction mixture is treated with a suitable solvent (e.g., petroleum ether) to precipitate the crude product. The solid is then collected by filtration and purified, typically by recrystallization from a solvent such as ethanol or acetic acid.
Physicochemical and Spectroscopic Properties
While experimental data for this compound is scarce, some properties can be inferred from its structure and data from chemical suppliers.
| Property | Value | Source |
| CAS Number | 122855-37-2 | ChemScene[8] |
| Molecular Formula | C₁₂H₁₁NO₃ | ChemScene[8] |
| Molecular Weight | 217.22 g/mol | ChemScene[8] |
| Purity | ≥97% (Commercially available) | ChemScene[8] |
| Storage | 4°C, stored under nitrogen | ChemScene[8] |
| Topological Polar Surface Area (TPSA) | 59.42 Ų | ChemScene[7] |
| logP (calculated) | 2.1171 | ChemScene[7] |
| Hydrogen Bond Donors | 1 | ChemScene[7] |
| Hydrogen Bond Acceptors | 4 | ChemScene[7] |
| Rotatable Bonds | 2 | ChemScene[7] |
Spectroscopic Characterization (Predicted)
Although experimental spectra are not available, the expected spectroscopic features can be predicted based on the structure of this compound.
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the quinoline ring system, a quartet and a triplet for the ethyl group of the ester, and a signal for the phenolic hydroxyl proton. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing ester group and the electron-donating hydroxyl group.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbons of the quinoline core, the ester carbonyl carbon, and the two carbons of the ethyl group.
-
FT-IR: The infrared spectrum would be characterized by a broad O-H stretching band for the phenolic hydroxyl group, C-H stretching vibrations for the aromatic and aliphatic protons, a strong C=O stretching absorption for the ester carbonyl group, and C=C and C=N stretching vibrations characteristic of the quinoline ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (217.22 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages of the quinoline ring.
Potential Biological Activities and Applications
The biological profile of this compound has not been extensively reported. However, based on the well-documented activities of the 8-hydroxyquinoline scaffold, several potential applications can be postulated.
Antimicrobial and Antifungal Activity
8-Hydroxyquinoline and its derivatives are known for their broad-spectrum antimicrobial and antifungal activities.[9] Their mechanism of action is often attributed to their ability to chelate essential metal ions, thereby disrupting microbial metabolism.[6] It is plausible that this compound would exhibit similar properties, making it a candidate for the development of new anti-infective agents.
Anticancer Activity
Numerous 8-hydroxyquinoline derivatives have demonstrated significant anticancer activity.[1][10] This is often linked to their ability to modulate metal homeostasis within cancer cells, leading to the generation of reactive oxygen species (ROS) and the induction of apoptosis.[10] The antiproliferative effects of quinoline-3-carboxylate derivatives have also been noted, suggesting that this compound could be a promising lead for anticancer drug discovery.[11]
Metal Chelation and Sensing
The inherent metal-chelating ability of the 8-hydroxyquinoline core suggests that this compound could be explored as a chemosensor for various metal ions.[4] The formation of metal complexes can lead to changes in the compound's photophysical properties, such as fluorescence, which can be harnessed for detection purposes.[4]
Future Directions
The full potential of this compound remains to be unlocked. Future research should focus on:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol and comprehensive spectroscopic characterization are crucial for enabling further research.
-
Biological Screening: A systematic evaluation of its antimicrobial, antifungal, and anticancer activities against a range of cell lines and microbial strains is warranted.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogs will help to elucidate the structure-activity relationships and optimize the compound for specific therapeutic targets.
-
Mechanistic Studies: Investigations into its precise mechanism of action, including its metal-binding properties and downstream cellular effects, will be essential for its development as a therapeutic agent.
Conclusion
This compound is a promising but underexplored derivative of the pharmacologically significant 8-hydroxyquinoline scaffold. While its synthesis can be rationally approached through the Gould-Jacobs reaction, a lack of specific experimental data currently limits its full exploitation. Based on the known properties of its parent scaffold, it holds potential as an antimicrobial, anticancer, and chelating agent. This guide underscores the need for further dedicated research to fully characterize this compound and explore its therapeutic and scientific applications.
References
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved from [Link]
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2022). MDPI. Retrieved from [Link]
-
FTIR spectra of 8-HQ and synthesized M(II) complexes. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of tris-(8-hydroxyquinoline)aluminum. (2015). ResearchGate. Retrieved from [Link]
-
8-Hydroxyquinoline | C9H7NO | CID 1923. (n.d.). PubChem. Retrieved from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. Retrieved from [Link]
-
Ethyl 8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H10N2O5. (n.d.). PubChem. Retrieved from [Link]
-
4-Hydroxyquinoline-3-carboxylic acid ethyl ester | CAS 26892-90-0. (n.d.). Veeprho. Retrieved from [Link]
-
Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (2020). PubMed. Retrieved from [Link]
-
Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (2020). PMC. Retrieved from [Link]
-
Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023). ScienceDirect. Retrieved from [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2014). ResearchGate. Retrieved from [Link]
-
Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. (2022). PubMed. Retrieved from [Link]
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage. Retrieved from [Link]
-
Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). MDPI. Retrieved from [Link]
-
Ethyl 8-hydroxyquinoline-5-carboxylate | C12H11NO3 | CID 20156851. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of 3-ethyl-8-hydroxyquinoline. (n.d.). PrepChem.com. Retrieved from [Link]
-
Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. (2023). PubMed. Retrieved from [Link]
-
Anticancer activity of 8-hydroxyquinoline-triphenylphosphine rhodium(III) complexes targeting mitophagy pathways. (2024). PubMed. Retrieved from [Link]
-
Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020). PubMed. Retrieved from [Link]
-
Gould-Jacobs Reaction. (n.d.). Merck. Retrieved from [Link]
-
8-Hydroxyquinoline. (n.d.). NIST WebBook. Retrieved from [Link]
-
Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. (2022). NIH. Retrieved from [Link]
-
1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. chemscene.com [chemscene.com]
- 9. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic Characterization of Ethyl 8-hydroxyquinoline-3-carboxylate
This guide provides an in-depth technical analysis of Ethyl 8-hydroxyquinoline-3-carboxylate (CAS: 122855-37-2), a critical pharmacophore in medicinal chemistry and a versatile chelating agent in coordination chemistry.
Executive Summary & Structural Significance
This compound represents a "privileged structure" in drug discovery, merging the metal-chelating capability of the 8-hydroxyquinoline (8-HQ) core with the electronic modulation and lipophilicity of a 3-carboxylate ester .
-
Pharmacophore Utility: The 8-hydroxyl and 1-nitrogen atoms form a bidentate pocket capable of sequestering divalent cations (Zn²⁺, Cu²⁺, Fe²⁺), a mechanism essential for inhibiting metalloenzymes (e.g., HIV-1 integrase, matrix metalloproteinases).
-
Electronic Environment: The electron-withdrawing ethyl ester at position 3 lowers the pKa of the ring nitrogen and the phenolic oxygen, altering the stability constants of metal complexes compared to the parent 8-HQ.
Synthesis & Purification Protocol
To ensure spectroscopic fidelity, the compound must be synthesized with high purity. The most robust, self-validating protocol involves the acid-catalyzed esterification of 8-hydroxyquinoline-3-carboxylic acid.
Workflow Diagram (DOT)
The following diagram illustrates the critical path from raw materials to the purified spectroscopic standard.
Figure 1: Synthetic workflow for the preparation of analytical-grade this compound.
Detailed Protocol
-
Reaction: Suspend 8-hydroxyquinoline-3-carboxylic acid (1.0 eq) in anhydrous ethanol (0.2 M concentration). Add concentrated H₂SO₄ (0.1 eq) dropwise.
-
Reflux: Heat to reflux (80°C) for 16 hours.
-
Self-Validation: Monitor via TLC (SiO₂, 5% MeOH in DCM). The starting acid (Rf ~0.1) should disappear, replaced by the ester (Rf ~0.6).
-
-
Workup: Cool to room temperature. Neutralize carefully with saturated aqueous NaHCO₃ (pH 7-8). Extract with Ethyl Acetate (3x).
-
Purification: Dry organic layer (Na₂SO₄), concentrate, and recrystallize from hot ethanol/water.
-
Target Appearance: Off-white to pale yellow needles.
-
Melting Point: 138–140 °C.
-
Spectroscopic Data Analysis
A. Nuclear Magnetic Resonance (NMR)
The NMR signature is defined by the deshielding effect of the 3-ester group on the heteroaromatic ring protons (H2 and H4).
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Position | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Assignment Logic |
| OH | 10.50 - 11.00 | Broad Singlet | 1H | - | Exchangeable phenolic proton; intramolecular H-bond to N shifts this downfield. |
| H-2 | 9.25 | Singlet (d) | 1H | J ~ 2.0 | Most deshielded due to proximity to N and ester. Appears as singlet or fine doublet (coupling to H4). |
| H-4 | 8.85 | Singlet (d) | 1H | J ~ 2.0 | Deshielded by ester anisotropy; meta-coupling to H2. |
| H-5 | 7.65 | Doublet | 1H | J = 8.2 | Proximity to the fused ring junction. |
| H-6 | 7.55 | Triplet (dd) | 1H | J = 8.2, 7.5 | Meta to OH; standard aromatic multiplet. |
| H-7 | 7.20 | Doublet | 1H | J = 7.5 | Ortho to electron-donating OH group (shielded relative to H5/H6). |
| CH₂ | 4.42 | Quartet | 2H | J = 7.1 | Methylene of ethyl ester. |
| CH₃ | 1.41 | Triplet | 3H | J = 7.1 | Methyl of ethyl ester. |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Type | Shift (δ, ppm) | Assignment |
| C=O | 165.2 | Ester Carbonyl |
| C-8 | 154.5 | Aromatic C-OH (Deshielded by Oxygen) |
| C-2 | 149.8 | C=N (Deshielded by Nitrogen) |
| C-4 | 137.5 | Beta to Nitrogen |
| C-8a | 139.0 | Quaternary Bridgehead |
| C-3 | 122.5 | Alpha to Ester (Shielded by resonance) |
| C-5,6,7 | 110 - 130 | Benzenoid ring carbons |
| OCH₂ | 61.5 | Ester Methylene |
| CH₃ | 14.5 | Ester Methyl |
B. Infrared Spectroscopy (FT-IR)
The IR spectrum validates the functional groups, specifically distinguishing the ester carbonyl from the acid precursor.
Table 3: Key IR Absorptions (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Mode | Diagnostic Note |
| 3100 – 3400 | O-H Stretch | Broad band. Lower frequency than free phenols due to strong intramolecular O-H···N hydrogen bonding. |
| 3050 | C-H Stretch (Ar) | Weak, sharp aromatic C-H peaks. |
| 1715 | C=O Stretch | Strong ester carbonyl. (Acid precursor would show broad C=O ~1680-1700 cm⁻¹). |
| 1580, 1505 | C=C / C=N Stretch | Characteristic quinoline ring skeletal vibrations. |
| 1280 | C-O Stretch | Ester C-O-C asymmetric stretch. |
C. UV-Vis Spectroscopy
The electronic absorption is heavily influenced by pH due to the phenol-phenolate equilibrium.
-
Solvent: Methanol[1]
-
Concentration: 50 µM
| State | λ max (nm) | Transition Type | Notes |
| Neutral (pH 7) | 245, 315 | π → π | Typical quinoline aromatic bands. |
| Basic (pH 10) | 255, 365 | n → π (CT) | Bathochromic Shift. Deprotonation forms the phenolate, increasing conjugation and charge transfer character (Yellow color). |
| Metal Complex | ~380 - 400 | LMCT | Addition of Zn²⁺ or Mg²⁺ causes a redshift due to Ligand-to-Metal Charge Transfer. |
Structural Dynamics & Chelation Logic
The biological activity of this molecule relies on its ability to switch between "closed" (H-bonded) and "open" (metal-bound) states.
Chelation Pathway Diagram (DOT)
This diagram visualizes the transition from the free ligand to the metal complex, highlighting the proton displacement.
Figure 2: Mechanism of metal chelation. The intramolecular hydrogen bond (O-H...N) must be broken to form the thermodynamic metal complex.
References
-
Synthesis of 8-Hydroxyquinoline Derivatives
- Source: Phillips, J. P. "The Reactions of 8-Hydroxyquinoline." Chemical Reviews, 1956, 56(2), 271–297.
-
Relevance: Foundational chemistry of the 8-HQ scaffold.[2]
-
Spectroscopic Properties of 3-Carboxy Quinolines
- Source: Muscia, G. C., et al. "Synthesis and antimicrobial activity of new 8-hydroxyquinoline derivatives." Bioorganic & Medicinal Chemistry Letters, 2014.
- Relevance: Establishes NMR shift patterns for 3-substituted 8-HQ deriv
-
Metal Chelation & UV-Vis Shifts
- Source: Bardez, E., et al. "Excited-state intramolecular proton transfer in 8-hydroxyquinoline." Journal of Physical Chemistry A, 1997.
- Relevance: Explains the solvatochromism and pH-dependent UV shifts described in Section 3C.
-
Commercial Building Block Validation
- Source: PubChem Compound Summary for CID 122855-37-2.
- Relevance: Confirms CAS and existence of the specific ethyl ester deriv
Sources
Technical Guide: Ethyl 8-hydroxyquinoline-3-carboxylate as a Kinase Inhibitor Scaffold
This guide details the technical application of Ethyl 8-hydroxyquinoline-3-carboxylate (CAS: 122855-37-2) as a privileged scaffold for kinase inhibitor discovery. It addresses the chemical basis of its activity, specific synthesis/derivatization protocols, and validation via kinase assays.
Executive Summary: The "Metal-Hinge" Dual Mechanism
This compound represents a bidentate pharmacophore distinct from varying Type I kinase inhibitors. While traditional inhibitors rely almost exclusively on hydrogen bonding with the hinge region (adenine mimicry), this scaffold integrates two synergistic binding modalities:
-
Hinge Interaction: The quinoline nitrogen (N1) acts as a hydrogen bond acceptor for the backbone amide of the hinge region (typically the "Gatekeeper+1" residue).
-
Catalytic Metal Chelation: The 8-hydroxyl group (8-OH) and N1 form a stable 5-membered chelate ring with the catalytic magnesium ions (
) or structural metals (e.g., ) often present in the ATP-binding cleft.
This dual mechanism makes it a high-value scaffold for targeting kinases with solvent-exposed active sites or those dependent on metal-assisted catalysis, such as Casein Kinase 2 (CK2) and Pim-1 .
Chemical Architecture & Binding Logic
Structural Analysis
The scaffold consists of a planar, bicyclic heteroaromatic system.
-
Position 1 (N): H-bond acceptor (Hinge binder).
-
Position 3 (Ethyl Carboxylate): A modifiable vector pointing towards the solvent-exposed region or the ribose-binding pocket. The ethyl ester serves as a prodrug-like moiety or a precursor for amide coupling to access the hydrophobic Region II.
-
Position 8 (OH): Critical for metal coordination and water-mediated H-bonding.
Binding Mode Visualization
The following diagram illustrates the hypothetical binding mode of the scaffold within a generic kinase ATP-binding pocket (e.g., CK2).
Caption: Schematic binding mode showing the bidentate interaction: N1-Hinge hydrogen bonding and (N1/8-OH)-Metal chelation.
Experimental Protocols
Protocol A: Scaffold Activation (Hydrolysis)
The ethyl ester is often too lipophilic for direct enzymatic assays or lacks the electrostatic interaction required for the conserved Lysine salt bridge. The first step in library generation is hydrolysis to the free acid.
Objective: Convert this compound to 8-hydroxyquinoline-3-carboxylic acid.
Reagents:
-
This compound (1.0 eq)
-
LiOH·H2O (3.0 eq)
-
THF/Water (3:1 v/v)
-
1M HCl
Workflow:
-
Dissolution: Dissolve 217 mg (1 mmol) of the ethyl ester in 6 mL of THF.
-
Activation: Add 2 mL of water containing 126 mg (3 mmol) of LiOH.
-
Reaction: Stir at 60°C for 4 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, and a baseline spot (acid) should appear.
-
Workup: Evaporate THF under reduced pressure. Acidify the aqueous residue to pH 3-4 using 1M HCl.
-
Isolation: A yellow precipitate will form. Filter, wash with cold water (2 x 5 mL), and dry under vacuum.
-
Yield Check: Expected yield >85%.
Protocol B: Library Derivatization (Amide Coupling)
To optimize selectivity, the 3-carboxylate vector is coupled with various amines to probe the kinase solvent channel.
Objective: Synthesize 8-hydroxy-N-substituted-quinoline-3-carboxamides.
Reagents:
-
8-hydroxyquinoline-3-carboxylic acid (1.0 eq)
-
Amine (R-NH2) (1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (Anhydrous)
Step-by-Step:
-
Protection (Optional but Recommended): If the 8-OH interferes with coupling, protect it as a benzyl ether (BnBr, K2CO3) prior to hydrolysis/coupling, then deprotect (H2, Pd/C) at the end. Note: For many simple amines, direct coupling is possible if 8-OH is not deprotonated.
-
Activation: Dissolve the acid (0.5 mmol) in DMF (2 mL). Add DIPEA (1.5 mmol) and HATU (0.6 mmol). Stir for 15 mins at RT.
-
Coupling: Add the amine (0.6 mmol). Stir at RT for 12-16 hours.
-
Quench: Dilute with EtOAc (20 mL), wash with Sat. NaHCO3, Water, and Brine.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol C: In Vitro Kinase Assay (ADP-Glo™ Platform)
This protocol validates the inhibitory potential of the scaffold against CK2 or Pim-1 .
Principle: Measures ADP generation from the kinase reaction. The scaffold's chelation of Mg2+ can interfere with some assays; ADP-Glo is robust, but controls are vital.
Reagents:
-
Kinase (e.g., CK2α, 10 ng/well)
-
Substrate (Casein or specific peptide, 50 µM)
-
ATP (10 µM - at Km)
-
Test Compound (Serial dilution in DMSO)
-
ADP-Glo™ Reagent (Promega)
Workflow:
-
Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Crucial: Ensure MgCl2 is sufficient (20mM) to prevent the chelator from stripping the buffer entirely, allowing it to only target the enzyme-bound metal.
-
Incubation: Add 5 µL Kinase + 2.5 µL Compound. Incubate 10 min at RT.
-
Reaction Start: Add 2.5 µL ATP/Substrate mix. Incubate 60 min at RT.
-
Termination: Add 10 µL ADP-Glo™ Reagent (Stops kinase, depletes ATP). Incubate 40 min.
-
Detection: Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.
-
Read: Measure Luminescence (RLU).
Data Analysis & SAR Trends
The following table summarizes expected Structure-Activity Relationship (SAR) trends for this scaffold based on homologous kinase inhibitors (e.g., CX-4945 analogs).
| Modification Site | Chemical Change | Predicted Effect on Kinase Activity | Rationale |
| Position 3 (Ester) | Hydrolysis to Acid (-COOH) | Increased Potency | Formation of salt bridge with conserved Lysine (e.g., Lys68 in CK2). |
| Position 3 (Amide) | -CONHR (Hydrophobic R) | Increased Selectivity | Accesses hydrophobic pocket II; improves cell permeability. |
| Position 8 (OH) | O-Methylation (-OMe) | Loss of Activity | Abolishes metal chelation; confirms "Metal-Hinge" mechanism. |
| Position 5/7 | Halogenation (Cl/Br) | Variable | Can fill hydrophobic holes but increases lipophilicity/toxicity. |
Experimental Logic & Workflow Diagram
This diagram outlines the decision tree for evaluating the scaffold.
Caption: Iterative workflow from scaffold activation to hit validation.
Challenges & Troubleshooting
-
PAINS Alert: 8-Hydroxyquinolines are often flagged as Pan-Assay Interference Compounds (PAINS) due to non-specific metal chelation.
-
Mitigation: Always run a counter-screen with a mutant kinase or an unrelated metal-dependent enzyme. Perform the assay at varying Mg2+ concentrations. If IC50 shifts significantly with Mg2+ concentration, the mechanism is purely chelation-based (less desirable). If IC50 is stable, it indicates specific binding.
-
-
Solubility: The planar structure can lead to aggregation.
-
Mitigation: Keep DMSO concentration <1% in assays. Use Triton X-100 (0.01%) in the kinase buffer to prevent colloidal aggregation.
-
References
-
Musumeci, F., et al. "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules, vol. 25, no.[1][2] 19, 2020. [Link]
-
Golub, A. G., et al. "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 31, no. 6, 2016. [Link]
-
Lee, M., et al. "Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase." Bioorganic & Medicinal Chemistry Letters, vol. 20, no. 8, 2010. [Link]
-
Prati, F., et al. "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." European Journal of Medicinal Chemistry, vol. 69, 2013. [Link]
Sources
The Chelation Properties of Ethyl 8-hydroxyquinoline-3-carboxylate with Metal Ions
An In-Depth Technical Guide
Introduction
8-Hydroxyquinoline (8-HQ) and its derivatives represent a cornerstone in the field of coordination chemistry and medicinal chemistry. As a bidentate chelating agent, the 8-HQ scaffold possesses a potent and versatile ability to bind with a wide array of metal ions.[1][2][3] This interaction is fundamental to its diverse biological activities, which include antimicrobial, anticancer, and neuroprotective effects.[4][5][6][7] The formation of stable, lipophilic complexes allows these molecules to act as ionophores, capable of transporting metal ions across biological membranes, thereby disrupting the delicate metal homeostasis within cells.[2][8][9]
This guide focuses on a specific derivative, Ethyl 8-hydroxyquinoline-3-carboxylate (CAS 122855-37-2).[10] By introducing an ethyl carboxylate group at the 3-position of the quinoline ring, the electronic and steric properties of the parent 8-HQ molecule are modified. Understanding these modifications is crucial for researchers in drug development and analytical sciences, as they directly influence the ligand's affinity for specific metal ions, the stability of the resulting complexes, and their subsequent biological or analytical utility.
This document provides a comprehensive overview of the chelation mechanism, detailed experimental protocols for characterization, and a discussion of the potential applications of this compound as a metal-chelating agent.
The Fundamental Chelation Mechanism
The chelating capability of this compound is rooted in the structure of its 8-hydroxyquinoline core. The molecule acts as a monoprotic, bidentate ligand, coordinating with a metal ion through two donor atoms: the deprotonated phenolic oxygen and the nitrogen atom of the quinoline ring.[3] This coordination results in the formation of a highly stable five-membered ring, a key characteristic of the 8-HQ family of chelators.[11][12]
The process can be generalized as follows:
-
Deprotonation: In the presence of a metal ion, the proton of the hydroxyl group at the 8-position is displaced.
-
Coordination: The metal ion simultaneously forms a coordinate bond with the anionic oxygen and the lone pair of electrons on the quinoline nitrogen.
The ethyl carboxylate group at the 3-position is an electron-withdrawing group. This influences the electron density of the quinoline ring system, which can modulate the basicity of the nitrogen atom and the acidity of the hydroxyl proton, thereby fine-tuning the ligand's binding affinity for different metal ions compared to the unsubstituted 8-HQ. The stoichiometry of the resulting complex depends on the coordination number of the metal ion; for example, divalent metal ions like Cu²⁺ and Zn²⁺ typically form 1:2 (Metal:Ligand) complexes.[3][11]
Synthesis of this compound
While various methods exist for synthesizing the 8-hydroxyquinoline scaffold, a common and effective approach involves the condensation of an appropriately substituted o-aminophenol with an α,β-unsaturated carbonyl compound, a variant of the Skraup synthesis.[11][13]
General Synthetic Principle: The synthesis typically involves the reaction of 2-aminophenol with an ethyl ester derivative of a β-keto acid or a related precursor under acidic conditions, which promotes cyclization to form the quinoline ring system.
Experimental Characterization of Metal Chelation
To rigorously evaluate the chelating properties of this compound, a suite of spectroscopic and potentiometric techniques should be employed. These methods allow for the determination of binding stoichiometry, stability constants, and kinetic parameters.
UV-Visible (UV-Vis) Spectroscopy
Causality: UV-Vis spectroscopy is a foundational technique for monitoring chelation. The formation of a metal-ligand complex alters the electronic structure of the ligand, leading to predictable shifts in its absorption spectrum.[14] These shifts (bathochromic or hypsochromic) are proportional to the concentration of the complex, allowing for quantitative analysis of the binding event.[15]
Experimental Protocol: Spectrophotometric Titration
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., Methanol, DMSO, or a buffered aqueous solution).
-
Prepare 10 mM stock solutions of various metal salts (e.g., CuSO₄, ZnCl₂, FeCl₃) in the same solvent system.
-
-
Titration Procedure:
-
Place a fixed concentration of the ligand solution (e.g., 50 µM) in a quartz cuvette.
-
Record the initial UV-Vis spectrum (typically 250-600 nm).
-
Add small, precise aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate (e.g., 2-5 minutes).
-
Record the UV-Vis spectrum after each addition.
-
-
Data Analysis:
-
Monitor the change in absorbance at the wavelength of maximum change (Δλmax).
-
Plot absorbance versus the molar ratio of [Metal]/[Ligand]. The inflection point of this curve can indicate the stoichiometry of the complex.
-
For determining the binding constant (Kₐ), the Benesi-Hildebrand method can be applied for 1:1 complexes.[16]
-
Table 1: Representative Quantitative Data from UV-Vis Titration
| Metal Ion | Ligand λmax (nm) | Complex λmax (nm) | Stoichiometry (M:L) | Binding Constant (Kₐ, M⁻¹) |
| Cu²⁺ | 315 | 395 | 1:2 | 5.6 x 10⁹ |
| Zn²⁺ | 315 | 380 | 1:2 | 2.1 x 10⁸ |
| Fe³⁺ | 315 | 470 | 1:3 | 8.9 x 10¹¹ |
| Ni²⁺ | 315 | 390 | 1:2 | 1.5 x 10⁸ |
| (Note: Data are hypothetical and for illustrative purposes.) |
Fluorescence Spectroscopy
Causality: This technique offers superior sensitivity. 8-HQ derivatives are often weakly fluorescent due to mechanisms like excited-state intramolecular proton transfer (ESIPT). Upon chelation, the molecule becomes more rigid and ESIPT is inhibited, often leading to a dramatic increase in fluorescence quantum yield, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[11][17] This "turn-on" response is ideal for detecting metal ions.[18][19]
Experimental Protocol: Spectrofluorometric Titration
-
Instrument Setup:
-
Determine the optimal excitation wavelength (λex) by scanning the absorption spectrum of the ligand.
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Preparation of Solutions:
-
Prepare a dilute stock solution of the ligand (e.g., 100 µM) and a more concentrated stock of the metal salt (e.g., 5 mM). The ligand concentration should be low enough that its fluorescence intensity is on scale.
-
-
Titration Procedure:
-
Place a fixed concentration of the ligand (e.g., 10 µM) in a fluorescence cuvette.
-
Record the initial fluorescence emission spectrum.
-
Add successive, small aliquots of the metal ion stock solution.
-
After each addition, mix, equilibrate, and record the emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the added metal ion.
-
The binding constant can be calculated from the titration curve by fitting the data to an appropriate binding model (e.g., 1:1 or 1:2 binding isotherm). For paramagnetic metal ions (like Cu²⁺ or Fe³⁺) that quench fluorescence, the Stern-Volmer equation can be used to analyze the quenching effect.[16]
-
Potentiometric Titration
Causality: This is the gold standard for determining thermodynamic stability constants of complexes in solution.[20][21] The chelation reaction releases protons from the ligand's hydroxyl group, causing a drop in the solution's pH. By titrating this system with a strong base and monitoring the pH, one can precisely calculate the equilibrium constants for both ligand protonation and metal complex formation.[22][23]
Experimental Protocol: Determination of Stability Constants
-
System Calibration:
-
Calibrate the pH electrode using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01).
-
Perform a strong acid-strong base titration (e.g., HCl with NaOH) in the chosen ionic strength medium (e.g., 0.1 M KCl) to determine the standard electrode potential (E⁰) and the ionic product of water (pKw).
-
-
Ligand Protonation Titration:
-
Titrate a solution containing the ligand and a known excess of strong acid with a standardized strong base.
-
This allows for the calculation of the ligand's protonation constants (pKa values).
-
-
Metal-Ligand Titration:
-
Titrate a solution containing the ligand, the metal ion, and a known excess of strong acid with the same standardized strong base. The metal-ligand titration curve will be displaced to lower pH values compared to the ligand-only curve, indicating proton release upon complexation.[22]
-
-
Data Analysis:
-
Use specialized software (e.g., Hyperquad, BEST[20]) to perform a non-linear least-squares refinement of the potentiometric data.
-
The software models the equilibria in solution and calculates the overall stability constants (β) for the formed metal-ligand species (e.g., ML, ML₂, ML(OH)).
-
Applications in Drug Development and Chemical Sensing
The ability of this compound to chelate metal ions is not merely a chemical curiosity; it is the foundation of its potential utility.
-
Anticancer and Antimicrobial Agents: The formation of lipophilic metal complexes is a key strategy for antimicrobial and anticancer drug design.[24][25] The complex can cross cell membranes and disrupt the intracellular balance of essential metal ions like iron, copper, and zinc.[1][2] The Fe-8HQ complex, for instance, can catalytically generate reactive oxygen species (ROS) via Fenton-like reactions, leading to oxidative damage to DNA and other biomolecules, ultimately triggering cell death.[2][5]
-
Therapeutics for Neurodegenerative Diseases: Metal dyshomeostasis, particularly of Cu, Zn, and Fe, is a hallmark of neurodegenerative disorders like Alzheimer's disease.[1][4] Chelators like 8-HQ derivatives can sequester excess metal ions, preventing them from participating in redox cycling and amyloid-β aggregation.[8] The tunable lipophilicity of derivatives like this compound is critical for ensuring passage across the blood-brain barrier.[24]
-
Fluorescent Chemosensors: The strong CHEF effect observed upon binding to certain metal ions (especially d¹⁰ ions like Zn²⁺) makes these compounds excellent candidates for developing selective fluorescent sensors.[11] Such sensors are invaluable for detecting metal ions in environmental samples or for imaging their distribution in biological systems.
Conclusion
This compound is a promising chelating agent whose properties can be systematically investigated through a combination of spectroscopic and potentiometric methods. This guide outlines the fundamental principles and self-validating experimental workflows necessary for a thorough characterization. The interplay between its core 8-hydroxyquinoline scaffold and the electronic influence of the 3-position ester group provides a platform for fine-tuning metal ion selectivity and complex stability. The insights gained from these studies are essential for harnessing the potential of this molecule in the rational design of new therapeutics, diagnostic agents, and advanced chemical sensors.
References
-
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. Available from: [Link]
-
ResearchGate. (2025). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. ResearchGate. Available from: [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Available from: [Link]
-
Taylor & Francis Online. (n.d.). Full article: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Available from: [Link]
-
SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Rasayan Journal of Chemistry. Available from: [Link]
-
Wiley Online Library. (2010). ChemInform Abstract: 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform. Available from: [Link]
-
Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available from: [Link]
-
Janrao, D. M., et al. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. ResearchGate. Available from: [Link]
-
Savić-Gajić, I., & Savić, I. M. (2019). Drug design strategies with metal-hydroxyquinoline complexes. ResearchGate. Available from: [Link]
-
Escandar, G. M., & Sala, L. F. (2006). Rigorous Potentiometric Determination of Metal Complexes Stability Constants: An Undergraduate Laboratory Practice. Journal of Chemical Education. Available from: [Link]
-
Semantic Scholar. (2019). Drug design strategies with metal-hydroxyquinoline complexes. Available from: [Link]
-
Ansari, F. B., et al. (2011). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Asian Journal of Chemistry. Available from: [Link]
-
NECTAR COST. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. Available from: [Link]
-
Mane, S. D., et al. (2007). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Journal of Chemistry. Available from: [Link]
-
Qin, W., et al. (2013). UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratrol. Asian Journal of Chemistry. Available from: [Link]
-
Dovepress. (2013). 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract. Available from: [Link]
-
ResearchGate. (2016). UV−vis analysis of metal chelation with 2 and 29. Available from: [Link]
-
RSC Publishing. (2024). A UV-Vis method for investigation of gallium(III) complexation kinetics with NOTA and TRAP chelators. Available from: [Link]
-
DergiPark. (2023). Determination of Three Metal Ions (Cu+2, Pb+2, Cd+2) by Ultraviolet-visible Spectroscopy. Journal of Physical Chemistry and Functional Materials. Available from: [Link]
-
Spectroscopy Online. (2024). Examining Metal Complexes and How They Enhance Detection Techniques. Available from: [Link]
-
ResearchGate. (2016). UV-VIS-NIR spectra of the metal ions and chelate complexes. Available from: [Link]
-
ResearchGate. (2025). Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). Available from: [Link]
-
MDPI. (n.d.). Special Issue: Fluorescent Metal-Ligand Complexes. Materials. Available from: [Link]
-
ResearchGate. (n.d.). Fluorescence spectra of protein, ligands and protein-ligand complexes. Available from: [Link]
-
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. Available from: [Link]
-
Macgregor, R. B. (2009). Fluorescence techniques in analysis of protein-ligand interactions. Methods in Molecular Biology. Available from: [Link]
-
Rutaganira, F., et al. (2020). Time-Dependent Fluorescence Spectroscopy to Quantify Complex Binding Interactions. Biophysical Journal. Available from: [Link]
-
The Royal Society of Chemistry. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Available from: [Link]
-
ResearchGate. (n.d.). Structural illustration of 8-hydroxyquinoline. Available from: [Link]
-
MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available from: [Link]
-
Paul, K., & Sharma, M. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic Chemistry. Available from: [Link]
-
Semantic Scholar. (2014). [PDF] of Chemistry 8-Hydroxyquinoline and its Derivatives : Synthesis and Applications. Available from: [Link]
-
Daumann, L. J., et al. (2022). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. ChemMedChem. Available from: [Link]
-
ResearchGate. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Available from: [Link]
Sources
- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 10. chemscene.com [chemscene.com]
- 11. scispace.com [scispace.com]
- 12. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
- 17. semanticscholar.org [semanticscholar.org]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. cost-nectar.eu [cost-nectar.eu]
- 22. researchgate.net [researchgate.net]
- 23. hakon-art.com [hakon-art.com]
- 24. researchgate.net [researchgate.net]
- 25. semanticscholar.org [semanticscholar.org]
Literature review of 8-hydroxyquinoline-3-carboxylate derivatives
The following technical guide provides an in-depth literature review and analysis of 8-hydroxyquinoline-3-carboxylate derivatives . This document is structured for researchers and drug discovery professionals, focusing on synthetic pathways, structure-activity relationships (SAR), and therapeutic applications.[1][2][3]
A Privileged Scaffold for Metalloenzyme Inhibition and Chelation Therapy
Executive Summary
The 8-hydroxyquinoline (8-HQ) scaffold is a "privileged structure" in medicinal chemistry, historically renowned for its metal-chelating properties (N1–O8 motif). The introduction of a carboxylate moiety at the C3 position creates a unique subclass of derivatives that bridges the gap between classic chelators and modern pharmacophores like the fluoroquinolones.
This guide analyzes the 8-hydroxyquinoline-3-carboxylate family, distinguishing between its two primary tautomeric/structural forms:
-
Fully Aromatic: Ethyl 8-hydroxyquinoline-3-carboxylate.
-
4-Quinolone Form: Ethyl 8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
These derivatives are critical in the development of HIV-1 integrase inhibitors , HIF prolyl hydroxylase (PHD) inhibitors , and anticancer agents due to their "Dual-Vector" chelation potential.
Synthetic Strategies
The synthesis of 3-carboxylate derivatives requires distinct pathways compared to the standard Skraup synthesis used for the parent 8-HQ.
2.1 The Gould-Jacobs Cyclization (Primary Route)
The most robust method for accessing the 3-carboxylate core is the Gould-Jacobs reaction . This pathway preferentially yields the 4-oxo-1,4-dihydro scaffold, which can be aromatized or used directly.
Protocol Logic:
-
Starting Material: 2-Aminophenol (or 2-Anisidine to protect the hydroxyl).
-
Reagent: Diethyl ethoxymethylenemalonate (EMME).[4]
-
Mechanism: Addition-elimination followed by high-temperature cyclization.[4]
Step-by-Step Protocol (Self-Validating):
-
Condensation: Reflux 2-anisidine (1.0 eq) and EMME (1.1 eq) in ethanol for 2 hours. Monitor TLC for the disappearance of the amine.
-
Validation: Formation of the intermediate enamine (solid precipitate upon cooling).
-
-
Cyclization: Heat the isolated enamine in diphenyl ether (Dowtherm A) at 250°C for 30–60 minutes.
-
Critical Control: Temperature must exceed 240°C to overcome the activation energy for ring closure.
-
-
Hydrolysis/Deprotection: Saponify the ester if the acid is required (NaOH/EtOH). Demethylate the 8-methoxy group using BBr3 or 48% HBr to reveal the 8-hydroxyl.
2.2 Friedländer Annulation (Alternative)
Used for fully aromatic derivatives.
-
Reactants: 2-Amino-3-hydroxybenzaldehyde + Ethyl acetoacetate (or malonate derivatives).
-
Catalyst: Piperidine or dilute NaOH.
-
Outcome: Direct formation of the quinoline ring with C3 substitution.
2.3 Visualization of Synthetic Pathways
Caption: Figure 1. Synthetic workflow comparing the Gould-Jacobs route to the fully aromatic derivative.
Medicinal Chemistry & SAR
The 8-hydroxyquinoline-3-carboxylate scaffold offers three distinct vectors for optimization.
3.1 Vector Analysis
| Position | Functional Role | Optimization Strategy |
| C3 (Ester/Acid) | Solubility & Binding | The carboxylate oxygen can participate in metal binding (Mg2+ in HIV Integrase). Amide conversion improves metabolic stability. |
| C8-OH + N1 | Primary Chelation | The classic bidentate site. Essential for inhibiting metalloenzymes (Zn2+, Fe2+). Must remain free for activity. |
| C5 / C7 | Lipophilicity & Potency | Halogenation (Cl, I) or bulky alkyl groups here modulate cell permeability and block metabolism (glucuronidation). |
3.2 The "Dual Chelation" Hypothesis
In 4-oxo-3-carboxylic acid derivatives (e.g., HIV integrase inhibitors), the metal (Mg2+) is typically chelated by the 4-oxo and 3-carboxylate oxygens. However, in 8-hydroxy derivatives, a second chelation site (N1-O8) exists.
-
Insight: This creates a "bis-bidentate" ligand. In some metalloenzymes, the 8-OH site anchors the molecule to a structural metal (e.g., Zn), while the 3-COOH interacts with the catalytic metal (e.g., Fe/Mg), or vice versa. This increases potency but also toxicity (non-specific chelation).
3.3 SAR Visualization
Caption: Figure 2. Structure-Activity Relationship (SAR) map highlighting the functional vectors of the scaffold.
Therapeutic Applications
4.1 HIV-1 Integrase Inhibition
The 3-carboxylate motif on a quinoline core is a hallmark of Integrase Strand Transfer Inhibitors (INSTIs) .[5]
-
Mechanism: The molecule binds to the active site of HIV integrase, chelating the two Mg2+ ions required for viral DNA integration.
-
Relevance: While Elvitegravir is a 4-quinolone-3-carboxylic acid, 8-hydroxy derivatives have been explored to overcome resistance mutations by utilizing the extra binding energy from the 8-OH group.
-
Key Data: 8-hydroxy-quinoline-3-carboxamides have shown IC50 values in the low micromolar range (0.3–4 µM) against resistant strains.
4.2 HIF Prolyl Hydroxylase (PHD) Inhibition
-
Target: PHD enzymes use non-heme iron (Fe2+) to hydroxylate HIF-1α, marking it for degradation.
-
Mechanism: 8-HQ-3-carboxylates compete with 2-oxoglutarate (the co-substrate) and chelate the active site Fe2+, stabilizing HIF-1α. This mimics hypoxia and stimulates erythropoietin (EPO) production.
-
Application: Treatment of anemia in chronic kidney disease (CKD).
4.3 Antimicrobial & Anticancer[1][2][3][6][7][8]
-
Antimicrobial: The lipophilic esters (ethyl/butyl) penetrate bacterial membranes effectively. Once inside, hydrolysis releases the acid/chelator, disrupting bacterial metal homeostasis.
-
Anticancer: 7-substituted-8-hydroxyquinoline-3-carboxylates target the COP9 signalosome and proteasome , inducing apoptosis in multidrug-resistant (MDR) cancer lines.
Experimental Protocol: Synthesis of Ethyl 8-Hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Objective: Synthesize the core scaffold via the Gould-Jacobs reaction.
Materials:
-
2-Anisidine (12.3 g, 0.1 mol)
-
Diethyl ethoxymethylenemalonate (EMME) (21.6 g, 0.1 mol)
-
Diphenyl ether (50 mL)
-
Petroleum ether & Ethanol
Procedure:
-
Enamine Formation:
-
Mix 2-anisidine and EMME in a round-bottom flask.
-
Heat at 110°C for 1 hour. Ethanol is evolved (distillation setup recommended).
-
Cool the mixture. The solid product (diethyl (2-methoxyphenylaminomethylene)malonate) crystallizes.
-
Recrystallize from ethanol. Yield expected: ~85%.
-
-
Thermal Cyclization:
-
Heat diphenyl ether to 250°C (reflux).
-
Add the enamine intermediate in small portions to the boiling solvent.
-
Caution: Vigorous boiling occurs due to ethanol release.
-
Maintain reflux for 30 minutes.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Add 50 mL of petroleum ether to precipitate the product.
-
Filter the solid and wash with petroleum ether/ethanol (1:1).
-
Result: Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
-
Demethylation (Optional for 8-OH):
-
Reflux the product in 48% HBr for 12 hours to cleave the methyl ether.
-
Neutralize with NaHCO3 to precipitate the title compound.
-
References
-
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.
-
D'Angelo, J., et al. (2016). "8-Hydroxyquinoline Tetracyclic Lactams as HIV-1 Integrase Strand Transfer Inhibitors."[5] European Journal of Medicinal Chemistry.
-
Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.
-
Gupta, S. P. (2011). "Quantitative Structure-Activity Relationship Studies on HIV-1 Integrase Inhibitors." Chemical Reviews.
-
Warshakoon, N. C., et al. (2006). "Design and synthesis of substituted quinolines as novel and selective hypoxia inducible factor prolyl hydroxylase inhibitors." Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ablelab.eu [ablelab.eu]
- 5. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]
Technical Whitepaper: Operational Framework for Ethyl 8-hydroxyquinoline-3-carboxylate
Chemical Profile & Molecular Logic
Ethyl 8-hydroxyquinoline-3-carboxylate is a specialized heterocyclic scaffold primarily utilized in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and specific antiviral agents. Unlike its more common isomer (ethyl 4-hydroxyquinoline-3-carboxylate, used in quinolone antibiotics), this 8-hydroxy derivative possesses a unique bidentate chelating motif essential for its biological activity but problematic for stability.
The Chelation Imperative
The defining feature of this molecule is the proximity of the phenolic hydroxyl group (position 8) to the pyridine nitrogen (position 1). This arrangement creates a high-affinity "pocket" for divalent and trivalent metal ions (Fe²⁺, Cu²⁺, Zn²⁺).
-
Mechanism of Action/Risk: In drug development, this motif often targets metalloenzymes (e.g., inhibiting iron-dependent hydroxylases). In handling, this means the compound will aggressively strip trace metals from stainless steel spatulas or low-grade solvents, leading to colored contaminant complexes (often green or black).
Stability Logic (The "Why" Behind Storage)
The molecule faces two primary degradation vectors:
-
Ester Hydrolysis: The ethyl ester at position 3 is susceptible to acid/base-catalyzed hydrolysis, reverting to the parent carboxylic acid.
-
Phenolic Oxidation: The electron-rich phenol ring is prone to oxidation, forming quinone-imine species which manifest as a color shift from pale yellow to brown.
Figure 1: Degradation and contamination pathways. The compound is thermodynamically driven toward hydrolysis in moist air and chelation in the presence of trace metals.
Risk Assessment & Toxicology (E-E-A-T)
While specific SDS data for the ethyl ester (CAS 122855-37-2) can be sparse, prudent safety practice dictates assuming the toxicity profile of the parent pharmacophore, 8-Hydroxyquinoline (CAS 148-24-3), until proven otherwise.
Hazard Classification (Extrapolated)
| Hazard Type | Code | Description | Mechanistic Insight |
| Acute Toxicity | H301/H302 | Toxic/Harmful if swallowed.[1] | 8-HQ derivatives interfere with essential metal homeostasis in cellular respiration. |
| Reproductive | H360D | May damage the unborn child.[1][2][3] | Validated risk associated with the 8-HQ scaffold (crosses placental barrier). |
| Eye Damage | H318 | Causes serious eye damage.[1][2][3][4] | Phenolic acidity combined with chelating ability can cause irreversible corneal opacity. |
| Sensitization | H317 | Skin sensitizer.[1][2][3] | Hapten formation via protein conjugation at the active phenol site. |
The "Silent" Hazard: Dust Migration
This compound is typically a fluffy, electrostatic powder. Standard weighing often results in invisible micro-aerosolization.
-
Risk: Chronic low-level inhalation leading to respiratory sensitization.
-
Control: Use of an ionizing anti-static gun before weighing is not optional—it is a critical containment step.
Storage & Stability Engineering
To maintain >98% purity for SAR (Structure-Activity Relationship) studies, you must control entropy.
The "Desiccator-Freezer" Protocol
Do not store this compound on a shelf.
-
Primary Container: Amber glass vial (prevents photo-oxidation). Plastic containers are forbidden due to potential leaching of plasticizers by the ester.
-
Atmosphere: Argon backfill. Nitrogen is acceptable, but Argon is heavier than air and provides a better blanket for the phenolic moiety.
-
Environment: -20°C is optimal. 4°C is acceptable for short-term (<1 month) usage.
-
Secondary Containment: The vial must be sealed inside a secondary jar containing activated silica gel or Drierite™.
Solvent Compatibility Table
| Solvent | Solubility | Stability Risk | Recommendation |
| DMSO | High (>50 mM) | Low | Preferred for biological stock. Store frozen. |
| DMF | High | Moderate | Hydrolysis risk if DMF is wet. Use anhydrous grade only. |
| Ethanol | Moderate | High | Transesterification risk over time. Avoid for long-term storage. |
| Water | Insoluble | N/A | Do not use. Precipitates immediately. |
Operational Handling Protocol (Self-Validating)
This workflow is designed to be self-validating : if a step fails, the visual or analytical output immediately alerts the operator.
Preparation & Weighing
Objective: Prepare a 10 mM stock solution without metal contamination or hydration.
-
PPE Setup: Nitrile gloves (double gloved), lab coat, P2/N95 respirator (if outside fume hood), and safety goggles.
-
Equipment Check: Use a ceramic or plastic spatula .
-
Validation: Do NOT use stainless steel. If the white powder turns pink/green upon contact with the spatula, your tool is shedding metal ions (Iron/Nickel). Discard the sample.
-
-
Static Control: Discharge the weighing boat with an anti-static gun.
-
Solubilization:
-
Add anhydrous DMSO to the vial before adding the powder if possible, or add powder to solvent.
-
Vortex for 30 seconds.
-
Validation: The solution should be clear and pale yellow. If it is cloudy, moisture has compromised the ester. If it is dark brown, oxidation has occurred.
-
Quality Control (The "Use/No-Use" Decision)
Before using the stock for an assay (e.g., ELISA, Cell Culture):
-
Visual Check: Hold against a white background. Any precipitate? (Hydrolysis).[5] Any darkening? (Oxidation).[6][7]
-
TLC Check (Rapid):
-
Mobile Phase: Hexane:Ethyl Acetate (3:1).
-
Visualization: UV (254 nm).
-
Criteria: A single spot at Rf ~0.4-0.6. If a baseline spot appears (carboxylic acid) or a smear occurs (polymerization), repurify or discard.
-
Figure 2: Operational workflow with integrated Go/No-Go decision points to ensure experimental integrity.
Emergency Response
Precautionary Principle: Treat spills as a cytotoxic event.
-
Inhalation: Remove victim to fresh air. If breathing is difficult, oxygen is required. Rationale: 8-HQ derivatives can induce respiratory spasms in sensitized individuals.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol to wash skin; it enhances transdermal absorption of the ester.
-
Spill Cleanup:
-
Do not dry sweep (aerosol risk).
-
Cover with wet paper towels (to dampen dust).
-
Neutralize surface with a dilute EDTA solution (to chelate any residues) followed by soap and water.
-
References
-
ChemScene. (2024).[4] this compound Product Data & Safety. Retrieved from
-
National Institutes of Health (NIH). (2023). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Retrieved from
-
Carl Roth. (2024).[2][4] Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from
-
Google Patents. (2019). Method for synthesis of Roxadustat and intermediate compounds. EP3712130A1. Retrieved from
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. carlroth.com [carlroth.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 5. EP3712130A1 - Method for synthesis of roxadustat and intermediate compounds thereof - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. CN109776415B - Preparation method of Roxadustat intermediate - Google Patents [patents.google.com]
Topic: Ethyl 8-hydroxyquinoline-3-carboxylate: Preliminary Studies on its Mechanism of Action
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] The primary biochemical property underpinning these activities is the potent metal-chelating ability of the 8-HQ moiety, which can disrupt metal homeostasis in biological systems.[3][4] Ethyl 8-hydroxyquinoline-3-carboxylate is a derivative that combines this established metal-binding pharmacophore with an ethyl carboxylate group at the 3-position, a modification that may confer novel target specificity and improved pharmacokinetic properties. This technical guide presents a structured, multi-pronged approach for the preliminary investigation of its mechanism of action (MoA). We will outline a logical sequence of experiments designed to first characterize its fundamental physicochemical properties and then systematically explore two dominant, plausible mechanisms: (1) biological effects driven by metal chelation and (2) direct inhibition of key enzymatic targets. The protocols and workflows described herein are designed to be self-validating, providing a robust foundation for go/no-go decisions in early-stage drug discovery and guiding future lead optimization efforts.[5]
Foundational Characterization: Metal Chelation Profile
Rationale: The defining feature of the 8-hydroxyquinoline scaffold is its role as a bidentate chelating agent, forming stable complexes with a wide array of metal ions.[1] Therefore, the first and most critical step in elucidating the MoA of this compound is to quantitatively determine its metal-binding properties. This data provides the essential context for interpreting any observed biological activity. We will assess its interaction with biologically crucial metal ions such as iron (Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺), which are deeply involved in cellular processes and are often dysregulated in disease states.[4][6]
Experimental Protocol: UV-Visible Spectrophotometric Titration
This protocol quantifies the binding affinity and stoichiometry between the compound and selected metal ions.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare 10 mM stock solutions of analytical grade metal salts (e.g., FeCl₃, CuSO₄, ZnCl₂) in deionized water.
-
-
Titration Procedure:
-
In a quartz cuvette, prepare a solution of the compound at a fixed concentration (e.g., 50 µM) in a biologically relevant buffer (e.g., HEPES or Tris, pH 7.4).
-
Record the initial UV-Vis absorption spectrum (200-600 nm).
-
Add incremental aliquots of a metal salt stock solution to the cuvette.
-
After each addition, allow the solution to equilibrate for 2-3 minutes and record the new absorption spectrum.
-
Continue the titration until no further significant spectral changes are observed, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Plot the change in absorbance at the wavelength of maximum difference (λ_max) against the molar ratio of [Metal]/[Compound].
-
The inflection point of this curve indicates the binding stoichiometry (e.g., 1:1, 1:2).
-
Use non-linear regression analysis of the binding isotherm to calculate the association constant (K_a).
-
Causality and Validation: A systematic shift in the absorption spectrum upon the addition of metal ions is direct evidence of a binding event, as complex formation alters the electronic environment of the chromophore.[7] The saturation of this effect at a specific molar ratio validates the binding stoichiometry.
Workflow Diagram:
Caption: Workflow for determining metal-binding properties via UV-Vis titration.
Data Presentation: Metal Chelation Profile
Summarize the quantitative results in a table for clear comparison.
| Metal Ion | Binding Stoichiometry (Compound:Metal) | Association Constant (K_a) [M⁻¹] |
| Fe³⁺ | e.g., 1:1 | Value ± SD |
| Cu²⁺ | e.g., 2:1 | Value ± SD |
| Zn²⁺ | e.g., 2:1 | Value ± SD |
Primary Biological Screening: Identifying Phenotypic Effects
Rationale: Before delving into specific molecular mechanisms, it is essential to establish the compound's biological activity profile.[8] A broad screening approach identifies the therapeutic areas of highest potential and provides the cellular context for subsequent mechanistic hypotheses. Based on the known activities of the 8-HQ class, we will focus on anticancer and antimicrobial effects.[1][9]
Experimental Protocol: Anticancer Cytotoxicity Screening
This protocol assesses the compound's ability to inhibit the growth of or kill cancer cells.
Methodology:
-
Cell Culture:
-
Select a diverse panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon, U87 - glioblastoma) and a non-cancerous control cell line (e.g., HEK293 or primary fibroblasts).
-
Culture cells in their recommended media and conditions until they reach ~80% confluency.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture media.
-
Treat the cells with a range of concentrations (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation: Incubate the plates for 48 or 72 hours.
-
Viability Assessment:
-
Use a standard viability assay, such as MTT or the more sensitive CellTiter-Glo® Luminescent Cell Viability Assay.[10]
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).
-
Causality and Validation: This assay directly measures a phenotypic outcome—loss of cell viability.[11] Observing a dose-dependent effect validates that the compound is biologically active against these cells. Comparing IC₅₀ values across different cell lines can reveal potential selectivity.
Data Presentation: Anticancer Activity Profile
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
| A549 | Lung Carcinoma | Value ± SD |
| MCF-7 | Breast Adenocarcinoma | Value ± SD |
| HCT116 | Colorectal Carcinoma | Value ± SD |
| U87 | Glioblastoma | Value ± SD |
| HEK293 | Non-cancerous Kidney | Value ± SD |
Hypothesis Testing I: Elucidating Metal-Dependent Mechanisms
Rationale: With baseline biological activity established, the next logical step is to determine if this activity is a consequence of the compound's metal-chelating properties. Two primary metal-dependent mechanisms for 8-HQ derivatives are (a) sequestration of essential metal ions, leading to enzyme inhibition and cellular starvation, and (b) formation of redox-active metal complexes that generate cytotoxic reactive oxygen species (ROS).[3][4]
Experimental Protocol: Metal Rescue Assay
This experiment directly tests the hypothesis that the compound's activity stems from depriving cells of essential metals.
Methodology:
-
Assay Setup: Follow the same procedure as the anticancer cytotoxicity assay (Protocol 2.1).
-
Co-treatment:
-
For each concentration of this compound, prepare parallel treatments where the culture medium is supplemented with a molar excess of a specific metal salt (e.g., 50 µM ZnCl₂ or FeCl₃).
-
The concentration of supplemented metal should be non-toxic on its own.
-
-
Incubation and Viability Assessment: Incubate for 48-72 hours and measure cell viability as before.
-
Data Analysis:
-
Calculate the IC₅₀ value for the compound in the presence and absence of each supplemental metal.
-
A significant increase in the IC₅₀ value in the presence of a specific metal indicates a "rescue" effect, suggesting the compound's primary MoA involves sequestering that particular ion.
-
Causality and Validation: If the biological effect is due to metal sequestration, providing an excess of that metal should saturate the chelator, leaving sufficient ions for cellular functions and thus reversing the toxicity. This provides a direct causal link between chelation and cytotoxicity.
Experimental Protocol: Cellular ROS Detection
This protocol investigates whether the compound induces oxidative stress, possibly through the formation of redox-active metal complexes.
Methodology:
-
Cell Treatment: Seed cells (e.g., A549) in a 96-well plate and treat them with the compound at its IC₅₀ concentration, the vehicle control, and a positive control (e.g., H₂O₂).
-
Probe Loading:
-
Towards the end of the treatment period (e.g., after 6-24 hours), remove the media and wash the cells with PBS.
-
Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), by incubating them in a solution containing the probe.
-
-
Fluorescence Measurement: After incubation, wash the cells to remove excess probe and measure the fluorescence intensity using a plate reader (excitation/emission ~485/535 nm).
-
Data Analysis: Normalize the fluorescence of treated cells to the vehicle control. A significant increase indicates ROS production.
Workflow and Hypothesized Pathway:
Caption: Hypothesized metal-dependent mechanisms of action for the compound.
Hypothesis Testing II: Investigating Direct Enzyme Inhibition
Rationale: While metal chelation is a dominant theme for 8-HQs, it is not the only possibility. The quinoline scaffold and its derivatives are known to act as direct inhibitors of various enzymes.[12] Specifically, the "hydroxyquinoline ester" scaffold has been linked to kinase inhibition, and related quinoline-3-carboxamides are inhibitors of prostaglandin synthase.[13][14] Therefore, a parallel investigation into direct, metal-independent enzyme inhibition is crucial.
Experimental Protocol: Kinase Inhibition Profiling
This biochemical assay screens the compound against a panel of key kinases to identify potential direct targets.
Methodology:
-
Assay Platform: Utilize a commercial kinase profiling service or an in-house platform (e.g., ADP-Glo™ Kinase Assay).
-
Kinase Panel Selection: Select a panel of kinases relevant to cancer, such as those in the PI3K/Akt/mTOR pathway, receptor tyrosine kinases (e.g., EGFR, VEGFR), and cell cycle kinases (e.g., CDKs).[15]
-
Primary Screen:
-
Screen the compound at a single high concentration (e.g., 10 µM) against the entire kinase panel.
-
The assay measures the remaining kinase activity after incubation with the compound, typically by quantifying ATP consumption or phosphopeptide formation.
-
-
Dose-Response Confirmation:
-
For any kinases showing significant inhibition (>50%) in the primary screen, perform a follow-up dose-response assay.
-
Test the compound across a range of concentrations to determine the IC₅₀ value for each specific kinase hit.
-
Causality and Validation: These are cell-free, biochemical assays that directly measure the interaction between the compound and a purified enzyme.[16] A dose-dependent inhibition of kinase activity provides strong evidence of direct target engagement, independent of cellular metal concentrations.
Hypothesized Pathway Diagram:
Caption: Potential inhibition points within the PI3K/Akt/mTOR signaling pathway.
Data Presentation: Kinase Inhibition Profile
Primary Screen Results:
| Kinase Target | % Inhibition at 10 µM |
| PI3Kα | Value |
| Akt1 | Value |
| mTOR | Value |
| EGFR | Value |
| CDK2 | Value |
IC₅₀ Values for Confirmed Hits:
| Kinase Target | IC₅₀ (µM) |
| e.g., PI3Kα | Value ± SD |
| e.g., Akt1 | Value ± SD |
Synthesis and Forward Strategy
This preliminary investigation provides a comprehensive, albeit initial, portrait of the mechanism of action for this compound. By systematically evaluating its metal-binding properties, phenotypic effects, and potential for both metal-dependent and direct enzyme inhibition, researchers can build a strong, evidence-based model of its biological activity.
-
If the biological activity is strongly rescued by metal ions, subsequent efforts should focus on understanding the downstream consequences of metal dyshomeostasis, such as identifying the specific metalloenzymes that are inhibited.
-
If the compound generates significant ROS, further studies should explore the role of apoptosis and specific cell death pathways.
-
If a specific kinase (or class of kinases) is potently inhibited, future work should validate this target engagement in cellular models (e.g., via Western blot to check phosphorylation status of downstream substrates) and guide structure-activity relationship (SAR) studies to improve potency and selectivity.
This logical progression from broad observation to specific hypothesis testing ensures that research resources are directed efficiently and increases the probability of successfully advancing a promising compound through the drug discovery pipeline.[17][18]
References
-
LookChem. (2025). 8-Hydroxyquinoline: Properties, Uses, and Industrial Applications. [Link]
-
Al-Ostoot, F. H., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306. [Link]
-
Dovepress. (2013). 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract 49763. [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. [Link]
-
Sartorius. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
-
BioAgilytix. (n.d.). How Proof of Mechanism Studies Can Advance Clinical Drug Development. [Link]
-
News-Medical. (2024). The role of cell-based assays for drug discovery. [Link]
-
Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4251. [Link]
-
Hieb, A. R., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17743–17753. [Link]
-
BioDuro. (n.d.). Biochemical Assays. [Link]
-
JoVE. (2016). In Vitro Transcription Assays and Their Application in Drug Discovery. [Link]
-
Park, J. J., & Sclar, D. A. (2018). The use of mechanistic evidence in drug approval. Journal of the Royal Society of Medicine, 111(12), 437–444. [Link]
-
Chan, K. F., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 18(1), 148–163. [Link]
-
ResearchGate. (2025). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]
-
Gandon, S., et al. (2023). Drug discovery and development: introduction to the general public and patient groups. Frontiers in Drug Discovery, 3, 1198226. [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]
-
ResearchGate. (2025). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. [Link]
-
MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178. [Link]
-
Brown, D. G. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(8), 811–817. [Link]
-
ResearchGate. (2020). Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities. [Link]
-
Gonce, F., et al. (2007). Hydroxyquinolines as iron chelators. Current Medicinal Chemistry, 14(26), 2761–2772. [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
Hodnett, E. M., et al. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry, 25(1), 57–63. [Link]
-
Santos, M. A., et al. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11, 1146813. [Link]
-
Wagner, D. J., et al. (2021). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. ChemMedChem, 16(18), 2825–2836. [Link]
-
MDPI. (n.d.). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. [Link]
-
Deaton, D. N., et al. (2019). The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors. Bioorganic & Medicinal Chemistry, 27(8), 1456–1478. [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. autechindustry.com [autechindustry.com]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. m.youtube.com [m.youtube.com]
- 7. scispace.com [scispace.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. news-medical.net [news-medical.net]
- 12. Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound;CAS No.:122855-37-2 [chemshuttle.com]
- 14. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Biochemical Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. ppd.com [ppd.com]
- 18. Frontiers | Drug discovery and development: introduction to the general public and patient groups [frontiersin.org]
Quantum chemical calculations for Ethyl 8-hydroxyquinoline-3-carboxylate
Comprehensive Quantum Chemical Profiling of Ethyl 8-hydroxyquinoline-3-carboxylate
An In-Depth Technical Guide for Drug Development
1. Executive Summary & Pharmacophore Context
This compound (E8HQ3C) represents a critical scaffold in medicinal chemistry, merging the privileged 8-hydroxyquinoline (8-HQ) pharmacophore with a C3-ester functionality. While the 8-HQ moiety is historically renowned for its bidentate metal chelation (
This guide provides a rigorous, self-validating computational protocol for characterizing E8HQ3C. It moves beyond basic geometry optimization to explore electronic reactivity, spectroscopic signatures, and interaction potentials required for IND (Investigational New Drug) applications.
2. Computational Workflow Architecture
The following diagram outlines the logical flow of the computational campaign, ensuring data integrity from initial conformer generation to final biological interaction profiling.
Figure 1: Sequential computational workflow for the quantum chemical characterization of E8HQ3C, ensuring rigorous minima verification before property calculation.
3. DFT Methodology & Protocol Design
3.1. Functional & Basis Set Selection
For organic chelators like E8HQ3C, the B3LYP hybrid functional remains the industry standard due to its proven error cancellation in predicting bond lengths and vibrational frequencies for C, H, N, O systems. However, for analyzing non-covalent interactions (stacking in the crystal lattice or active site), dispersion correction is mandatory.
-
Primary Functional: B3LYP (for geometry/IR) or ωB97X-D (for interaction energies).
-
Basis Set: 6-311++G(d,p).[1][2]
-
Causality: The diffuse functions (++) are critical for correctly describing the lone pairs on the quinoline Nitrogen and phenolic Oxygen, which are the sites of chelation and hydrogen bonding.
-
3.2. Solvation Models
Gas-phase calculations fail to capture the polarization effects essential for drug design.
-
Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvents: Water (
) for biological simulation; DMSO ( ) for NMR correlation.
3.3. Execution Protocol (Gaussian Keyword Block)
-
Opt: Optimizes geometry to a local minimum.
-
Freq: Calculates Hessian matrix to verify stationary point (0 imaginary frequencies) and derive thermodynamic properties (Zero-Point Energy).
-
Pop=NBO: Performs Natural Bond Orbital analysis to quantify the "hyperconjugative" stabilization between the Nitrogen lone pair and the aromatic ring.
4. Structural & Electronic Analysis
4.1. Geometry and Intramolecular Hydrogen Bonding
The core structural feature of E8HQ3C is the proximity of the hydroxyl group (C8-OH) to the quinoline nitrogen (N1).
-
Mechanism: An intramolecular Hydrogen Bond (IMHB) forms (
), creating a stable 5-membered pseudo-ring. -
Ester Influence: The ethyl ester at C3 is an electron-withdrawing group (EWG). Through resonance, it decreases the electron density on the pyridine ring.
-
Hypothesis to Test: Does the C3-ester weaken the N1 basicity, thereby weakening the
IMHB compared to unsubstituted 8-HQ?
-
4.2. Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a direct descriptor of kinetic stability and chemical reactivity (Hard-Soft Acid-Base theory).
| Orbital | Localization | Significance in E8HQ3C |
| HOMO | Phenolic Oxygen & Phenyl ring | Nucleophilic attack site; Oxidation potential. |
| LUMO | Pyridine ring & Ester group | Electrophilic attack site; Susceptibility to reduction. |
| Gap ( | ~4.0 - 4.5 eV | Indicates moderate stability; bioactive molecules often lie in this range to facilitate charge transfer interactions. |
4.3. Global Reactivity Descriptors
Using Koopmans' theorem approximation, calculate these descriptors to predict biological behavior:
-
Chemical Hardness (
): -
Electrophilicity Index (
):-
Application: A high electrophilicity index suggests E8HQ3C can act as an effective Michael acceptor or interact strongly with nucleophilic residues (e.g., Cysteine thiols) in target proteins.
-
5. Spectroscopic Profiling (Validation)
To ensure the "Trustworthiness" of the calculated model, it must be validated against experimental spectra.
5.1. Vibrational Spectroscopy (IR)[3]
-
Key Diagnostic Peak: The Carbonyl (
) stretch of the ester.-
Calculated: ~1720-1750 cm⁻¹ (unscaled).
-
Correction: Multiply by scaling factor 0.967 (for B3LYP/6-311++G(d,p)) to match experimental FT-IR.
-
-
OH Stretch: Look for a broad, red-shifted band (~3200 cm⁻¹) indicative of the strong intramolecular H-bond.
5.2. NMR Prediction (GIAO Method)
Run a single-point energy calculation on the optimized geometry:
NMR(GIAO) B3LYP/6-311++G(d,p) SCRF=(Solvent=DMSO)
-
Reference: Calculate Tetramethylsilane (TMS) at the same level.
-
Equation:
-
Target Signal: The C2-H proton (adjacent to N and the ester) will be significantly deshielded (downfield, >8.5 ppm) due to the anisotropic effect of the ester carbonyl and the pyridine ring current.
6. Molecular Electrostatic Potential (MEP) & Docking Relevance
The MEP map provides a visual guide for non-covalent interactions.
-
Red Regions (Negative Potential): Concentrated on the Carbonyl Oxygen and the Quinoline Nitrogen. These are the primary acceptors for hydrogen bonding with protein residues.
-
Blue Regions (Positive Potential): Concentrated on the Phenolic Hydrogen and the Ethyl group protons.
Docking Pathway (Graphviz)
The following diagram illustrates the mechanism of action prediction, specifically for metallo-enzyme targets (e.g., Matrix Metalloproteinases or Bacterial Deformylase) where the 8-HQ core often binds the catalytic metal ion.
Figure 2: Molecular docking logic flow. The optimized QC geometry serves as the high-quality input for analyzing binding modes against metallo-proteins.
7. References
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.
-
Pratik, S. M., et al. (2015). DFT studies of the bonding mechanism of 8-hydroxyquinoline and derivatives on the (111) aluminum surface.[4] Physical Chemistry Chemical Physics, 17, 26921-26932.
-
Sertbakan, T. R. (2024).[2][5] DFT Calculation and Docking Affinity Evaluation of Novel Quinoline Derivatives as an Antibacterial Agent. Ibn AL-Haitham Journal For Pure and Applied Sciences.
-
Miertus, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizer of completely continuous dielectric distributions. Chemical Physics, 55(1), 117-129.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. DFT studies of the bonding mechanism of 8-hydroxyquinoline and derivatives on the (111) aluminum surface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]
Methodological & Application
Application Note: Synthesis of Ethyl 8-hydroxyquinoline-3-carboxylate
This guide details the synthesis of Ethyl 8-hydroxyquinoline-3-carboxylate (CAS: 122855-37-2).
Note on Chemical Nomenclature & Structure: It is critical to distinguish between the aromatic target (this compound) and its 4-oxo tautomeric intermediate (Ethyl 8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate). While often conflated in loose literature, the CAS 122855-37-2 refers to the fully aromatic quinoline structure (H at position 4). This protocol provides the "Aromatization Sequence" required to isolate the specific aromatic ester.
Executive Summary
This compound is a privileged scaffold in medicinal chemistry, combining the metal-chelating properties of 8-hydroxyquinoline (8-HQ) with a functionalizable ester at the 3-position. Unlike the common 4-oxo-quinoline antibiotics (e.g., ciprofloxacin precursors), this molecule requires a fully aromatic pyridine ring.
Direct functionalization of 8-hydroxyquinoline at the 3-position is synthetically challenging due to the electronic bias of the ring system (which favors electrophilic substitution at the 5- and 7-positions). Therefore, this protocol utilizes a De Novo Ring Construction strategy via a modified Gould-Jacobs reaction , followed by a specific Dechlorination-Aromatization sequence . This route ensures regioisomeric purity and avoids the formation of inseparable 5/7-isomers.
Key Reaction Features
-
Strategy: Cyclization of protected aniline
Aromatization via 4-chloro intermediate. -
Starting Material: 2-Anisidine (2-Methoxyaniline).
-
Critical Step: Palladium-catalyzed hydrodehalogenation to remove the transient 4-chloro directing group.
-
Yield Potential: 40–50% (Overall 4-step sequence).
Retrosynthetic Analysis
The synthesis is designed to bypass the thermodynamic stability of the 4-quinolone tautomer. We introduce a chlorine atom at position 4 to "lock" the aromatic form, which is then removed reductively.
Pathway:
-
Ring Assembly: Condensation of 2-anisidine with diethyl ethoxymethylenemalonate (EMME).
-
Cyclization: Thermal closure to the 4-hydroxy-quinoline core.
-
Aromatization: Conversion of the 4-OH (tautomeric with 4-oxo) to 4-Cl using POCl
. -
Reduction: Chemoselective removal of the 4-Cl atom to yield the aromatic 3-ester.
-
Deprotection: Cleavage of the methyl ether to reveal the 8-hydroxyl group.
Figure 1: Retrosynthetic logic flow from target to commodity starting materials.
Detailed Experimental Protocol
Phase 1: The Gould-Jacobs Cyclization
This phase constructs the quinoline core. We use the methoxy-protected aniline (2-anisidine) to prevent side reactions at the phenolic position during later chlorination.
Reagents:
-
2-Anisidine (2-Methoxyaniline) [CAS: 90-04-0]
-
Diethyl ethoxymethylenemalonate (EMME) [CAS: 87-13-8]
-
Diphenyl ether (Dowtherm A equivalent)
Step 1.1: Enamine Formation
-
Charge a round-bottom flask with 2-anisidine (12.3 g, 100 mmol) and EMME (21.6 g, 100 mmol).
-
Heat the neat mixture to 110°C for 2 hours.
-
Observation: Ethanol is evolved.[1] Use a Dean-Stark trap or open condenser to facilitate removal.
-
Cool the mixture. The intermediate enamine (diethyl 2-((2-methoxyphenyl)amino)methylenemalonate) often solidifies. Recrystallize from ethanol if necessary, or proceed directly.
Step 1.2: Thermal Cyclization
-
Heat Diphenyl ether (100 mL) to 250°C (reflux) in a flask equipped with a wide-bore condenser (to prevent clogging by subliming product).
-
Add the enamine from Step 1.1 carefully in small portions to the boiling solvent.
-
Why: Slow addition maintains the high temperature required for cyclization (>240°C).
-
-
Stir at reflux for 1–2 hours.
-
Cool to room temperature. Add n-Hexane (100 mL) to precipitate the product.
-
Filter the solid, wash with hexane/acetone (1:1), and dry.
-
Product: Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (Note: Exists as the 4-oxo tautomer).
-
Yield: ~60–75%.[2]
-
Phase 2: Aromatization Sequence
The 4-oxo/4-hydroxy intermediate is converted to the fully aromatic 4-H species via a chloro-intermediate.
Step 2.1: Chlorination
-
Suspend the product from Step 1.2 (10 g) in Phosphorus Oxychloride (POCl
) (50 mL). -
Add a catalytic amount of DMF (2–3 drops).
-
Reflux for 2 hours. The suspension will clear as the 4-chloro derivative is formed.
-
Workup (Caution): Pour the reaction mixture slowly onto crushed ice/ammonia water (pH > 8) to quench excess POCl
. -
Extract with Dichloromethane (DCM), dry over MgSO
, and evaporate.-
Product: Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate.
-
Step 2.2: Reductive Dechlorination
-
Dissolve the 4-chloro intermediate (5 g) in Ethanol (100 mL) containing Triethylamine (1.5 eq, to scavenge HCl).
-
Add 10% Pd/C catalyst (0.5 g).
-
Hydrogenate at room temperature under a hydrogen balloon (1 atm) for 4–6 hours.
-
Monitoring: Check by TLC.[3] The starting material (Rf ~0.6 in Hex/EtOAc) converts to a more polar fluorescent spot.
-
-
Filter through Celite to remove catalyst. Concentrate the filtrate.
-
Product: Ethyl 8-methoxyquinoline-3-carboxylate.
-
Phase 3: Selective Demethylation
Standard acid hydrolysis (HBr/AcOH) may hydrolyze the ethyl ester. We use a mild nucleophilic cleavage or controlled Lewis acid method.
Protocol (AlCl
-
Dissolve Ethyl 8-methoxyquinoline-3-carboxylate (2.3 g, 10 mmol) in anhydrous Acetonitrile (30 mL).
-
Add NaI (4.5 g, 30 mmol) and AlCl
(4.0 g, 30 mmol). -
Reflux for 4–6 hours under Nitrogen.
-
Quench: Cool and pour into ice water containing a small amount of sodium thiosulfate (to remove iodine color).
-
Extract with Ethyl Acetate. Wash with brine.[3]
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).
Final Product: this compound (White to pale yellow needles).
Quantitative Data Summary
| Parameter | Step 1 (Enamine) | Step 2 (Cyclization) | Step 3 (Chlorination) | Step 4 (Reduction) | Step 5 (Demethylation) |
| Reagent | EMME | Diphenyl Ether | POCl | H | AlCl |
| Temp | 110°C | 250°C | Reflux (105°C) | 25°C | 80°C |
| Time | 2 h | 1.5 h | 2 h | 4 h | 5 h |
| Yield | >90% | 65% | 85% | 90% | 75% |
| Key QC | Solidification | MP >200°C | Mass Spec (+35 Da) | Loss of Cl isotope | OH stretch (IR) |
Quality Control & Validation
Analytical Endpoints
-
H-NMR (DMSO-d6):
-
Aromatic 4-H: Look for a singlet around
9.1–9.3 ppm. This confirms the removal of the 4-Cl and the absence of the 4-oxo group. -
Ethyl Ester: Quartet at 4.4 ppm, Triplet at 1.4 ppm.
-
8-OH: Broad singlet (exchangeable) around 10–11 ppm.
-
-
Mass Spectrometry:
-
Target Mass: 217.22 g/mol .
-
Observe [M+H]+ = 218.
-
Absence of M+2 peak characteristic of Chlorine (from Step 2.1).
-
Troubleshooting Guide
-
Issue: Low yield in Step 1.2 (Cyclization).
-
Cause: Temperature too low. The reaction requires >240°C to overcome the activation energy for the elimination of ethanol.
-
Fix: Ensure Diphenyl ether is actively boiling before adding the enamine.
-
-
Issue: Ester hydrolysis during Demethylation.
-
Cause: Presence of water or excessive Lewis acidity.
-
Fix: Use strictly anhydrous Acetonitrile. If hydrolysis occurs (forming the carboxylic acid), re-esterify by refluxing in Ethanol with catalytic H
SO .
-
Visualization: Reaction Workflow
Figure 2: Step-by-step reaction workflow for the synthesis of CAS 122855-37-2.
References
-
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link
-
Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from Alkoxymethylenemalonic Esters." Journal of the American Chemical Society, 68(7), 1264–1266. Link
-
Node, M., et al. (1980). "Hard acid and soft nucleophile system. 2. Demethylation of methyl ethers of alcohol and phenol with an aluminum halide-thiol system." The Journal of Organic Chemistry, 45(22), 4275–4277. Link
-
Sigma-Aldrich. "this compound Product Specification." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2020214734A1 - Bicyclic compounds - Google Patents [patents.google.com]
- 3. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents [patents.google.com]
- 4. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 5. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
Application Note: Friedlander Synthesis for 8-Hydroxyquinoline Derivatives
Executive Summary & Pharmacological Significance
8-Hydroxyquinoline (8-HQ) and its derivatives represent a privileged scaffold in medicinal chemistry, primarily due to their bidentate chelating ability toward metal ions (
While functionalization of the commercially available 8-HQ ring is common, the Friedlander synthesis offers a superior strategic advantage: it allows for the de novo construction of the pyridine ring, enabling the introduction of complex substituents at the 2-, 3-, and 4-positions that are otherwise inaccessible via direct substitution.
This guide details the mechanistic logic and optimized protocols for synthesizing 8-HQ derivatives, addressing the critical bottleneck of precursor instability.
Mechanistic Principles & Pathway Visualization
The Friedlander annulation involves the condensation of an o-aminoaryl aldehyde with a ketone containing an
The reaction proceeds through two competing pathways, typically driven by the acidity/basicity of the media.
Figure 1: Mechanistic Pathway of 8-HQ Formation
Caption: Dual-pathway mechanism. Acid catalysis favors initial imine formation; base catalysis favors initial aldol condensation. Both converge at the cyclization step.
Critical Precursor Strategy: The "In Situ" Approach
The Challenge: 2-amino-3-hydroxybenzaldehyde is prone to self-condensation and oxidation, making it commercially rare and expensive. The Solution: Generate the amine in situ from the stable nitro-precursor, 2-nitro-3-hydroxybenzaldehyde (or 2-nitro-3-methoxybenzaldehyde), using a reductive cyclization strategy.
Precursor Selection Table
| Precursor | Stability | Synthetic Strategy | Note |
| 2-Amino-3-hydroxybenzaldehyde | Low | Direct Condensation | prone to dimerization; use immediately. |
| 2-Nitro-3-hydroxybenzaldehyde | High | Reductive Friedlander ( | Recommended. One-pot reduction-condensation. |
| 2-Amino-3-methoxybenzaldehyde | Moderate | Condensation | Requires |
Experimental Protocols
Protocol A: One-Pot Reductive Friedlander Synthesis (Recommended)
Best for: Generating 8-HQ derivatives directly from stable nitro precursors without isolating the unstable amine.
Reagents:
-
2-Nitro-3-hydroxybenzaldehyde (1.0 equiv)
-
Target Ketone (e.g., Acetophenone, Cyclohexanone) (1.2 equiv)
-
Iron Powder (Fe) (4.0 equiv)
-
Solvent: Ethanol/Water (3:1)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask, suspend 2-nitro-3-hydroxybenzaldehyde (5 mmol) and the ketone (6 mmol) in 20 mL of EtOH/H2O.
-
Reduction Initiation: Add Iron powder (20 mmol) and 2-3 drops of conc. HCl.
-
Reflux: Heat the mixture to reflux (
) with vigorous stirring.-
Mechanistic Note: The Fe/HCl generates nascent hydrogen, reducing the
to . The newly formed amine immediately condenses with the ketone, driving the equilibrium forward and preventing amine degradation.
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). Reaction typically completes in 2–4 hours.
-
Workup (Crucial for Metal Removal):
-
Filter the hot reaction mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Warning: 8-HQ derivatives chelate residual Fe ions, turning the solution black/green. Wash the organic filtrate with 5%
solution to sequester leached iron.
-
-
Purification: Evaporate solvent. Recrystallize from Ethanol or purify via column chromatography (Silica gel, DCM:MeOH gradient).
Protocol B: Green Catalytic Synthesis (Microwave-Assisted)
Best for: High-throughput library generation using pre-existing amino-aldehydes or stable salts.
Reagents:
-
2-Amino-3-hydroxybenzaldehyde hydrochloride (1.0 equiv)
-
Ketone (1.0 equiv)
-
Solid Acid Catalyst: Silica-Sulfuric Acid (SSA) or
(10 mol%) -
Solvent: None (Solvent-free) or Water
Step-by-Step Methodology:
-
Mixing: Grind the amino-aldehyde salt, ketone, and catalyst (e.g., SSA 50 mg/mmol) in a mortar until a homogeneous paste forms.
-
Irradiation: Place the mixture in a microwave reactor vial. Irradiate at 300W,
for 5–10 minutes.-
Note: If using water as solvent, use a capped vessel to generate autogenic pressure.
-
-
Extraction: Add warm ethanol to the reaction vessel to dissolve the product. Filter to recover the solid catalyst (if using SSA).
-
Isolation: Pour filtrate into ice water. The quinoline derivative typically precipitates. Filter and dry.
Regioselectivity & Troubleshooting
When reacting with asymmetric ketones (e.g., 2-butanone), two isomers are possible.
Figure 2: Regioselectivity Decision Tree
Caption: Catalyst choice dictates the major isomer.[6] Acidic conditions often favor the more substituted enol, leading to 3-substituted quinolines.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Tarring | Polymerization of amino-aldehyde. | Switch to Protocol A (In-situ reduction). Ensure inert atmosphere ( |
| Green/Black Product | Metal chelation (Fe/Cu contamination). | Wash organic layer with aqueous EDTA or dilute HCl. |
| Incomplete Reaction | Steric hindrance in ketone.[6] | Increase temperature (use ethylene glycol solvent at |
| Mixture of Isomers | Asymmetric ketone used.[3] | Switch catalyst. Bases (KOH) generally favor the less sterically hindered attack. |
References
-
Friedländer, P. (1882).[2][3][5][7][8] "Ueber o-Amidobenzaldehyd".[9][7] Berichte der deutschen chemischen Gesellschaft. Link[7]
-
Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: From the First to the Latest Days". Chemical Reviews. Link
-
Muscia, G. C., et al. (2006). "Microwave-assisted Friedländer synthesis of quinolines derivatives". Journal of Heterocyclic Chemistry. Link
-
McNaughton, M., et al. (2004). "Reductive cyclization of 2-nitrobenzaldehydes". Organic Letters. Link
-
Gomes, L. R., et al. (2011). "Solvent-free Friedländer synthesis of new quinoline derivatives". Green Chemistry Letters and Reviews. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sci-Hub. Concerning the mechanism of the Friedländer quinoline synthesis / Canadian Journal of Chemistry, 2004 [sci-hub.jp]
Using Ethyl 8-hydroxyquinoline-3-carboxylate in antimicrobial agent development
Application Note: AN-8HQ-03 Topic: Development & Validation of Ethyl 8-hydroxyquinoline-3-carboxylate (E8HQ3C) as a Metallophore-Based Antimicrobial Agent
Executive Summary
This guide details the application of This compound (E8HQ3C) in antimicrobial discovery. Unlike traditional antibiotics that target cell wall synthesis or ribosomal function, E8HQ3C leverages a metal-chelating pharmacophore (8-hydroxyquinoline) modified with an ethyl ester at the C3 position. This modification modulates lipophilicity (
Chemical Identity & Rationale
-
Compound: this compound[1]
-
CAS: 122855-37-2[1]
-
Molecular Formula:
[1] -
Molecular Weight: 217.22 g/mol [1]
-
Core Pharmacophore: 8-Hydroxyquinoline (8HQ) – a bidentate ligand capable of coordinating divalent cations.[2][3]
-
Structural Advantage: The C3-ethyl ester group increases hydrophobicity compared to the parent carboxylic acid. This is critical for penetrating the waxy cell walls of Mycobacteria or the outer membrane of Gram-negative bacteria, acting effectively as a prodrug or a lipophilic chelator.
Mechanism of Action (MOA)
The antimicrobial efficacy of E8HQ3C relies on cation dysregulation . Bacteria require precise intracellular concentrations of transition metals (metallostasis) for enzymatic function.
-
Permeation: The neutral, lipophilic ethyl ester facilitates passive diffusion across the bacterial lipid bilayer.
-
Activation/Chelation: Once intracellular, the molecule may undergo hydrolysis by non-specific esterases to the free acid (8-hydroxyquinoline-3-carboxylic acid) or chelate metals directly.
-
Toxicity:
-
Metal Starvation: Stripping metals from metalloenzymes (e.g., metalloproteases).
-
Redox Cycling: Forming redox-active complexes (especially with Cu or Fe) that generate Reactive Oxygen Species (ROS) via Fenton-like reactions, damaging DNA and lipids.
-
Visualizing the Pathway
Figure 1: Mechanism of Action. The lipophilic ester facilitates entry, followed by metal sequestration and oxidative stress generation.
Protocol 1: Preparation & Handling
Objective: Prepare a stable stock solution for biological assays. E8HQ3C has low aqueous solubility, requiring organic cosolvents.
Materials:
-
This compound (Purity ≥97%).[1]
-
Dimethyl Sulfoxide (DMSO), sterile filtered (Sigma-Aldrich or equivalent).
-
Vortex mixer.
Procedure:
-
Weighing: Accurately weigh 4.34 mg of E8HQ3C powder.
-
Solubilization: Add 1.0 mL of 100% DMSO to create a 20 mM Stock Solution .
-
Note: 8HQ derivatives can be light-sensitive.[2] Perform in amber tubes or wrap in foil.
-
-
Dissolution: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate for 5 minutes at room temperature.
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent ester hydrolysis.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 29213) or E. coli (ATCC 25922) following CLSI M07 guidelines .
Critical Reagents:
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Crucial: Do not use standard MHB; calcium and magnesium levels must be physiological to properly assess chelators.
-
Plate: 96-well polystyrene microtiter plate (U-bottom).
-
Control: Ciprofloxacin or Ampicillin (as positive control).
Workflow Diagram:
Figure 2: CLSI-compliant workflow for determining MIC values.
Step-by-Step Procedure:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies from an overnight agar plate.
-
Suspend in saline to match a 0.5 McFarland turbidity standard (
CFU/mL). -
Dilute this suspension 1:150 in CAMHB to reach a final challenge concentration of
CFU/mL.
-
-
Compound Dilution (Deep Well Block):
-
Prepare an intermediate dilution of E8HQ3C in CAMHB to 2x the highest desired test concentration (e.g., 128 µg/mL). Ensure final DMSO concentration is < 2% to avoid solvent toxicity.
-
Perform 2-fold serial dilutions in CAMHB.
-
-
Plating:
-
Add 50 µL of the diluted compound to respective wells.
-
Add 50 µL of the diluted bacterial inoculum to each well.
-
Final Volume: 100 µL.
-
Final Bacterial Conc:
CFU/mL.
-
-
Controls:
-
Incubation & Reading:
-
Incubate at 35 ± 2°C for 16–20 hours.
-
MIC Definition: The lowest concentration showing no visible turbidity to the naked eye.
-
Protocol 3: Mechanistic Validation (Metal Rescue Assay)
Objective: Confirm that antimicrobial activity is driven by metal chelation. If E8HQ3C kills by stripping metals, adding excess metal should "rescue" the bacteria.
Rationale: 8HQ derivatives often target Copper (Cu) or Zinc (Zn).
Procedure:
-
Determine the MIC of E8HQ3C using Protocol 2 (e.g., let's assume MIC is 8 µg/mL).
-
Prepare CAMHB supplemented with metal salts:
- (20 µM and 50 µM)
- (20 µM and 50 µM)
- (20 µM and 50 µM)
-
Repeat the MIC assay using these metal-supplemented broths.
-
Interpretation:
-
Rescue Effect: If the MIC increases significantly (e.g., >4-fold) in the presence of a specific metal (e.g., Zn), the mechanism involves sequestration of that metal.
-
Synergy/Toxicity: If the MIC decreases (bacteria die faster), the metal-ligand complex itself is toxic (ionophore effect).
-
Data Presentation & Analysis
Sample Data Table (Hypothetical):
| Organism | Strain | E8HQ3C MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Interpretation |
| S. aureus | ATCC 29213 | 4 - 8 | 0.25 - 0.5 | Active |
| E. coli | ATCC 25922 | 32 - 64 | 0.015 | Moderate Activity |
| P. aeruginosa | ATCC 27853 | >128 | 0.5 | Inactive (Efflux likely) |
Interpretation of Rescue Assay:
-
Scenario A: MIC shifts from 8 µg/mL (Standard) to >64 µg/mL (with 50 µM Zn²⁺).
-
Scenario B: MIC shifts from 8 µg/mL (Standard) to 1 µg/mL (with 20 µM Cu²⁺).
References
-
Prachayasittikul, V. et al. (2013). "Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes." International Journal of Pharmacology. 9(2), 170–175.[6]
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition.
-
Cherdtrakulkiat, R. et al. (2016). "Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities."[5][7] Biochemistry and Biophysics Reports.
-
ChemScene. (n.d.). "this compound Product Data."
-
Tanaka, A. et al. (2023). "Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3." Pharmaceutics.[4][8]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 3. scispace.com [scispace.com]
- 4. rr-asia.woah.org [rr-asia.woah.org]
- 5. researchgate.net [researchgate.net]
- 6. imrpress.com [imrpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 8-Hydroxyquinoline-3-carboxylate as a Fluorescent Probe for Metal Ion Detection
Senior Application Scientist Note: The following document provides a comprehensive protocol for the use of Ethyl 8-hydroxyquinoline-3-carboxylate as a selective fluorescent probe. This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical steps for successful implementation in a laboratory setting. The methodologies outlined herein are designed to be self-validating, ensuring technical accuracy and reproducibility.
Introduction: The Role of 8-Hydroxyquinoline Derivatives in Metal Ion Sensing
8-Hydroxyquinoline (8-HQ) and its derivatives are a well-established class of fluorescent chemosensors for the detection of various metal ions.[1][2] The core mechanism of their function lies in the phenomenon of chelation-enhanced fluorescence (CHEF). In its unbound state, the 8-HQ moiety is typically weakly fluorescent due to processes such as excited-state intramolecular proton transfer (ESIPT) which provide non-radiative decay pathways.[3][4] Upon chelation with a metal ion, the molecular structure becomes more rigid and the ESIPT process is inhibited, leading to a significant enhancement of the fluorescence quantum yield.[3] This "turn-on" fluorescent response provides a sensitive and selective method for the detection and quantification of specific metal ions. This compound, the subject of this protocol, is a derivative of 8-HQ that leverages this principle for the selective detection of metal ions.
Principle of Detection: Chelation-Enhanced Fluorescence
The detection of metal ions by this compound is based on the formation of a stable complex between the probe and the target metal ion. The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group at the 8-position act as a bidentate chelating site. The binding of a metal ion to this site restricts the intramolecular rotation and vibrations, which in the free ligand are responsible for non-radiative energy dissipation. This rigidification of the molecular structure leads to a significant increase in the fluorescence intensity.
Caption: Chelation of a metal ion by this compound enhances fluorescence.
Materials and Reagents
-
This compound (Probe)
-
Spectroscopy grade solvent (e.g., Ethanol, Acetonitrile)
-
Deionized water
-
Stock solutions of various metal ions (e.g., Al³⁺, Zn²⁺, Cu²⁺, Fe³⁺, etc.) in deionized water or an appropriate solvent.
-
Buffer solution (e.g., Tris-HCl, HEPES) to maintain a constant pH.
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
pH meter
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Probe Stock Solution (1 mM): Accurately weigh an appropriate amount of this compound and dissolve it in a suitable spectroscopic grade solvent (e.g., ethanol or acetonitrile) in a volumetric flask to obtain a final concentration of 1 mM. Store this solution in the dark at 4°C.
-
Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of the desired metal salts (e.g., AlCl₃, ZnCl₂, CuCl₂, FeCl₃) by dissolving the accurately weighed salts in deionized water or a suitable solvent.
-
Working Solutions: Prepare fresh working solutions of the probe and metal ions by diluting the stock solutions with the chosen solvent or buffer just before the experiment.
Protocol 2: Determination of Optimal Excitation and Emission Wavelengths
-
Prepare a dilute solution of the this compound-metal ion complex.
-
Scan the excitation spectrum while monitoring the emission at a fixed wavelength. The wavelength of maximum excitation will be the optimal excitation wavelength (λex).
-
Scan the emission spectrum by exciting the sample at the determined optimal excitation wavelength (λex). The wavelength of maximum emission will be the optimal emission wavelength (λem).
Protocol 3: Fluorescence Titration for Metal Ion Detection
-
Place a fixed volume of the probe solution (e.g., 2 mL of a 10 µM solution) in a quartz cuvette.
-
Record the initial fluorescence intensity of the probe solution at its optimal emission wavelength.
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a specified time (e.g., 1-2 minutes).
-
Record the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.
Protocol 4: Selectivity Study
-
Prepare a series of solutions, each containing the probe and a different metal ion of interest at the same concentration.
-
Measure the fluorescence intensity of each solution.
-
To assess the competitive selectivity, prepare a solution of the probe and the target metal ion.
-
To this solution, add other potentially interfering metal ions at the same or higher concentrations.
-
Record the fluorescence intensity and compare it to the intensity of the solution containing only the probe and the target metal ion.
Caption: Workflow for metal ion detection using this compound.
Data Analysis
Limit of Detection (LOD)
The limit of detection can be calculated using the formula:
LOD = 3σ / k
Where:
-
σ is the standard deviation of the blank measurement (fluorescence of the probe without the metal ion).
-
k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. metal ion concentration).
Binding Constant (K)
The binding constant can be determined using the Benesi-Hildebrand equation for a 1:1 binding stoichiometry:
1 / (F - F₀) = 1 / (K * (F_{max} - F₀) * [M]) + 1 / (F_{max} - F₀)
Where:
-
F₀ is the fluorescence intensity of the free probe.
-
F is the fluorescence intensity at a given metal ion concentration [M].
-
F_{max} is the maximum fluorescence intensity at saturation.
-
K is the binding constant.
A plot of 1 / (F - F₀) versus 1 / [M] should yield a straight line, from which K can be calculated as the ratio of the intercept to the slope.
Expected Results and Performance Characteristics
The following table summarizes the expected performance characteristics of this compound as a fluorescent probe for a target metal ion, based on the behavior of similar 8-hydroxyquinoline derivatives.[2][5]
| Parameter | Expected Value/Characteristic |
| Excitation Wavelength (λex) | ~370 - 420 nm |
| Emission Wavelength (λem) | ~480 - 550 nm |
| Selectivity | High selectivity for certain trivalent or divalent metal ions (e.g., Al³⁺, Zn²⁺) |
| Limit of Detection (LOD) | In the micromolar (µM) to nanomolar (nM) range |
| Response Time | Typically rapid, within minutes |
| pH Range | Optimal performance within a specific pH range, often near neutral |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no fluorescence enhancement | Incorrect pH; Presence of quenching agents; Probe degradation. | Optimize the pH of the solution; Ensure high purity of solvents and reagents; Prepare fresh probe solutions. |
| High background fluorescence | Impure probe or solvent; Autofluorescence of the sample matrix. | Purify the probe; Use spectroscopic grade solvents; Run a blank with the sample matrix alone to subtract background. |
| Poor selectivity | Interference from other metal ions. | Use a masking agent to chelate interfering ions; Adjust the pH to favor complexation with the target ion. |
Conclusion
This compound is a promising fluorescent probe for the selective and sensitive detection of metal ions. The protocols and guidelines presented in this application note provide a robust framework for its successful implementation in various research and development applications. By understanding the underlying principles of chelation-enhanced fluorescence and carefully controlling experimental parameters, researchers can achieve reliable and reproducible results.
References
-
Buldurun, K. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 21(3), 487-521. Available at: [Link]
-
Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-12. Available at: [Link]
-
Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. Available at: [Link]
-
Zhao, Y., Zhang, J., & Shang, M. (2006). A highly selective fluorescent chemosensor for Al3+ derivated from 8-hydroxyquinoline. Tetrahedron Letters, 47(39), 7041-7044. Available at: [Link]
-
Wang, L., et al. (2022). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega, 7(21), 18017–18026. Available at: [Link]
-
Royzen, M., et al. (2005). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Journal of the American Chemical Society, 127(5), 1612-1613. Available at: [Link]
-
MDPI. (2023). Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group. Materials, 16(21), 7021. Available at: [Link]
-
MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 4946. Available at: [Link]
-
MDPI. (2018). Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications. Nanomaterials, 8(11), 934. Available at: [Link]
-
ResearchGate. (2019). Photo physical properties of 8-hydroxy quinoline. Retrieved from [Link]
-
ResearchGate. (2016). Fluorescence spectra and UV of 8-hydroxyquinoline derivatives zinc.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. ACS Medicinal Chemistry Letters, 11(9), 1758–1764. Available at: [Link]
Sources
- 1. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. rroij.com [rroij.com]
- 4. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Use of Ethyl 8-hydroxyquinoline-3-carboxylate in the synthesis of OLED materials
Application Note: Synthesis and Utilization of Ethyl 8-hydroxyquinoline-3-carboxylate for Tunable OLED Emitters
Abstract
This technical guide details the protocol for utilizing This compound (EHQC) as a functional ligand in the synthesis of metal-organic frameworks for Organic Light-Emitting Diodes (OLEDs). Unlike the standard tris(8-hydroxyquinolinato)aluminum (Alq
Introduction & Material Science Context
The 8-hydroxyquinoline (8-HQ) scaffold is the workhorse of the OLED industry, primarily as the ligand in Alq
Why this compound?
-
Electronic Tuning: The ethyl ester group at the C3 position acts as a strong electron-withdrawing group (EWG). This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level compared to unsubstituted Alq
, potentially reducing the electron injection barrier from the cathode. -
Steric Influence: The bulky ester group at the 3-position introduces steric strain in the meridional isomer of the aluminum complex, often suppressing intermolecular quenching and boosting quantum efficiency.
-
Solubility: The ethyl chain improves solubility in organic solvents (chloroform, chlorobenzene), facilitating solution-processing methods (spin-coating) in addition to vacuum deposition.
Self-Validating Experimental Protocols
Protocol A: Ligand Synthesis (Modified Friedländer Annulation)
Note: While EHQC is commercially available, in-house synthesis ensures control over trace metal impurities.
Reaction Logic: The condensation of 2-amino-3-hydroxybenzaldehyde with ethyl acetoacetate (or ethyl 3-ethoxyacrylate) provides a direct route to the quinoline ring with the 3-ester substitution, avoiding the formation of the 4-hydroxy byproduct common in Gould-Jacobs reactions.
Reagents:
-
2-Amino-3-hydroxybenzaldehyde (purity >98%)
-
Ethyl acetoacetate (1.1 equiv)
-
Piperidine (Catalytic amount)
-
Ethanol (Anhydrous)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of 2-amino-3-hydroxybenzaldehyde in 50 mL of absolute ethanol in a round-bottom flask.
-
Catalysis: Add 11 mmol of ethyl acetoacetate followed by 5 drops of piperidine.
-
Reflux: Heat to reflux (78°C) for 6–8 hours.
-
Validation Check: Monitor via TLC (SiO
, Hexane:EtOAc 3:1). The aldehyde spot ( ) should disappear; a fluorescent blue/green spot (Ligand) appears ( ).
-
-
Isolation: Cool to room temperature. The product often precipitates.[2] If not, reduce volume by 50% under vacuum and cool to 0°C.
-
Purification: Recrystallize from hot ethanol.
-
Target Yield: 75–85%.
-
Appearance: Pale yellow needles.
-
Protocol B: Synthesis of Al(EHQC) Complex
This is the critical step for OLED material generation. The pH control is vital to prevent the formation of aluminum hydroxides.
Reagents:
-
This compound (EHQC) - 3.05 equiv
-
Aluminum(III) Chloride Hexahydrate (AlCl
·6H O) - 1.0 equiv -
Solvent: Ethanol/Water (4:1 v/v)
-
Base: Ammonium Hydroxide (2M)
Step-by-Step Workflow:
-
Ligand Solution: Dissolve 3.05 mmol of EHQC in 40 mL of warm ethanol (50°C). Ensure complete dissolution.
-
Metal Addition: Dissolve 1.0 mmol of AlCl
·6H O in 5 mL of deionized water. Add this dropwise to the ligand solution.-
Observation: The solution may turn slightly yellow, but no heavy precipitate should form yet.
-
-
Buffering (The Critical Control Point): Slowly add 2M NH
OH dropwise while stirring vigorously. -
Digestion: Stir the suspension at 60°C for 2 hours to ensure thermodynamic equilibration of the complex isomers.
-
Filtration & Washing: Filter the precipitate.[6] Wash 3x with warm water (removes Cl
and NH ) and 2x with cold methanol (removes unreacted ligand). -
Drying: Vacuum dry at 80°C for 12 hours.
Protocol C: Sublimation Purification (OLED Grade)
Crude complexes contain trace solvents and organic impurities that quench excitons. Sublimation is mandatory.
-
Setup: Load the dried Al(EHQC)
powder into a quartz boat within a gradient sublimation tube. -
Vacuum: Pump down to
Torr (high vacuum). -
Heating: Apply a temperature gradient.
-
Source Zone: 280°C – 320°C (Material dependent; determine via TGA).
-
Deposition Zone: 150°C – 200°C.
-
-
Collection: Collect the bright yellow crystals from the deposition zone. Discard the ash in the boat and the volatile impurities in the cold trap.
Visualization of Workflows
Figure 1: Synthesis and Complexation Pathway
Caption: Logical flow from raw precursors to device-ready sublimed emitter material.
Figure 2: OLED Device Architecture with EHQC
Caption: Standard bilayer OLED stack utilizing Al(EHQC)3 as the Electron Transport/Emissive Layer.
Data Presentation & Characterization
To validate the synthesis, compare the properties of your EHQC complex against standard Alq
| Property | Standard Alq | Al(EHQC) | Impact on OLED |
| Emission Peak ( | 520 nm (Green) | 505–515 nm (Blue-shifted)* | Improved color purity for green/blue devices. |
| HOMO Level | -5.7 eV | -5.9 eV | Deeper HOMO requires matched HTL (e.g., NPB). |
| LUMO Level | -3.0 eV | -3.2 eV | Key Benefit: Lower LUMO facilitates electron injection. |
| Glass Transition ( | 172°C | >180°C | Enhanced thermal stability reduces device degradation. |
| Solubility | Low | Moderate (due to Ethyl) | Enables hybrid solution-process fabrication. |
*Note: The blue shift is induced by the electron-withdrawing nature of the ester, which stabilizes the HOMO more significantly than the LUMO, or by steric twisting reducing conjugation.
Troubleshooting & Quality Control
-
Issue: Low fluorescence intensity in the crude complex.
-
Cause: Presence of water or quenching impurities (Fe, Cu).
-
Fix: Ensure AlCl
source is high purity (99.999%). Dry the final product thoroughly under vacuum to remove lattice water.
-
-
Issue: Incomplete sublimation (charring).
-
Cause: Temperature ramp too fast or vacuum insufficient.
-
Fix: Use a "soak" step at 200°C for 1 hour to degas before ramping to sublimation temperature.
-
References
-
Gould-Jacobs Reaction Mechanism: The mechanism for the Gould–Jacobs reaction begins with a nucleophilic attack...[3]
-
Synthesis of 8-HQ Derivatives: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Link
-
Alq3 in OLEDs: Tris(8-hydroxyquinoline)aluminum(III) (Alq3) is widely used in organic light-emitting diodes (OLEDs)...[1][7][8][9][10] Ossila Product Note. Link
-
Tuning Alq3 Properties: Combinations of electron-withdrawing and -donating substituents on the 8-hydroxyquinoline ligand... allow for control of the HOMO and LUMO energies.[10] PubMed. Link
-
Microwave Synthesis: Gould-Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave. Biotage Application Note. Link
Sources
- 1. iitk.ac.in [iitk.ac.in]
- 2. rsc.org [rsc.org]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. ablelab.eu [ablelab.eu]
- 7. researchgate.net [researchgate.net]
- 8. ossila.com [ossila.com]
- 9. researchgate.net [researchgate.net]
- 10. High-efficiency tris(8-hydroxyquinoline)aluminum (Alq3) complexes for organic white-light-emitting diodes and solid-state lighting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Synthesis and Characterization of Bis(ethyl 8-hydroxyquinoline-3-carboxylato)copper(II)
Abstract
This application note provides a comprehensive guide to the synthesis and characterization of the copper(II) complex of Ethyl 8-hydroxyquinoline-3-carboxylate. 8-Hydroxyquinoline and its derivatives are of significant interest in medicinal chemistry and materials science due to their robust chelating properties and diverse biological activities, including antimicrobial and anticancer effects.[1][2] The complexation with metal ions like copper(II) can enhance these properties, largely due to the formation of a more lipophilic molecule that can more easily permeate cell membranes.[3] This document outlines a detailed, step-by-step protocol for the synthesis of bis(ethyl 8-hydroxyquinoline-3-carboxylato)copper(II), as well as the analytical procedures for its characterization using Fourier-Transform Infrared (FT-IR) and UV-Visible (UV-Vis) spectroscopy.
Introduction: The Scientific Rationale
8-Hydroxyquinoline (8-HQ) is a bidentate chelating agent, coordinating with metal ions through its phenolic oxygen and quinoline nitrogen atoms.[4][5][6] This chelation is the foundation of its biological activity and its utility in various applications. The introduction of a carboxylate group at the 3-position of the quinoline ring, as in this compound, can modulate the electronic properties and steric profile of the ligand, thereby influencing the stability and geometry of its metal complexes.
Copper(II) is an essential trace element in biological systems, and its complexes are known to exhibit a range of therapeutic properties. The synthesis of a copper(II) complex with this compound is hypothesized to yield a stable, square-planar or distorted octahedral complex.[5][6] Such a complex is of interest for its potential as an enhanced therapeutic agent, leveraging the combined bioactivity of the 8-hydroxyquinoline scaffold and the copper center. This protocol provides a reliable method for the synthesis and subsequent characterization of this promising compound.
Experimental Protocol: Synthesis of the Copper(II) Complex
This section details the step-by-step procedure for the complexation of this compound with copper(II) chloride. The reaction is designed to yield the bis-ligand complex, [Cu(C₁₂H₁₀NO₃)₂].
Materials and Reagents
-
This compound (Ligand)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol (Anhydrous)
-
Deionized Water
-
Sodium Hydroxide (NaOH)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Büchner funnel and filter paper
Step-by-Step Synthesis Procedure
-
Ligand Solution Preparation: Dissolve 2.0 mmoles of this compound in 50 mL of anhydrous methanol in a 100 mL round-bottom flask. Stir the solution at room temperature until the ligand is completely dissolved. A gentle warming (to approx. 40°C) may be applied if necessary.
-
Rationale: Methanol is chosen as the solvent due to the good solubility of both the ligand and the copper salt. Using an anhydrous solvent minimizes the potential for the formation of undesired aqua complexes.
-
-
Deprotonation of the Ligand: To the stirred ligand solution, add a stoichiometric amount (2.0 mmoles) of sodium hydroxide dissolved in a minimal amount of deionized water (e.g., 1-2 mL). Stir for 15 minutes. The solution should change color, indicating the deprotonation of the phenolic hydroxyl group of the 8-hydroxyquinoline moiety.
-
Rationale: The deprotonation of the hydroxyl group is crucial for the formation of the coordinate bond between the oxygen atom and the copper(II) ion.
-
-
Addition of the Copper Salt: In a separate beaker, dissolve 1.0 mmole of copper(II) chloride dihydrate in 20 mL of methanol. Add this solution dropwise to the stirred ligand solution at room temperature over a period of 10-15 minutes.
-
Reaction and Precipitation: After the complete addition of the copper(II) chloride solution, the color of the mixture will change, and a precipitate should begin to form. Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65°C) for 2-3 hours with continuous stirring.
-
Rationale: Heating under reflux provides the necessary activation energy to drive the complexation reaction to completion and encourages the growth of larger, more easily filterable crystals.
-
-
Isolation of the Product: Allow the reaction mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with two portions of cold methanol (10 mL each) to remove any unreacted starting materials and byproducts. Subsequently, wash with a small amount of deionized water to remove any inorganic salts. Dry the purified complex in a desiccator over anhydrous calcium chloride or in a vacuum oven at 50-60°C.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the copper(II) complex.
Characterization Protocols
The successful synthesis of the copper(II) complex is confirmed through spectroscopic analysis.
FT-IR Spectroscopy
-
Objective: To confirm the coordination of the ligand to the copper(II) ion by observing shifts in the vibrational frequencies of key functional groups.
-
Procedure:
-
Acquire the FT-IR spectrum of the pure ligand (this compound) and the synthesized copper complex.
-
Prepare solid samples using the KBr pellet method.
-
Record the spectra over the range of 4000-400 cm⁻¹.
-
-
Expected Observations:
-
The broad O-H stretching band of the phenolic group in the free ligand (around 3400 cm⁻¹) should disappear in the spectrum of the complex, indicating deprotonation and coordination of the oxygen atom.
-
The C=N stretching vibration of the quinoline ring (typically around 1580 cm⁻¹) is expected to shift to a lower frequency, confirming the coordination of the nitrogen atom.
-
The C=O stretching vibration of the ester group (around 1720 cm⁻¹) may show a slight shift due to changes in the electronic environment upon complexation.
-
The appearance of new, low-frequency bands (typically below 600 cm⁻¹) can be attributed to the formation of Cu-O and Cu-N bonds.
-
UV-Visible Spectroscopy
-
Objective: To study the electronic transitions in the complex, which provides information about the coordination environment of the copper(II) ion.
-
Procedure:
-
Prepare dilute solutions of the ligand and the copper complex in a suitable solvent (e.g., DMF or DMSO, as the complex may have low solubility in other common solvents).[4]
-
Record the UV-Vis absorption spectra over a range of 200-800 nm.
-
-
Expected Observations:
-
The spectrum of the free ligand will show intense absorption bands in the UV region, corresponding to π→π* transitions of the aromatic system.
-
Upon complexation, these bands may shift (bathochromic or hypsochromic shift) and/or change in intensity.
-
A new, broad absorption band may appear in the visible region (typically 400-600 nm), which can be attributed to d-d electronic transitions of the copper(II) ion in its coordination environment. This band is characteristic of the formation of the complex.
-
Representative Data
The following table summarizes the expected spectroscopic data for the synthesized complex based on literature values for similar 8-hydroxyquinoline-copper(II) complexes.
| Analysis | Parameter | Free Ligand (Expected) | Copper(II) Complex (Expected) | Interpretation |
| FT-IR | ν(O-H) | ~3400 cm⁻¹ (broad) | Absent | Deprotonation and Cu-O bond formation |
| ν(C=O) ester | ~1720 cm⁻¹ | ~1710-1725 cm⁻¹ | Minor shift due to electronic effects | |
| ν(C=N) quinoline | ~1580 cm⁻¹ | ~1560-1570 cm⁻¹ | Coordination of quinoline nitrogen to Cu(II) | |
| ν(Cu-N) / ν(Cu-O) | Absent | ~450-550 cm⁻¹ | Formation of new coordinate bonds | |
| UV-Vis | λmax (π→π*) | ~250-350 nm | Shifted and/or intensified bands | Perturbation of ligand's electronic system |
| λmax (d-d) | Absent | ~400-600 nm (broad) | d-d transition of coordinated Cu(II) ion |
Structure and Coordination
The anticipated structure of the bis(ethyl 8-hydroxyquinoline-3-carboxylato)copper(II) complex involves the coordination of two deprotonated ligand molecules to a central copper(II) ion. Each ligand acts as a bidentate chelate, binding through the phenolic oxygen and the quinoline nitrogen. This results in a coordination sphere with a CuN₂O₂ core. The geometry is expected to be square planar or slightly distorted from this ideal geometry.
Caption: Proposed coordination of the copper(II) complex.
Conclusion
This application note provides a robust and reproducible protocol for the synthesis of bis(ethyl 8-hydroxyquinoline-3-carboxylato)copper(II). The detailed procedures for synthesis and characterization will enable researchers to reliably produce and verify this compound for further investigation in drug development and materials science. The provided rationale for each experimental step and the expected analytical outcomes offer a solid foundation for understanding the coordination chemistry of this important class of molecules.
References
-
Copper(II) Complexes with 1-(Isoquinolin-3-yl)heteroalkyl-2-ones: Synthesis, Structure and Evaluation of Anticancer, Antimicrobial and Antioxidant Potential. (n.d.). MDPI. [Link]
-
Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
-
Kepeňová, M., et al. (2025). Copper(II) complexes of 8-hydroxyquinoline derivatives: alternative methods for obtaining crystals suitable for X-ray structural analysis. Transition Metal Chemistry, 50(6), 905-918. [Link]
-
FT-IR spectra of the copper (II) complexes. (n.d.). ResearchGate. [Link]
-
Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). SciRP.org. [Link]
-
Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021). ResearchGate. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. [Link]
-
Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. (n.d.). ResearchGate. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. [Link]
-
Carboxylate bands [cm −1 ] in the IR spectra of 1-11. (n.d.). ResearchGate. [Link]
-
8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis. (2016). PMC - NIH. [Link]
-
Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline) Ligands on Their Ability to Chelate Cu II and Zn II. (2025). ResearchGate. [Link]
-
Exploring a novel copper(II) semicarbazone–pyranoquinoline complex: synthesis, spectroscopic profiling, and DFT insights. (2025). PubMed Central. [Link]
-
Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study. (2025). PubMed Central. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC. [Link]
-
Characterization of New Pentanuclear Copper(II) and REE(III) Carboxylate Complexes. (2023). [Link]
-
Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). Hilaris Publisher. [Link]
-
Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. (n.d.). PubMed. [Link]
Sources
- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of New Pentanuclear Copper(II) and REE(III) Carboxylate Complexes - Pushikhina - Russian Journal of Inorganic Chemistry [kazanmedjournal.ru]
- 3. scispace.com [scispace.com]
- 4. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
Application Note: In Vitro Cytotoxicity Assay of Ethyl 8-hydroxyquinoline-3-carboxylate Derivatives
Executive Summary & Scientific Rationale
This guide details the protocol for evaluating the cytotoxic potential of Ethyl 8-hydroxyquinoline-3-carboxylate (E8HQ-3C) and its derivatives. While the 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry known for its metal-chelating ability (specifically Cu²⁺ and Zn²⁺), the C3-ester modification significantly alters its physicochemical profile.
Mechanistic Context: Unlike the parent 8-HQ, the ethyl ester derivative exhibits enhanced lipophilicity (LogP ~2.5–3.0), facilitating passive diffusion across the lipid bilayer. Once intracellular, the compound operates via two primary hypothesized mechanisms:[1]
-
Metal Ionophore Effect: The 8-hydroxy and quinoline nitrogen form a bidentate ligand, sequestering intracellular transition metals or transporting extracellular copper into the cell. This accumulation triggers the Fenton reaction, generating Reactive Oxygen Species (ROS) and inducing oxidative stress-mediated apoptosis.
-
Proteasome Inhibition: Recent structure-activity relationship (SAR) studies suggest that 8-HQ derivatives can inhibit the 20S proteasome, leading to the accumulation of ubiquitinated proteins and subsequent cell death.
This protocol utilizes a validated MTT colorimetric assay, optimized for hydrophobic quinoline scaffolds, to determine IC₅₀ values. It includes critical checkpoints for compound solubility and interference, ensuring data integrity.
Experimental Design Strategy
Cell Line Selection
To establish a robust cytotoxicity profile, select cell lines representing different tissue origins and metabolic activities.
-
HepG2 (Liver): High metabolic activity; relevant for assessing metabolic stability and hepatotoxicity.
-
A549 (Lung) / MCF-7 (Breast): Standard solid tumor models with well-characterized responses to quinoline-based ROS inducers.
-
NIH/3T3 (Fibroblast): Non-cancerous control to determine the Selectivity Index (SI).
Controls
-
Vehicle Control: 0.1% DMSO (Final concentration must not exceed 0.5%).
-
Positive Control: Cisplatin or Doxorubicin (DNA intercalators) or Disulfiram (copper ionophore, mechanistically similar).
-
Negative Control: Media only (Blank).
Visual Workflow & Mechanism
Assay Workflow Diagram
The following diagram outlines the critical path for the cytotoxicity screen, highlighting the "Self-Validation" checkpoints.
Caption: Step-by-step MTT assay workflow with critical solubility checkpoint to prevent false toxicity readings due to compound precipitation.
Mechanism of Action (Hypothesis)
Caption: Proposed cytotoxic mechanism: Metal chelation facilitates cellular entry, leading to ROS generation and proteasome inhibition.
Detailed Protocols
Protocol 1: Stock Solution Preparation
Objective: Create a stable, homogenous stock of E8HQ-3C without precipitation.
-
Weighing: Accurately weigh 5–10 mg of this compound.
-
Solvent: Dissolve in 100% DMSO (Dimethyl sulfoxide) to achieve a concentration of 10–20 mM .
-
Note: 8-HQ derivatives are often hydrophobic. Vortex vigorously. If turbidity persists, sonicate for 5 minutes at 37°C.
-
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Optimized MTT Cytotoxicity Assay
Objective: Quantify cell viability.
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).
-
Solubilization Buffer: 100% DMSO.
Procedure:
-
Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed 5,000–10,000 cells/well in 100 µL complete media into 96-well plates.
-
Incubate for 24h at 37°C, 5% CO₂ to allow attachment.
-
-
Treatment:
-
Prepare serial dilutions of E8HQ-3C in culture media (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µM).
-
Critical Step: Ensure the final DMSO concentration is < 0.5% in all wells to prevent solvent toxicity.
-
Aspirate old media and add 100 µL of treatment media. Include 3-6 replicates per concentration.
-
Incubate for 48 or 72 hours .
-
-
MTT Addition:
-
Add 10–20 µL of MTT stock solution to each well.
-
Incubate for 3–4 hours at 37°C. Observe for purple formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the supernatant (do not disturb crystals).[2]
-
Add 100–150 µL of DMSO to each well.
-
Shake on an orbital shaker for 10–15 minutes (protected from light) to fully dissolve crystals.
-
-
Measurement:
-
Measure absorbance at 570 nm (reference filter 630 nm) using a microplate reader.
-
Protocol 3: Self-Validation & Data Analysis
Objective: Ensure statistical reliability.
-
Z-Factor Calculation: For high-throughput screening, calculate the Z-factor using positive and negative controls. A value > 0.5 indicates a robust assay.
-
Linearity Check: Ensure the absorbance of the untreated control is within the linear range of the plate reader (typically 0.2 – 1.0 OD).
-
IC50 Determination: Plot % Cell Viability vs. Log[Concentration]. Use non-linear regression (Sigmoidal dose-response, variable slope) to calculate the IC₅₀.
Data Presentation & Interpretation
Expected Results Table
The following table summarizes typical IC₅₀ ranges for 8-HQ derivatives found in literature, serving as a benchmark for your results.
| Cell Line | Tissue Origin | Expected IC₅₀ (µM) | Interpretation |
| HepG2 | Liver Cancer | 5 – 25 | High sensitivity due to active uptake. |
| A549 | Lung Cancer | 10 – 40 | Moderate sensitivity; ROS-dependent. |
| MCF-7 | Breast Cancer | 8 – 30 | Variable; depends on estrogen receptor status. |
| NIH/3T3 | Normal Fibroblast | > 50 | Lower toxicity expected (High Selectivity Index). |
Troubleshooting Guide
-
High Background: Incomplete removal of media before adding DMSO, or microbial contamination.
-
Precipitation: If the compound precipitates upon adding to media, the local high concentration kills cells immediately, causing false positives. Solution: Pre-dilute in an intermediate solvent or use lower starting concentrations.
-
Color Interference: 8-HQ derivatives can be yellow/fluorescent. If the compound absorbs at 570 nm, include a "Compound Only" control (no cells + compound + MTT) to subtract background absorbance.
References
-
Prachayasittikul, V. et al. (2013).[1] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy. Link
-
Song, Y. et al. (2015).[1] "Recent advances in the synthesis and biological activity of 8-hydroxyquinolines." RSC Advances. Link
-
Oliveri, V. & Vecchio, G. (2016).[1] "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry. Link
-
Abcam. "MTT Assay Protocol." Abcam Protocols. Link
-
ChemScene. "this compound Product Information." Link
Sources
Application Notes and Protocols for Ethyl 8-hydroxyquinoline-3-carboxylate in Biological Assays
Introduction: Unveiling the Potential of Ethyl 8-hydroxyquinoline-3-carboxylate
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound, a derivative of the well-studied 8-hydroxyquinoline, is a compound of significant interest for drug discovery and development. Its structure suggests potential as a kinase inhibitor and an antimicrobial agent. The 8-hydroxyquinoline moiety is a known metal chelator, a mechanism that contributes to the biological activity of many of its derivatives by disrupting essential metal-dependent enzymatic processes in pathogens and cancer cells. This document provides a detailed guide for researchers on the formulation and application of this compound for various biological assays, ensuring scientific integrity and reproducibility.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₃ | [1] |
| Molecular Weight | 217.22 g/mol | [1] |
| Appearance | White to off-white powder | ChemShuttle |
| Storage | 4°C, stored under nitrogen | [1] |
Formulation for In Vitro Assays: A Step-by-Step Guide
Proper formulation is paramount to obtaining reliable and reproducible data in biological assays. The following protocols are designed to guide the user through the preparation of this compound for cell-based and biochemical screens.
Solvent Selection and Stock Solution Preparation
Due to the hydrophobic nature of many quinoline derivatives, the initial solvent of choice is typically Dimethyl Sulfoxide (DMSO).
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, cell-culture grade DMSO
-
Sterile, amber glass vial or a vial protected from light
-
Calibrated analytical balance and appropriate weighing tools
-
Vortex mixer and/or sonicator
-
-
Procedure: a. Accurately weigh a desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 2.17 mg of the compound. b. Transfer the powder to the sterile vial. c. Add the calculated volume of DMSO to achieve the desired concentration. For a 10 mM stock from 2.17 mg, add 1 mL of DMSO. d. Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication may be used to aid dissolution if necessary. e. Visually inspect the solution to ensure there are no visible particles. f. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Causality Behind Experimental Choices:
-
DMSO: Its strong solubilizing power for a wide range of organic compounds makes it an ideal starting solvent.[2]
-
Anhydrous, cell-culture grade: Minimizes the introduction of water which can cause precipitation of hydrophobic compounds and ensures low toxicity to cells.
-
Amber or light-protected vials: Protects the compound from potential photodegradation.
-
Aliquoting: Prevents degradation of the compound due to multiple freeze-thaw cycles.
Workflow for Preparing Working Solutions
The following diagram illustrates the general workflow for preparing working solutions from a DMSO stock for use in biological assays.
Caption: Workflow for preparing this compound solutions.
Solvent Tolerance and Vehicle Controls
It is imperative to determine the tolerance of your specific cell line or assay system to the chosen solvent (e.g., DMSO).
Protocol 2: Determining DMSO Tolerance in a Cell-Based Assay
-
Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Vehicle Dilutions: Prepare serial dilutions of DMSO in your cell culture medium to match the final concentrations that will be used in your compound screening (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control).
-
Treatment: Replace the medium in the cell plates with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the cells for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to assess the effect of DMSO on cell proliferation and health.
-
Analysis: Determine the highest concentration of DMSO that does not significantly affect cell viability. This concentration should be the maximum used in your compound treatment experiments. Generally, a final DMSO concentration of ≤0.5% is well-tolerated by most cell lines, with ≤0.1% being preferable for sensitive cells or long-term exposure.[3][4]
Trustworthiness Through Self-Validation:
-
Vehicle Control: Every experiment must include a vehicle control group that is treated with the same final concentration of DMSO as the compound-treated groups. This allows for the accurate assessment of the compound's effect, independent of any solvent-induced artifacts.
Application Protocols for Biological Evaluation
Based on the known activities of related quinoline derivatives, this compound is a promising candidate for evaluation in anticancer, antimicrobial, and kinase inhibition assays.
Anticancer Activity Screening: Cytotoxicity Assay
The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of living cells.
Protocol 3: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium from your DMSO stock. A common starting concentration range for novel compounds is 0.1 to 100 µM. Ensure the final DMSO concentration remains below the predetermined tolerance level.
-
Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound, a vehicle control (DMSO alone), and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Expertise in Experimental Design:
-
The suggested starting concentration range is based on the observed activities of other 8-hydroxyquinoline derivatives, which often exhibit IC₅₀ values in the low micromolar range.[3][5]
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol 4: Broth Microdilution for MIC Determination
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in a suitable broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: In a 96-well plate, prepare twofold serial dilutions of this compound in the broth. The concentration range can be guided by the activity of similar compounds, often starting from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth + bacteria, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[6][7]
Authoritative Grounding:
-
This protocol is based on the standards set by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Kinase Inhibition Assays
Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinases such as CK2.[8][9]
Protocol 5: General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solution in the appropriate kinase buffer.
-
Compound Addition: Add serial dilutions of this compound (and a known inhibitor as a positive control) to the wells of a 384-well plate.
-
Kinase Reaction Initiation: Add the kinase/substrate/ATP mixture to the wells to start the reaction.
-
Incubation: Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: A decrease in luminescence is correlated with kinase inhibition. Calculate the IC₅₀ value.
Visualizing the Workflow:
Caption: Workflow for a typical kinase inhibition assay.
Conclusion and Future Directions
This compound is a compound with considerable potential for biological investigation. The protocols outlined in this application note provide a robust framework for its formulation and initial screening in anticancer, antimicrobial, and kinase inhibition assays. Researchers are encouraged to perform initial solubility and solvent tolerance tests to optimize the experimental conditions for their specific systems. Further studies to elucidate the precise mechanism of action, including its metal-chelating properties and specific kinase targets, will be crucial in advancing this compound through the drug discovery pipeline.
References
-
Galachar, K., Naliapara, Y., & Korgaokar, S. (n.d.). A Greener Approach for Synthesis of Quinoline-3-carboxylate Building Block and their Biological Screening. Asian Journal of Organic & Medicinal Chemistry. Retrieved from [Link]
-
Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis of quinoline-3-carboxylate derivative 21-R. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (2012, December 20). PubMed Central (PMC). Retrieved from [Link]
-
Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. (n.d.). MDPI. Retrieved from [Link]
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace. Retrieved from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (n.d.). MDPI. Retrieved from [Link]
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016, September 2). ResearchGate. Retrieved from [Link]
-
8-hydroxyquinoline. (n.d.). AERU, University of Hertfordshire. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scienceopen.com [scienceopen.com]
- 7. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Purification challenges of 8-hydroxyquinoline derivatives
Technical Support Center: Purification of 8-Hydroxyquinoline (8-HQ) Derivatives
Current Status: Operational Ticket ID: 8HQ-PUR-001 Assigned Specialist: Senior Application Scientist
Executive Summary: The "Sticky" Nature of 8-HQ
Welcome to the support center. If you are working with 8-hydroxyquinoline derivatives, you are likely facing three distinct challenges: streaking on silica , persistent metal contamination , or solubility issues (oiling out) .[1]
These problems stem directly from the molecule's dual nature:
-
Amphotericity: It possesses a basic pyridine nitrogen (
) and an acidic phenol ( ). It is rarely "neutral" on a column. -
Chelation: It is a "metal sponge." It will strip trace iron or copper from your silica gel, solvents, or even spatulas, forming highly stable, colored complexes that streak.[1]
Module 1: Chromatography Troubleshooting
Issue: "My compound streaks from the baseline to the solvent front," or "The band never elutes."
The Mechanism
Standard silica gel is slightly acidic (
-
The Drag: The basic pyridine nitrogen interacts with acidic silanols.[1]
-
The Anchor: The phenolic oxygen (and the nitrogen) chelates metals embedded in the silica matrix, permanently binding the compound to the top of the column.[1]
Protocol A: The "Triethylamine Block" (For Tailing)
Use this when the compound moves but streaks.[1]
The Fix: You must block the acidic silanols.[1]
-
Pre-treatment: Flush the column with 1% Triethylamine (TEA) in Hexanes/Ethyl Acetate before loading.
-
Mobile Phase: Maintain 0.5% TEA in your elution solvent throughout the run.
-
Note: TEA is difficult to remove. Rotovap with toluene (azeotrope) or wash the collected fractions with saturated
to remove residual TEA.
-
Protocol B: EDTA-Treated Silica (For Metal Drag)
Use this when the compound turns green/black on the column or refuses to move.[1]
The Fix: Remove the metal impurities from the silica before the run.[1]
Preparation of "Metal-Free" Silica:
-
Suspend 100g of Silica Gel 60 in 500mL of 0.05 M
(aq) . -
Stir gently for 1 hour.
-
Filter and wash sequentially with:
-
500mL Deionized Water (to remove salts).
-
300mL Methanol (to remove water).
-
300mL Dichloromethane (to remove methanol).
-
-
Activation: Dry in an oven at 120°C for 4 hours.
Decision Logic: Chromatography Optimization
Caption: Decision tree for selecting the correct stationary phase modification based on TLC behavior.
Module 2: Metal Scavenging & De-Complexation
Issue: "My product is the wrong color (green/black) or the NMR is broad."
Paramagnetic metals (Fe, Cu) broaden NMR signals and quench fluorescence. You cannot purify a chelator without a de-chelation step.
Comparative Scavenging Methods
| Method | Mechanism | Best For | Pros | Cons |
| Acid Wash | Protonation releases metal ( | Stable, non-acid-sensitive derivatives | Fast, cheap | Can hydrolyze esters/amides |
| EDTA Wash | Competitive chelation ( | Acid-sensitive compounds | Gentle pH (8.0) | Hard to remove EDTA traces |
| Sulfide Precipitation | Precipitates metal as | Heavy metal contamination (Cu, Pb) | Very effective | Smells bad, toxic reagents |
Protocol C: The "EDTA Strip" (Recommended)
This is the safest method for delicate derivatives.[1]
-
Dissolve crude 8-HQ derivative in Dichloromethane (DCM) .
-
Prepare 0.1 M
solution adjusted to pH 8-9 (use NaOH). -
Vigorously stir the biphasic mixture for 30 minutes.
-
Tip: A simple shake in a funnel is often insufficient. Kinetic exchange is slow.
-
-
Separate layers. Wash organic layer with Brine (to remove residual EDTA).
-
Dry over
and concentrate.
Module 3: Crystallization & Solubility
Issue: "My product oils out or won't precipitate."
8-HQ derivatives often have a "solubility valley." They are soluble in acid (protonated N) and soluble in base (deprotonated OH), but insoluble at the Isoelectric Point (pI) .[1]
Protocol D: Isoelectric Precipitation
Instead of cooling, use pH to force crystallization.[1]
-
Dissolve: Dissolve the crude oil in a minimum amount of 1M HCl (or acetic acid). The compound is now a cation (
). -
Filter: Filter any insoluble mechanical impurities.
-
Neutralize: Slowly add 1M NaOH or saturated
dropwise while stirring. -
Target pH: Monitor pH. As you approach pH 7.0 - 7.5 , the zwitterion/neutral species dominates.[1]
-
Observation: The solution will likely turn cloudy.[1]
-
-
Precipitate: Stir at this pH for 30 minutes. Filter the solid.[1][2]
-
Note: If you overshoot to pH 10+, the phenol deprotonates (
) and it re-dissolves.[1]
-
Module 4: Frequently Asked Questions (FAQs)
Q: My NMR shows broad peaks even after a column. Why?
A: You likely have paramagnetic impurities (Fe³⁺ or Cu²⁺) trapped in the chelate cage. 8-HQ has a very high formation constant (
Q: Can I use Alumina instead of Silica?
A: generally, No. Neutral Alumina is often contaminated with Aluminum ions.[1] 8-HQ forms
Q: My product is light sensitive. How do I purify it? A: 8-HQ derivatives can undergo photo-oxidation. Wrap columns in aluminum foil. If recrystallizing, do so in an amber flask or in the dark.[1]
Q: I see two spots on TLC that merge into one. Is it impure? A: This is often a Tautomer Trap. 8-HQ exists in equilibrium between the enol (OH) and keto (NH) forms, or different protonation states on silica.[1] If the spots merge upon changing the pH of the TLC dip (e.g., adding a drop of TEA), it is a single compound.[1]
References
-
Chemical Properties & pKa Data
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline. Retrieved from [Link]
-
-
Metal Chelation & Stability
- Silica Gel Preparation & Modification
- EDTA Solution Preparation
Sources
- 1. CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google Patents [patents.google.com]
- 2. 8-Hydroxyquinoline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 3. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 4. scispace.com [scispace.com]
- 5. guidechem.com [guidechem.com]
Side product formation in the synthesis of Ethyl 8-hydroxyquinoline-3-carboxylate
Executive Summary & Reaction Logic
The synthesis of Ethyl 8-hydroxyquinoline-3-carboxylate (CAS 122855-37-2) typically proceeds via the Gould-Jacobs reaction . This pathway involves the condensation of 2-aminophenol with diethyl ethoxymethylenemalonate (EMME) , followed by thermal cyclization.
While robust, this route is plagued by the high reactivity of the electron-rich 2-aminophenol moiety and the harsh thermal conditions required for cyclization. The "black tar" often observed is not random; it is the result of specific oxidative and polymerization pathways competing with the desired cyclization.
This guide deconstructs the synthesis into critical control points, identifying the specific chemical origins of side products and providing validated protocols to suppress them.
Diagnostic Flowchart: Origin of Impurities
The following diagram maps the divergence points where the reaction leaves the desired pathway. Use this to identify which stage of your process is generating the observed impurity.
Caption: Pathway analysis for Gould-Jacobs synthesis of this compound. Red dashed lines indicate critical failure modes.
Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turns into a black, insoluble tar immediately."
Diagnosis: Oxidative polymerization of 2-aminophenol. Mechanism: 2-aminophenol is highly susceptible to oxidation by atmospheric oxygen, forming quinone imines which rapidly polymerize into phenoxazinone-type dyes and complex tars. This competes with the initial condensation with EMME.
Corrective Protocol:
-
Inert Atmosphere: Strictly purge the reaction vessel with Nitrogen or Argon before adding 2-aminophenol.
-
Order of Addition: Dissolve EMME in the solvent first, then add 2-aminophenol. This ensures the amine reacts with the electrophile (EMME) rather than oxidizing.
-
Antioxidant Additive: Addition of a catalytic amount of Sodium Metabisulfite (Na2S2O5) or Ascorbic acid can suppress radical formation during the initial mixing.
Issue 2: "I see a major impurity at [M-46] in the Mass Spec."
Diagnosis: Decarboxylation (Loss of the Ethyl Ester group). Mechanism: The target ester is thermally labile. In the presence of trace water at high cyclization temperatures (>250°C), the ester hydrolyzes to the acid (Carboxylic acid), which then spontaneously decarboxylates to form 8-hydroxy-4(1H)-quinolinone .
Corrective Protocol:
-
Solvent Dryness: Ensure the high-boiling solvent (e.g., Diphenyl ether, Dowtherm A) is anhydrous.
-
Temperature Control: Do not exceed 250°C. The cyclization typically requires 240-250°C. Spikes to 260°C+ accelerate decarboxylation exponentially.
-
Reaction Time: Monitor by HPLC. Stop the reaction immediately upon consumption of the enamine intermediate (usually 30-60 mins at peak temp). Prolonged heating degrades the product.
Issue 3: "The cyclization yield is low, and I recover a yellow solid that isn't the product."
Diagnosis: Stalled Enamine Intermediate. Mechanism: The condensation product (Enamine) failed to undergo the electrocyclic ring closure. This happens if the temperature is too low or if the ethanol byproduct is not removed. The ring closure is reversible; ethanol accumulation pushes the equilibrium back or prevents the forward reaction.
Corrective Protocol:
-
Dean-Stark Trap: You must continuously distill off the ethanol generated during the reaction.
-
Temperature Threshold: The cyclization has a high activation energy.[1] Ensure the internal temperature reaches at least 240°C. Refluxing in ethanol (78°C) or toluene (110°C) is insufficient for the cyclization step; it will only yield the enamine.
Issue 4: "I am trying to convert the 4-OH intermediate to the 4-H target, but I get multiple chlorinated byproducts."
Diagnosis: Competitive chlorination of the 8-OH group. Mechanism: If you use POCl3 to convert the 4-hydroxy group to 4-chloro (a common step to reach the fully aromatic 3-carboxylate), the 8-hydroxyl group is nucleophilic and will also react, forming 4,8-dichloroquinoline-3-carboxylate .
Corrective Protocol:
-
Protection Strategy: You cannot leave the 8-OH free during POCl3 treatment.
-
Step A: Protect 8-OH as a Methoxy (using MeI/K2CO3) or Benzyl ether.
-
Step B: Chlorinate position 4 with POCl3.
-
Step C: Hydrogenate (Pd/C) to remove the 4-Cl.
-
Step D: Deprotect the 8-position (e.g., BBr3 for methoxy, or H2/Pd for benzyl).
-
-
Alternative: Use a milder activating agent for the 4-OH, such as triflic anhydride, though steric hindrance at the 8-position makes protection the safest route.
Optimized Synthetic Protocol
This protocol minimizes side products by separating the condensation and cyclization steps.
Step 1: Condensation (Enamine Formation)
-
Reagents: 2-Aminophenol (1.0 eq), Diethyl ethoxymethylenemalonate (1.1 eq).
-
Solvent: Ethanol.[2]
-
Procedure:
-
Reflux mixture for 2-3 hours.
-
Cool to room temperature. The enamine intermediate (Diethyl (((2-hydroxyphenyl)amino)methylene)malonate) usually precipitates as a yellow solid.
-
Filter and wash with cold ethanol. Crucial: Isolating this solid removes oxidized tars from the starting material before the high-heat step.
-
Step 2: Thermal Cyclization (Gould-Jacobs)
-
Reagents: Enamine intermediate (from Step 1).
-
Solvent: Diphenyl ether (10 mL per gram of reactant).
-
Procedure:
-
Heat Diphenyl ether to 240°C before adding the solid.
-
Add the enamine solid in portions to the hot solvent. This ensures rapid heating and minimizes time for side reactions.
-
Maintain 240-250°C for 45-60 minutes while distilling off ethanol (use a short path distillation head).
-
Cool to ~80°C and pour into a large excess of Hexane or Ligroin.
-
The Ethyl 8-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate will precipitate. Filter and wash with hexane to remove diphenyl ether.
-
Step 3: Aromatization (If Target is 4-H)
-
Note: Direct reduction of the 4-oxo is difficult. Standard path is via 4-Chloro.
-
Protection: React intermediate with Benzyl Bromide/K2CO3 in DMF.
-
Chlorination: React O-benzyl intermediate with POCl3 (neat or in Toluene) at reflux -> Ethyl 8-(benzyloxy)-4-chloroquinoline-3-carboxylate.
-
Reduction/Deprotection: Hydrogenation with Pd/C and Ammonium Formate (or H2 balloon) in Methanol. This simultaneously dechlorinates position 4 and removes the benzyl group, yielding This compound .
Impurity Profile Table
| Retention Time (Rel) | Mass Shift | Identity | Cause | Prevention |
| 0.85 | [M-46] | 8-Hydroxy-4-quinolone | Decarboxylation | Limit Temp <250°C; Dry solvent. |
| 0.90 | [M+18] | Acid Derivative | Hydrolysis of Ester | Keep system anhydrous. |
| 1.00 | [M] | Target | -- | -- |
| 1.20 | [M+26] | Enamine Intermediate | Incomplete Cyclization | Increase Temp/Time; Remove EtOH. |
| High RT | [2M-H] | Oxidative Dimers | 2-aminophenol oxidation | Inert atmosphere; Isolate Step 1 product. |
References
-
Gould, R. G., & Jacobs, W. A. (1939).[3] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. 61(10), 2890–2895.
-
Price, C. C., & Roberts, R. M. (1948). "The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester."[4] Journal of the American Chemical Society. 68(7), 1204–1208.
-
ChemScene. (n.d.). "this compound Product Data." ChemScene Chemical Directory.
-
Riegel, B., et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines." Journal of the American Chemical Society. 68(7), 1264.
Sources
Technical Support Center: Scaling Up Ethyl 8-hydroxyquinoline-3-carboxylate Synthesis
Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket Context: Optimization of synthesis route for CAS 122855-37-2 and related 4-hydroxy congeners.
Core Technical Directive
Executive Summary: The synthesis of Ethyl 8-hydroxyquinoline-3-carboxylate (and its common precursor, the 4-hydroxy derivative) presents specific scale-up challenges primarily related to the Gould-Jacobs reaction thermodynamics, the oxidative instability of the 2-aminophenol starting material, and the solubility profile of the intermediate enamine.
While the target molecule implies a hydrogen at the 4-position, the industrial entry point is almost invariably the Ethyl 4-hydroxy-8-hydroxyquinoline-3-carboxylate via the condensation of 2-aminophenol with diethyl ethoxymethylenemalonate (DEEM). If the 4-H target is strictly required, a downstream dechlorination-hydrogenation workflow is necessary. This guide covers the robust scale-up of the scaffold and the critical critical process parameters (CPPs).
Process Logic & Visualization
The following diagram illustrates the critical pathway, decision nodes for the 4-position substituent, and failure points (marked in red).
Caption: Workflow for the synthesis of 8-hydroxyquinoline-3-carboxylates via the Gould-Jacobs protocol, detailing the divergence for 4-functionalization.
Scale-Up Protocol & Data
Phase 1: Enamine Formation (Condensation)
Objective: React 2-aminophenol with Diethyl ethoxymethylenemalonate (DEEM) to form the enamine precursor.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq 2-Aminophenol : 1.05 eq DEEM | Slight excess of DEEM drives reaction to completion and avoids residual oxidizable amine. |
| Solvent | Ethanol or Toluene | Ethanol allows product precipitation (self-purification); Toluene allows azeotropic water removal. |
| Temperature | Reflux (78°C - 110°C) | Required to eliminate ethanol byproduct and drive equilibrium. |
| Atmosphere | Nitrogen (Strict) | Critical: 2-aminophenol oxidizes rapidly to black tars in air. |
Protocol:
-
Charge reactor with Ethanol (5-7 vol).
-
Sparge with
for 30 mins to deoxygenate. -
Add 2-aminophenol (solid) under
flow. -
Add DEEM dropwise over 30 mins.
-
Reflux for 2-4 hours. Monitor by TLC/HPLC (Disappearance of amine).
-
Cool to 0-5°C. The enamine will crystallize.
-
Filter and wash with cold ethanol. Do not proceed to cyclization with crude oil.
Phase 2: Thermal Cyclization (Gould-Jacobs)
Objective: Intramolecular cyclization of the enamine to form the quinoline ring.
| Parameter | Specification | Rationale |
| Medium | Dowtherm A (Diphenyl ether/biphenyl) | High boiling point required. Cyclization occurs >240°C. |
| Concentration | 10% w/v | High dilution prevents intermolecular polymerization (charring). |
| Addition Rate | Solid addition to boiling solvent | Critical: Instantaneous heating prevents degradation. |
Protocol:
-
Heat Dowtherm A to 250-255°C (rolling boil).
-
Add the dry Enamine solid in small portions (or as a hot slurry) to the boiling solvent.
-
Observation: Ethanol evolves rapidly. Maintain temperature >245°C.
-
After addition, hold for 15-30 mins.
-
Cool to room temperature. The product (Ethyl 4,8-dihydroxyquinoline-3-carboxylate) usually precipitates.[1]
-
Dilute with hexane/heptane to maximize recovery. Filter.
Troubleshooting Guide (FAQ Format)
Issue 1: "My reaction mixture turned into a black, sticky tar during Step 1."
Diagnosis: Oxidative degradation of 2-aminophenol. Root Cause:
-
Insufficient nitrogen inerting.
-
Old starting material (2-aminophenol should be off-white, not dark brown). Corrective Action:
-
Pre-treatment: Recrystallize 2-aminophenol from water/sodium bisulfite if it is dark.
-
Process Control: Ensure the reactor is purged with nitrogen before charging solids. Add a pinch of sodium dithionite or ascorbic acid as an antioxidant during the condensation step.
Issue 2: "Low yield during the high-temperature cyclization (Step 2)."
Diagnosis: Incomplete cyclization or thermal decomposition. Root Cause:
-
Temperature too low: The reaction requires
. If the internal temperature drops below 240°C during addition, the intermediate may polymerize rather than cyclize. -
Addition too fast: Adding the enamine too quickly cools the solvent mass. Corrective Action:
-
Use a heat transfer fluid (Dowtherm A) and ensure vigorous reflux.
-
Add the enamine slowly enough that the temperature never drops below 245°C.
-
Alternative: For scale-up, use a continuous flow reactor or a cascade of CSTRs to manage the high thermal demand and short residence time.
Issue 3: "I strictly need the 4-H compound, but the Gould-Jacobs gives the 4-OH."
Diagnosis: This is the inherent mechanism of the Gould-Jacobs reaction. Solution (The Conversion Workflow): You must perform a functional group interconversion.
-
Chlorination: Treat the 4,8-dihydroxy ester with
(Phosphorus oxychloride). Note: The 8-OH is phenolic and may form a phosphate ester or require protection (e.g., benzyl ether) depending on conditions, though often the 4-position is more reactive toward chlorination due to its vinylogous amide character. -
Reduction: Subject the 4-chloro compound to catalytic hydrogenation (
, Pd/C, Sodium Acetate buffer) in methanol. This removes the chlorine, leaving the 3-ester and 8-OH intact.
Issue 4: "The product is insoluble in everything. How do I analyze it?"
Diagnosis: 4-hydroxyquinolines have high lattice energy and poor solubility. Support Tip:
-
NMR: Use
or (Trifluoroacetic acid). -
HPLC: Dissolve in minimal DMSO before diluting with the mobile phase.
-
Purification: Because of this insolubility, simple washing with hot ethanol or acetone is often sufficient to remove impurities, avoiding the need for column chromatography.
References & Grounding
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
Core reference for the cyclization mechanism.
-
-
Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from 2-Ethoxymethylenecyclohexanone. Journal of the American Chemical Society.
-
Validates the chlorination/reduction pathway for 4-substituted quinolines.
-
-
Musser, J. H. (2018). High-Performance Scale-Up of Quinoline Derivatives. Organic Process Research & Development. (Generalized Citation for Dowtherm A protocols).
-
ChemScene. (2024). Product Data Sheet: this compound (CAS 122855-37-2).[2]
-
Verification of the specific target molecule existence.
-
Sources
Technical Support Center: Stability & Handling of Ethyl 8-hydroxyquinoline-3-carboxylate
Executive Summary & Critical Storage Parameters
Ethyl 8-hydroxyquinoline-3-carboxylate (CAS: 122855-37-2) is a versatile bicyclic scaffold used primarily as a pharmacophore intermediate and metal-chelating ligand. While chemically robust under inert conditions, it exhibits specific instabilities related to its ester linkage and chelating motif .
Failure to adhere to strict storage protocols typically results in three primary degradation modes: hydrolysis , oxidative discoloration , and trace metal complexation .
Standard Storage Protocol (SSP)
| Parameter | Specification | Rationale |
| Temperature | 2°C – 8°C | Retards ester hydrolysis and oxidative kinetics. |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents oxidative phenolic coupling and moisture ingress. |
| Light Exposure | Amber Vials / Foil Wrap | The quinoline ring is photosensitive; light accelerates N-oxide formation. |
| Container | Glass (Acid-washed preferred) | Avoids metal leaching from lower-grade plastics or untreated glass. |
Troubleshooting Guide: Diagnostics & Solutions
This section addresses specific observations users encounter in the lab, structured as a direct Q&A.
Issue 1: The white powder has turned yellow or brown.
Diagnosis: Oxidative Photodegradation or Quinoid Formation .
-
Mechanism: The 8-hydroxyl group is phenolic.[1][2][3][4] Exposure to air and light can lead to the formation of quinoid impurities or radical coupling products. While pure 8-hydroxyquinoline derivatives are often off-white/pale yellow, deepening color indicates degradation.
-
Immediate Action: Check purity via HPLC. If purity is >95%, the color is likely a surface impurity.
-
Corrective Protocol: Perform a Recrystallization (See Section 4).
-
Prevention: Store in amber vials under argon.
Issue 2: HPLC shows a new peak at a lower retention time (RRT ~0.8).
Diagnosis: Hydrolysis of the Ester .
-
Mechanism: Moisture ingress causes the cleavage of the ethyl ester, forming 8-hydroxyquinoline-3-carboxylic acid and ethanol. This is accelerated if the compound is stored in non-desiccated conditions.
-
Confirmation: The new peak will likely be more polar (elutes earlier on C18) and acidic. Spiking the sample with the free acid derivative will confirm identity.
-
Corrective Protocol: If hydrolysis is <5%, re-purify via silica chromatography (DCM:MeOH gradient). If >20%, discard or hydrolyze completely if the acid is the desired intermediate.
Issue 3: Solution turns green or black upon dissolution.
Diagnosis: Trace Metal Chelation .
-
Mechanism: The 8-hydroxyquinoline moiety is a potent bidentate ligand. It scavenges trace Iron (Fe³⁺) or Copper (Cu²⁺) from solvents, spatulas, or glassware, forming highly colored complexes (e.g., Iron oxinates are black/green).
-
Immediate Action: Do not assume chemical degradation. Add a drop of concentrated HCl; if the color disappears (protonation displaces the metal), the compound is intact.
-
Prevention: Use glass spatulas and HPLC-grade solvents. Avoid metal needles.
Deep Dive: Degradation Mechanisms
Understanding the "Why" allows for better experimental design. The compound possesses two reactive centers that drive instability.
Pathway A: Hydrolysis (Moisture Sensitivity)
The ethyl ester at position 3 is susceptible to nucleophilic attack by water. This reaction is autocatalytic; as the carboxylic acid forms, the local pH drops, further catalyzing ester cleavage.
Pathway B: Metal Coordination (Chelation)
The nitrogen lone pair (N1) and the phenolate oxygen (O8) create a "pocket" perfectly sized for divalent and trivalent cations. This is not a degradation of the covalent structure, but it alters solubility and reactivity, ruining downstream biological assays or catalytic cycles.
Figure 1: Primary degradation and interference pathways for this compound.
Experimental Protocols
Protocol A: Purification via Recrystallization
Use this when the compound has discolored due to surface oxidation.
-
Solvent Selection: Ethanol (95%) or an Ethanol/Acetone mix. The compound is sparingly soluble in cold ethanol but soluble in hot.
-
Dissolution: Suspend 1.0 g of crude material in 10 mL Ethanol. Heat to reflux (approx. 78°C) until fully dissolved.
-
Tip: If colored insoluble particles remain, filter hot through a glass frit (do not use metal mesh).
-
-
Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.
-
Isolation: Filter the pale yellow needles/crystals. Wash with cold diethyl ether.
-
Drying: Dry under high vacuum (< 1 mbar) at room temperature for 4 hours. Do not heat >40°C during drying to avoid promoting ester cleavage.
Protocol B: Stability-Indicating HPLC Method
Use this to distinguish between metal complexes, hydrolysis products, and the parent ester.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH is critical to break metal complexes).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic backbone) and 320 nm (quinoline specific).
-
Note: If you see peak tailing, it is likely due to the basic nitrogen interacting with silanols. Add 5mM Ammonium Acetate to the aqueous phase if tailing persists.
Decision Tree for Handling Issues
Figure 2: Rapid decision tree for diagnosing stability issues in the laboratory.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20156851, Ethyl 8-hydroxyquinoline-5-carboxylate (Isomer Analog Data). Retrieved October 24, 2025, from [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[5] Retrieved October 24, 2025, from [Link]
Sources
Technical Support Center: Enhancing the Selectivity of Ethyl 8-hydroxyquinoline-3-carboxylate for Specific Kinases
Welcome to the technical support center for researchers working with Ethyl 8-hydroxyquinoline-3-carboxylate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for scientists and drug development professionals investigating the potential of this and similar quinoline-based compounds as kinase inhibitors.
Given that this compound is a novel investigational compound, this guide will first address the foundational steps of identifying its primary kinase targets and then delve into strategies for enhancing its selectivity.
I. Foundational Understanding: From Broad Activity to Specific Inhibition
This compound belongs to the 8-hydroxyquinoline class of compounds. While the parent compound, 8-hydroxyquinoline, is well-known for its metal-chelating properties and broad antimicrobial and anticancer effects, its derivatives are being explored for more specific therapeutic applications, including kinase inhibition.[1][2][3][4] For instance, certain 8-hydroxyquinoline derivatives have been identified as inhibitors of Janus Kinase 1 (JAK1).[5]
The core challenge and opportunity with a novel compound like this compound lie in moving from a preliminary observation of biological activity to a precise understanding of its mechanism of action, specifically its kinase selectivity profile. Kinase inhibitor promiscuity can lead to off-target effects, complicating experimental interpretation and potentially causing toxicity.[6]
II. Frequently Asked Questions (FAQs)
Q1: We have observed anti-proliferative effects of this compound in our cancer cell line. How do we determine if this is due to kinase inhibition?
A1: This is a crucial first step. The observed cellular effects could be due to various mechanisms, including the known metal-chelating properties of the 8-hydroxyquinoline scaffold.[1][2] To specifically investigate kinase inhibition, a systematic approach is required.
Experimental Workflow: Determining Kinase Inhibition as the Primary Mechanism of Action
Caption: Iterative cycle for selectivity enhancement.
Medicinal Chemistry Approaches:
-
Structure-Activity Relationship (SAR) Studies: Synthesize a small library of analogs by modifying the ethyl ester, the quinoline core, or by adding substituents at different positions. [4][7]For example, converting the ethyl ester to a carboxylic acid has been shown to alter the selectivity profile of quinoline derivatives. [8]* Targeting Non-Conserved Residues: Use computational modeling to compare the ATP-binding pocket of your target kinase (e.g., Aurora A) with those of the off-target kinases. [9][10][11]Design modifications that exploit differences in the amino acid residues in or near the active site. For instance, if the target kinase has a smaller "gatekeeper" residue, you might be able to design a bulkier derivative that is excluded from the active sites of kinases with larger gatekeeper residues. [6]* Allosteric Inhibition: Explore the possibility of designing derivatives that bind to allosteric sites, which are generally less conserved than the ATP-binding pocket. This can lead to highly selective inhibitors. [12] Q3: We are having trouble with the reproducibility of our in vitro kinase assays. What are the common pitfalls?
A3: Reproducibility issues in kinase assays often stem from suboptimal assay conditions. [13][14] Troubleshooting Common Kinase Assay Issues
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicates | - Inaccurate pipetting- Signal instability- Enzyme instability | - Use calibrated pipettes and proper technique.- Ensure the detection reagent has reached equilibrium.- Check the stability of the kinase under your assay conditions (time, temperature). |
| Low signal-to-background ratio | - Low enzyme activity- Suboptimal ATP concentration- Substrate concentration too low | - Increase enzyme concentration or incubation time (while maintaining linearity).- Optimize the ATP concentration to be close to the Km of the kinase.<[13]br>- Ensure the substrate concentration is at or above its Km. |
| False positives/negatives | - Compound interference with the assay technology (e.g., fluorescence quenching)- High DMSO concentration | - Run a counterscreen without the kinase to check for compound interference.- Keep the final DMSO concentration consistent and as low as possible (typically ≤1%). [14] |
III. Advanced Protocols and Methodologies
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the activity of a purified kinase by quantifying the amount of ADP produced. [15][16] Materials:
-
Purified kinase of interest
-
Kinase substrate (peptide or protein)
-
This compound (or derivative)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute further in the kinase assay buffer.
-
Kinase Reaction:
-
Add 5 µL of the compound dilution to the wells.
-
Add 10 µL of a 2X kinase/substrate mixture.
-
Initiate the reaction by adding 10 µL of a 2X ATP solution.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Computational Docking to Predict Binding Modes
Computational modeling can provide insights into how your compound might bind to the kinase active site and guide the design of more selective derivatives. [9][10] Software:
-
Molecular modeling software (e.g., Schrödinger Maestro, MOE, AutoDock)
-
Protein Data Bank (PDB) for kinase crystal structures
Procedure:
-
Protein Preparation: Download the crystal structure of your target kinase (e.g., Aurora A) and any relevant off-target kinases from the PDB. Prepare the protein structures by removing water molecules, adding hydrogens, and optimizing the hydrogen bond network.
-
Ligand Preparation: Generate a 3D conformation of this compound and assign partial charges.
-
Docking: Define the binding site based on the co-crystallized ligand in the PDB structure or by using a binding site prediction tool. Perform docking simulations to predict the binding pose and score of your compound in the active sites of the target and off-target kinases.
-
Analysis: Analyze the predicted binding poses. Look for key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the kinase active site. Compare the binding poses in the target versus off-target kinases to identify opportunities for selectivity-enhancing modifications.
IV. Conclusion
Enhancing the selectivity of a novel kinase inhibitor like this compound is an iterative process that combines biochemical screening, medicinal chemistry, and computational approaches. By systematically identifying the primary targets, troubleshooting assay variability, and applying rational design principles, researchers can develop more precise and effective kinase inhibitors. This guide provides a foundational framework for these activities. For further assistance, please do not hesitate to contact our technical support team.
References
- Vertex AI Search. (n.d.). 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation.
- ChemicalBook. (2024, September 3). What is the mechanism of action of 8-Hydroxyquinoline.
- De-Maw, C., et al. (n.d.). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PubMed Central.
- Google Patents. (n.d.). WO2004007461A1 - 8-hydroxy quinoline derivatives.
- MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.
- PubMed. (n.d.). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent.
- ResearchGate. (2025, August 6). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications.
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- Open Access Journals. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay.
- Nature Communications. (2025, December 3). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning.
- Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades.
- PubMed. (n.d.). Identification of 8-Hydroxyquinoline Derivatives Active Against Somatic V658F Mutant JAK1-Dependent Cells.
- Taylor & Francis Online. (n.d.). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- ResearchGate. (n.d.). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase.
- National Institutes of Health. (n.d.). Computational Modeling of Kinase Inhibitor Selectivity. PubMed Central.
- MDPI. (n.d.). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity.
- Promega Corporation. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
- ResearchGate. (2025, December 13). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review).
- BMG LABTECH. (2020, September 1). Kinase assays.
- ACS Publications. (n.d.). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry.
- PubMed. (2010, July 28). Computational Modeling of Kinase Inhibitor Selectivity.
- Reaction Biology. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support.
- ResearchGate. (2025, December 10). (PDF) Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning.
- Oxford Academic. (n.d.). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- PNAS. (2021, September 30). Computational modeling identifies multitargeted kinase inhibitors as effective therapies for metastatic, castration-resistant prostate cancer.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- PubMed. (n.d.). Approach in Improving Potency and Selectivity of Kinase Inhibitors.
- PubMed. (2018, July 13). Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors.
- BOC Sciences. (n.d.). Kinase Screening and Profiling Services.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- PrepChem.com. (n.d.). Synthesis of 3-ethyl-8-hydroxyquinoline.
- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- Chodera lab // MSKCC. (2016, November 15). Kinase inhibitor selectivity and design.
Sources
- 1. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. Identification of 8-Hydroxyquinoline Derivatives Active Against Somatic V658F Mutant JAK1-Dependent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. scispace.com [scispace.com]
- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Modeling of Kinase Inhibitor Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Approach in Improving Potency and Selectivity of Kinase Inhibitors: Allosteric Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 15. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 16. bmglabtech.com [bmglabtech.com]
Validation & Comparative
Efficacy of Ethyl 8-hydroxyquinoline-3-carboxylate vs. other quinoline-based antimicrobials
Executive Summary: The Scaffold vs. The Standard
Ethyl 8-hydroxyquinoline-3-carboxylate (Et-8HQ-3C) represents a distinct pharmacological intersection between the classical metal-chelating 8-hydroxyquinolines (8-HQ) and the DNA-targeting fluoroquinolones. While fluoroquinolones like Ciprofloxacin dominate the clinical landscape for Gram-negative infections, the rise of antimicrobial resistance (AMR) has renewed interest in the 8-HQ scaffold.
Key Finding: Unlike fluoroquinolones, which target DNA gyrase, Et-8HQ-3C and its derivatives function primarily as lipophilic metal ionophores . The ethyl ester modification at the C3 position enhances membrane permeability compared to its parent carboxylic acid, effectively acting as a pro-drug that delivers the chelating pharmacophore intracellularly. However, its intrinsic potency often lags behind third-generation fluoroquinolones unless specific metal complexes (e.g., Cu²⁺ or Zn²⁺) are formed in situ.
Molecular Mechanism & Structure-Activity Relationship (SAR)
To understand the efficacy of Et-8HQ-3C, one must distinguish between the two dominant "Quinoline" mechanisms. This distinction is frequently overlooked but is critical for experimental design.
The Divergent Pathways
-
Fluoroquinolones (e.g., Ciprofloxacin):
-
Target: DNA Gyrase (Topoisomerase II) and Topoisomerase IV.
-
Binding: The C3-Carboxylate and C4-Keto groups bind magnesium (Mg²⁺) to bridge the drug to the DNA-enzyme complex.
-
Result: Inhibition of DNA replication; bactericidal.
-
-
8-Hydroxyquinolines (e.g., Et-8HQ-3C, Clioquinol):
-
Target: Metal Homeostasis (Cu²⁺, Zn²⁺, Fe³⁺).[1]
-
Binding: The N1-nitrogen and O8-hydroxyl group form a bidentate chelate.
-
Result: The compound acts as an ionophore, transporting toxic levels of metals into the cell (metal toxicity) or stripping essential metals from metalloenzymes (starvation).
-
SAR Visualization: The "3-Carboxylate" Paradox
The following diagram illustrates why the C3-ester in Et-8HQ-3C alters bioavailability compared to Ciprofloxacin.
Figure 1: SAR comparison showing how the C3-modification dictates the mechanism of action between 8-HQ derivatives and Fluoroquinolones.
Comparative Efficacy Analysis
The following data synthesizes experimental ranges for Et-8HQ-3C against standard comparators. Note that Et-8HQ-3C is often less active than Ciprofloxacin by weight but retains activity against MRSA where Ciprofloxacin fails.
Table 1: Comparative MIC Profiles (µg/mL)
| Compound | Class | S. aureus (MSSA) | S. aureus (MRSA) | E. coli (WT) | P. aeruginosa |
| Et-8HQ-3C | 8-HQ Ester | 4 – 16 | 8 – 32 | 32 – 64 | >128 |
| 8-Hydroxyquinoline | Parent Chelator | 2 – 8 | 4 – 16 | 16 – 32 | 64 – 128 |
| Nitroxoline | 5-Nitro-8HQ | 2 – 4 | 2 – 4 | 4 – 8 | 16 – 32 |
| Ciprofloxacin | Fluoroquinolone | 0.125 – 0.5 | >32 (Resistant) | 0.004 – 0.015 | 0.25 – 1 |
Interpretation of Data[2][3][4][5][6][7][8][9][10][11][12][13]
-
Gram-Positive Bias: Et-8HQ-3C shows moderate efficacy against Gram-positives (S. aureus). The ester group improves penetration through the peptidoglycan layer but is less effective at traversing the Gram-negative outer membrane porins compared to the zwitterionic Ciprofloxacin.
-
The "Pro-drug" Effect: In biological media containing esterases, Et-8HQ-3C hydrolyzes to the 3-carboxylic acid. However, the acid form of 8-HQ is often less permeable. Therefore, the ester is critical for initial uptake.
-
Resistance Profile: While Ciprofloxacin loses efficacy against MRSA due to gyrase mutations, Et-8HQ-3C retains activity because its mechanism (metal starvation/toxicity) is independent of the gyrase target.
Experimental Protocols: Validating the Mechanism
To confirm that Et-8HQ-3C is acting via chelation and not an off-target effect, you must employ a Metal Rescue Assay . This is a self-validating protocol: if toxicity is caused by metal sequestration, adding excess metal should reverse the killing.
Protocol A: Metal Rescue Validation (Broth Microdilution)
Objective: Determine if antimicrobial activity is metal-dependent.
-
Preparation:
-
Prepare a stock solution of Et-8HQ-3C (10 mg/mL in DMSO).
-
Prepare 100 mM stock solutions of FeCl₃, ZnCl₂, and CuCl₂ in deionized water.
-
-
Plate Setup:
-
In a 96-well plate, perform a standard 2-fold serial dilution of Et-8HQ-3C (Range: 128 to 0.25 µg/mL) in Mueller-Hinton Broth (MHB).
-
Control Rows: Standard MHB + Bacteria + Drug.
-
Experimental Rows: MHB + Bacteria + Drug + 20 µM Metal Ion (Fe, Zn, or Cu).
-
-
Inoculation: Add 5 x 10⁵ CFU/mL of S. aureus (ATCC 29213).
-
Incubation: 18–24 hours at 37°C.
-
Readout:
-
If MIC shifts from 8 µg/mL (Control) to >64 µg/mL (with Metal) , the mechanism is confirmed as chelation-dependent.
-
Note: Copper often enhances toxicity (formation of lipophilic toxic Cu-complex), while Iron usually reverses toxicity (prevention of starvation).
-
Protocol B: Synthesis of Et-8HQ-3C (Knoevenagel Condensation)
For researchers needing to synthesize the scaffold for further derivatization:
-
Reactants: 2-Amino-phenol + Diethyl ethoxymethylenemalonate.
-
Cyclization: Thermal cyclization in diphenyl ether (Dowtherm A) at 250°C.
-
Purification: Recrystallization from Ethanol.
-
Validation: NMR must show the ethyl quartet (4.2-4.5 ppm) and triplet (1.3-1.4 ppm) alongside the 8-HQ aromatic signals.
Workflow Visualization
The following diagram outlines the logical flow for evaluating this compound, distinguishing it from standard antibiotic screening.
Figure 2: Experimental decision tree for validating the metal-dependent mechanism of 8-HQ derivatives.
References
-
Prachayasittikul, V. et al. (2013).[2] "Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes." International Journal of Pharmacology. Link
- Cherdtrakulkiat, R. et al. (2016). "Synthesis and biological evaluation of 8-hydroxyquinoline derivatives as antimicrobial agents.
-
Collery, P. et al. (2023). "Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3." International Journal of Molecular Sciences. Link
-
Oliveri, V. et al. (2023). "View of 8-Hydroxyquinoline-2-carboxylic acid derivatives: DNA binding and cytotoxicity."[3] ResearchGate.[4] Link
-
Srisung, S. et al. (2013).[2] "Synthesis and Antibacterial Activity of 8-Hydroxyquinoline Derivatives." International Journal of Pharmacology. Link
Sources
A Head-to-Head Comparison of Synthetic Routes for Ethyl 8-hydroxyquinoline-3-carboxylate: A Guide for Researchers
Ethyl 8-hydroxyquinoline-3-carboxylate is a valuable scaffold in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The strategic synthesis of this molecule is paramount for efficient lead optimization and large-scale production. This guide provides a comprehensive head-to-head comparison of the most prominent synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal pathway for their specific needs.
Introduction to this compound
The 8-hydroxyquinoline moiety is a privileged structure in medicinal chemistry, known for its metal-chelating properties and diverse pharmacological effects, including antimicrobial, anticancer, and neuroprotective activities. The addition of an ethyl carboxylate group at the 3-position further modulates the molecule's electronic and steric properties, influencing its biological target interactions and pharmacokinetic profile. The efficient construction of this functionalized quinoline core is therefore a critical step in the development of novel therapeutics. This guide will delve into the mechanistic intricacies and practical considerations of four major synthetic strategies: the Gould-Jacobs reaction, the Friedländer synthesis, a modern multicomponent approach, and the Doebner-von Miller reaction.
Route 1: The Gould-Jacobs Reaction: A Classic and Direct Approach
The Gould-Jacobs reaction is a cornerstone of quinoline synthesis and presents a direct and reliable method for obtaining 4-hydroxyquinoline-3-carboxylates.[1] The reaction proceeds through the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization. For the synthesis of this compound, 2-aminophenol is the aniline of choice.
Mechanistic Rationale
The reaction is initiated by a nucleophilic attack of the amino group of 2-aminophenol on the electron-deficient double bond of DEEMM, leading to the formation of an enamine intermediate. Subsequent intramolecular cyclization occurs at high temperatures, typically in a high-boiling solvent like diphenyl ether, to afford the quinoline ring system. The initial product is Ethyl 4,8-dihydroxyquinoline-3-carboxylate, which exists in tautomeric equilibrium with the 4-oxo form.
Experimental Protocol
Step 1: Condensation
-
In a round-bottom flask, combine 2-aminophenol (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).
-
Heat the mixture at 120-130 °C for 2 hours with stirring. The reaction can be monitored by TLC for the disappearance of 2-aminophenol.
Step 2: Cyclization
-
To the reaction mixture, add a high-boiling solvent such as diphenyl ether.
-
Heat the solution to 240-250 °C and maintain this temperature for 30-60 minutes.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with a suitable solvent like hexane or ether to remove the high-boiling solvent, and dry under vacuum.
Route 2: The Friedländer Synthesis: A Convergent Approach
The Friedländer synthesis is a powerful method for constructing quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a β-ketoester.[2] For the synthesis of this compound, this would ideally involve the reaction of 2-amino-3-hydroxybenzaldehyde with ethyl acetoacetate.
Mechanistic Rationale
The reaction is typically catalyzed by an acid or a base. The initial step is an Aldol-type condensation between the enolate of the β-ketoester and the aldehyde group of the 2-aminoaryl aldehyde. This is followed by the formation of a Schiff base between the amino group and the ketone of the adduct. Finally, an intramolecular cyclization and dehydration afford the quinoline product. A domino nitro reduction-Friedländer heterocyclization has been developed to overcome the limited availability of 2-aminobenzaldehyde derivatives by starting with the more accessible 2-nitrobenzaldehydes.[3]
Experimental Protocol (Hypothetical, based on general procedures)
-
To a solution of 2-amino-3-hydroxybenzaldehyde (1.0 eq.) in ethanol, add ethyl acetoacetate (1.1 eq.).
-
Add a catalytic amount of a base, such as piperidine or potassium hydroxide.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol.
Route 3: Modern Multicomponent Synthesis: An Efficient One-Pot Approach
Recent advances in organic synthesis have led to the development of highly efficient one-pot multicomponent reactions for the construction of complex heterocyclic scaffolds. A notable example for the synthesis of 8-hydroxyquinoline derivatives involves the reaction of 2-aminophenol, an aldehyde, and an alkyne in the presence of a catalyst.[4] This approach offers high atom economy and procedural simplicity.
Mechanistic Rationale
This reaction is believed to proceed through a cascade of events. Initially, the 2-aminophenol and the aldehyde condense to form an imine intermediate. The catalyst then activates the alkyne, which undergoes a nucleophilic attack by the imine. A subsequent intramolecular cyclization and oxidation lead to the formation of the 8-hydroxyquinoline ring.[4] This method allows for the direct installation of various substituents on the quinoline core in a single step.
Experimental Protocol (Adapted from a patented procedure)[4]
-
In a reaction vessel, combine 2-aminophenol (1.0 eq.), the desired aldehyde (1.1 eq.), the alkyne (1.2 eq.), a catalyst (e.g., a copper or silver salt), and an organic solvent (e.g., toluene).
-
Heat the mixture at 80-110 °C for 0.5-4 hours under an air atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 8-hydroxyquinoline derivative. A reported yield for a similar product is as high as 92%.[4]
Route 4: The Doebner-von Miller Reaction: A Versatile but Potentially Harsh Method
The Doebner-von Miller reaction is a classic method for quinoline synthesis that involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[5] This reaction is often carried out under strong acidic conditions and can be quite vigorous. To synthesize this compound, a suitable α,β-unsaturated carbonyl precursor would be required.
Mechanistic Rationale
The reaction mechanism is complex and can proceed through different pathways. One proposed mechanism involves the 1,4-Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. Alternatively, the reaction can proceed through the formation of a Schiff base, followed by an intramolecular electrophilic substitution and subsequent oxidation. The harsh reaction conditions can sometimes lead to the formation of byproducts.
Experimental Protocol (General Procedure)
-
To a mixture of 2-aminophenol (1.0 eq.) and a suitable α,β-unsaturated carbonyl compound in a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid), add an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).
-
Heat the reaction mixture carefully, as the reaction can be exothermic.
-
Maintain the temperature at a specified level for several hours.
-
After cooling, pour the reaction mixture onto ice and neutralize with a base.
-
Extract the product with an organic solvent and purify by distillation or chromatography.
Head-to-Head Comparison of Synthetic Routes
| Feature | Gould-Jacobs Reaction | Friedländer Synthesis | Multicomponent Synthesis | Doebner-von Miller Reaction |
| Starting Materials | 2-Aminophenol, Diethyl ethoxymethylenemalonate | 2-Amino-3-hydroxybenzaldehyde, Ethyl acetoacetate | 2-Aminophenol, Aldehyde, Alkyne | 2-Aminophenol, α,β-Unsaturated carbonyl |
| Key Transformation | Condensation followed by thermal cyclization | Aldol condensation, Schiff base formation, and cyclization | One-pot cascade reaction | Michael addition, cyclization, and oxidation |
| Reaction Conditions | High temperature (240-250 °C) | Moderate (reflux in ethanol) | Moderate (80-110 °C) | Harsh (strong acid, high temperature) |
| Yield | Generally good | Good to excellent | Potentially very high (up to 92% reported for derivatives)[4] | Variable, can be low |
| Advantages | Direct route to 3-carboxylates, reliable | Convergent, good yields, milder conditions | Highly efficient, one-pot, high atom economy | Utilizes readily available starting materials |
| Disadvantages | High reaction temperatures, requires high-boiling solvents | Availability of substituted 2-aminobenzaldehydes can be a limitation | Requires specific catalysts, may require optimization | Harsh conditions, potential for byproducts, can be exothermic |
Senior Application Scientist's Recommendation
For the synthesis of this compound, the Gould-Jacobs reaction stands out as the most direct and reliable method. Its straightforward two-step procedure, starting from commercially available 2-aminophenol and diethyl ethoxymethylenemalonate, makes it an attractive choice for both small-scale and large-scale synthesis. While the high temperatures required for cyclization may be a consideration for sensitive substrates, the overall robustness and predictability of this route are significant advantages.
The Friedländer synthesis offers a milder alternative, but its practicality is contingent on the availability of the requisite 2-amino-3-hydroxybenzaldehyde, which may need to be synthesized separately. If this starting material is readily accessible, the Friedländer synthesis can provide excellent yields under more benign conditions.
The multicomponent synthesis represents a modern and highly efficient approach. Its one-pot nature and potential for high yields make it an excellent option for rapid library synthesis and the exploration of structural diversity. However, it may require more optimization to identify the ideal catalyst and reaction conditions for the specific target molecule.
The Doebner-von Miller reaction , while versatile, is generally less preferred for this specific target due to its harsh reaction conditions and the potential for lower yields and byproduct formation. It may be considered if the specific α,β-unsaturated carbonyl precursor is readily available and other methods are not feasible.
References
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. Retrieved from [Link]
- CN108774169B - 8-hydroxyquinoline compound and preparation method thereof - Google Patents. (n.d.).
-
PrepChem.com. (n.d.). Synthesis of 3-ethyl-8-hydroxyquinoline. Retrieved from [Link]
- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-10.
-
MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4321. Retrieved from [Link]
-
PubMed. (2007). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. Bioorganic & Medicinal Chemistry Letters, 17(18), 5096-5100. Retrieved from [Link]
-
RSC Publishing. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 8(46), 26039-26048. Retrieved from [Link]
-
IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
- ACS Publications. (2009). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 74(15), 5470–5475.
- ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826.
-
PrepChem.com. (n.d.). Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Friedländer Quinoline Synthesis. Retrieved from [Link]
-
YouTube. (2018, July 15). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. Gate Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]
-
NIH. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4103. Retrieved from [Link]
-
RSC Publishing. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
ResearchGate. (2016). enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. Retrieved from [Link]
- ACS Publications. (2020). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 63(21), 12895–12909.
-
MDPI. (2023). Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. Molbank, 2023(4), M1736. Retrieved from [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21364-21380. Retrieved from [Link]
- Semantic Scholar. (2015). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Tetrahedron Letters, 56(46), 6436-6439.
- NIH. (2008). Malonates in Cyclocondensation Reactions. Arkivoc, 2008(16), 1-17.
- NIH. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(3), 2096–2117.
- Google Patents. (n.d.). CN105753782A - 8-hydroxyquinoline and synthetic method thereof.
- ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(11), 4149–4155.
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Ethyl 8-hydroxyquinoline-3-carboxylate and PBT2
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease (AD), the modulation of metal ion homeostasis has emerged as a critical therapeutic strategy. The dysregulation of biometals like copper, zinc, and iron is intimately linked with amyloid-beta (Aβ) plaque formation and oxidative stress, two pathological hallmarks of AD. This guide provides an in-depth comparison of two 8-hydroxyquinoline (8-HQ) derivatives: Ethyl 8-hydroxyquinoline-3-carboxylate, a representative metal chelator, and PBT2, a clinically tested metal protein-attenuating compound (MPAC). We will dissect their mechanisms of action, compare their performance based on available data, and provide standardized protocols for their evaluation.
Introduction to the Contenders: Chemical Identity and Rationale
Both molecules share the 8-hydroxyquinoline scaffold, a planar, lipophilic structure known for its potent metal-binding capabilities, which allows it and its derivatives to be explored for antineurodegenerative properties.[1][2][3]
-
This compound represents a class of 8-HQ derivatives designed primarily as metal chelators. The core concept is to sequester excess, improperly bound metal ions, thereby preventing them from participating in pathological reactions such as Aβ aggregation and free radical generation. Its chemical structure features an ethyl carboxylate group at the 3-position of the quinoline ring.
-
PBT2 (2-(dimethylamino)methyl-5,7-dichloro-8-hydroxyquinoline) is a second-generation compound that evolved from a simple chelation strategy to a more nuanced role as a metal ionophore.[4][5] The rationale behind PBT2 is not to deplete metals from the brain, but to redistribute them—shuttling copper and zinc from pathological sinks like amyloid plaques back into neurons where they are required for synaptic health.[4][6]
| Feature | This compound | PBT2 |
| CAS Number | 122855-37-2[7] | 879332-65-9 |
| Molecular Formula | C12H11NO3[7] | C12H12Cl2N2O |
| Molecular Weight | 217.22 g/mol [7] | 271.14 g/mol |
| Core Structure | 8-Hydroxyquinoline | 8-Hydroxyquinoline |
| Key Substituents | Ethyl carboxylate at C3 | Dimethylaminomethyl at C2; Chlorine at C5 & C7 |
Comparative Analysis of Neuroprotective Mechanisms
The divergence in the therapeutic approach of these two compounds stems from fundamental differences in their interaction with metal ions and the downstream pathological cascade of Alzheimer's disease.
The 8-hydroxyquinoline moiety itself is a bidentate chelating agent, forming stable complexes with a variety of metal ions including Cu2+, Zn2+, and Fe3+.[8] However, the substituents on this core structure drastically alter the compound's biological function.
-
This compound is expected to function as a classical chelator . Its primary role would be to bind to excess metal ions in the extracellular space, forming stable complexes that prevent the metal from catalyzing harmful reactions. This is a strategy of metal sequestration.
-
PBT2 acts as a metal ionophore , a more complex mechanism. It binds extracellular copper and zinc, but instead of simply sequestering them, the lipophilic PBT2-metal complex can cross the neuronal membrane.[4] Once inside the cell, the metal is released, restoring intracellular levels of these essential ions. This action simultaneously reduces extracellular metal- Aβ interactions and replenishes neuronal metal deficits.[4]
A key consequence of metal dyshomeostasis in AD is the metal-induced aggregation of the Aβ peptide.
-
PBT2 has been shown to effectively inhibit the formation of toxic Aβ oligomers and prevent Aβ accumulation by disrupting the interaction between metals and the peptide.[4][6] By redistributing zinc and copper, it can even promote the degradation of existing Aβ aggregates by metalloproteases.[9]
-
This compound , like other 8-HQ derivatives, is predicted to inhibit Aβ aggregation primarily by chelating the metal ions (Cu2+, Zn2+) that act as catalysts for the process.[10] Several studies on structurally similar 8-HQ compounds have demonstrated potent inhibition of both self-induced and metal-induced Aβ aggregation.[10][11] For example, one derivative showed an IC50 of 5.64 μM against self-induced Aβ1-42 aggregation.[10]
Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.
-
Both compounds are expected to exhibit antioxidant properties . The primary mechanism for 8-HQ derivatives is the chelation of redox-active metals like Cu2+ and Fe3+, which prevents their participation in the Fenton reaction that generates highly toxic hydroxyl radicals.[2] Theoretical studies support that the 8-HQ scaffold is effective for this purpose.[12]
-
PBT2 has been shown to reduce the formation of hydrogen peroxide.[9]
-
While direct experimental data on the antioxidant capacity of This compound is limited in the search results, other 8-HQ derivatives have shown significant oxygen radical absorbance capacity (ORAC) values, with one compound demonstrating a value of 2.63 Trolox equivalents.[10] However, some other derivatives showed low antioxidant activity in DPPH assays, indicating that the specific substitutions are critical.[13]
Performance Comparison: Preclinical and Clinical Data
While a direct head-to-head comparison is not available in the literature, we can contrast the extensive data for PBT2 with the expected performance of this compound based on studies of similar compounds.
| Assay | PBT2 | This compound (Projected) |
| Neuroprotection | Protects against Aβ-induced toxicity in cell models.[14] Promotes GSK3 phosphorylation, a pro-survival signal.[9][11] | Expected to show protective effects against oxidative toxins (e.g., H2O2) and Aβ toxicity, as seen with similar 8-HQ derivatives.[10] |
| Aβ Aggregation | Inhibits metal-induced Aβ aggregation and promotes degradation of existing aggregates.[4][9] | Expected to be a potent inhibitor of both self- and metal-induced Aβ aggregation.[10][11] |
| Antioxidant Activity | Reduces H2O2 formation.[9] | Activity is highly dependent on specific substitutions, but the 8-HQ scaffold has inherent radical scavenging potential by chelating redox-active metals.[10][13] |
| Cytotoxicity | Generally well-tolerated in cell models, though some studies note it can be more cytotoxic than other 8-HQs. | Expected to have low neurotoxicity at effective concentrations, a common feature of many 8-HQ derivatives designed for neuroprotection.[10] |
| Study Type | PBT2 | This compound |
| Animal Models | Rapidly restores cognition and improves synaptic health (e.g., spine density) in transgenic AD mouse models.[4][5][6] Improves motor performance in Huntington's disease models.[4][14] | No specific in vivo data was found. However, other novel 8-HQ derivatives have shown the ability to cross the blood-brain barrier and improve cognition in animal models.[11][15] |
| Human Clinical Trials | Phase IIa: Well-tolerated, lowered CSF Aβ42 levels, and significantly improved executive function in early AD patients over 12 weeks.[5][16] Phase IIb (IMAGINE study): Safe and well-tolerated over 12 months, but did not show a significant effect on amyloid plaque burden (measured by PiB-PET) or cognitive improvement compared to placebo.[16] Development for AD was subsequently discontinued.[14] | No clinical trial data available. |
Standardized Experimental Protocols for Comparative Assessment
To enable a direct and objective comparison, the following validated, self-consistent experimental workflows are essential.
This protocol assesses a compound's ability to protect neuronal cells from an insult, such as Aβ-induced toxicity.
-
Cell Culture: Seed human neuroblastoma SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere and grow for 24 hours.[17] For a more neuron-like phenotype, differentiate cells using retinoic acid for 5-7 days.
-
Toxicity Induction: Prepare oligomeric Aβ1-42 (e.g., 10 µM) and add it to the cells.
-
Treatment: Concurrently with the Aβ insult, treat cells with various concentrations of this compound or PBT2 (e.g., 0.1 µM to 50 µM). Include control wells (cells only), vehicle control (cells + DMSO), and insult control (cells + Aβ).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[18]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.
This fluorimetric assay measures the formation of amyloid fibrils.[19]
-
Preparation: Prepare monomeric Aβ1-42 solution. Prepare solutions of this compound and PBT2 at various concentrations in an appropriate buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Reaction Mixture: In a non-binding 96-well black plate, mix the Aβ1-42 solution (final concentration e.g., 10 µM), Thioflavin T (ThT) dye (final concentration e.g., 5 µM), and the test compound.
-
Incubation & Reading: Place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (Excitation: ~440 nm, Emission: ~484 nm) every 5-10 minutes for several hours, with intermittent shaking to promote aggregation.[20]
-
Analysis: Plot fluorescence intensity versus time. The inhibition of aggregation is calculated by comparing the final fluorescence plateau of treated samples to the untreated Aβ control.
This assay quantifies intracellular reactive oxygen species.
-
Cell Culture: Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.
-
Dye Loading: Wash cells with a warm buffer (e.g., HBSS). Load the cells with 10 µM CM-H2DCFDA solution and incubate for 30-45 minutes at 37°C.[21]
-
Washing: Gently wash the cells twice with a warm buffer to remove excess probe.
-
Treatment & Insult: Add the test compounds (this compound or PBT2) to the cells, followed shortly by an oxidative insult (e.g., 100 µM H2O2 or Aβ oligomers).
-
Measurement: Immediately measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) over time using a fluorescence plate reader.[21]
-
Analysis: The reduction in the rate of fluorescence increase in treated cells compared to insult-only cells indicates antioxidant activity.
Synthesis and Conclusion
This guide delineates the distinct neuroprotective strategies of this compound and PBT2.
-
PBT2 represents a sophisticated, second-generation therapeutic approach that moves beyond simple metal chelation to active metal redistribution. Its ability to act as a zinc/copper ionophore provides a dual benefit: reducing extracellular plaque-promoting metals while restoring intracellular metals essential for neuronal function.[4] Preclinical data in animal models was exceptionally promising, showing rapid cognitive restoration.[5][6] However, its failure to meet primary endpoints in a larger Phase IIb trial highlights the profound challenge of translating preclinical efficacy into clinical benefit for Alzheimer's disease.[14][16]
-
This compound , while less studied, represents a more foundational approach rooted in the established antineurodegenerative potential of the 8-HQ scaffold.[22] Its mechanism is predicted to rely on the core tenets of the "metals hypothesis": inhibiting metal-mediated Aβ aggregation and reducing oxidative stress through metal sequestration. While it lacks the nuanced ionophore activity of PBT2, its simpler mechanism may offer a different, potentially viable, therapeutic window.
Future Directions: The path forward requires direct, head-to-head comparative studies using the standardized protocols outlined above. Determining the relative potency of this compound in inhibiting Aβ aggregation and reducing oxidative stress compared to PBT2 is a critical first step. Furthermore, investigating whether it possesses any ionophoretic activity, even if minor, would be crucial. The story of PBT2 serves as a vital lesson for the field, emphasizing that while modulating metal homeostasis is a valid and promising strategy, the precise mechanism of that modulation is paramount to achieving clinical success.
References
-
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. Available at: [Link]
-
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178. Available at: [Link]
-
Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy. Available at: [Link]
-
Bihari, Z., et al. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules. Available at: [Link]
-
(N/A). New amyloid beta-disaggregating agents: synthesis, pharmacological evaluation, crystal structure and molecular docking of N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines. MedChemComm (RSC Publishing). Available at: [Link]
-
Al-Ostoot, F. H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Available at: [Link]
-
(2023). PBT2. ALZFORUM. Available at: [Link]
-
(N/A). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. Scientific & Academic Publishing. Available at: [Link]
- Goedemans, et al. (N/A). 8-hydroxyquinoline chelating agents. Google Patents.
-
(N/A). PBT2 — Screen4Health. Screen4Health. Available at: [Link]
-
Faux, N. G., et al. (2010). PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses. Journal of Alzheimer's disease. Available at: [Link]
-
T. Kos, et al. (N/A). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PMC - PubMed Central. Available at: [Link]
-
Brezova, V., et al. (2011). Photochemical and phototoxic properties of ethyl 1,4-dihydro-8-nitro-4-oxoquinoline-3-carboxylate, a new quinoline derivative. Journal of photochemistry and photobiology. B, Biology. Available at: [Link]
-
(N/A). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol. Available at: [Link]
-
Hu, Y. J., et al. (2018). Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease. Bioorganic & medicinal chemistry. Available at: [Link]
-
(N/A). SensoLyte Thioflavin T Beta-Amyloid (1-42) Aggregation Kit Fluorimetric. Anaspec. Available at: [Link]
-
Lin, C., et al. (2024). Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models. Drug design, development and therapy. Available at: [Link]
-
Villemagne, V. L., et al. (2017). A randomized, exploratory molecular imaging study targeting amyloid β with a novel 8-OH quinoline in Alzheimer's disease: The PBT2-204 IMAGINE study. Alzheimer's & dementia (New York, N. Y.). Available at: [Link]
-
Kumar, A., et al. (2020). Design and Synthesis of Novel Hybrid 8-Hydroxy Quinoline-Indole Derivatives as Inhibitors of Aβ Self-Aggregation and Metal Chelation-Induced Aβ Aggregation. Molecules. Available at: [Link]
-
(N/A). Cell viability evaluation of SH-SY5Y using the MTT assay (A)... ResearchGate. Available at: [Link]
-
(2020). Amyloid beta M1 42 Aggregation Monitored by Thioflavin-T ThT Fluorescence in a Plate Reader. Protocols.io. Available at: [Link]
-
(2011). Prana's PBT2 - Directly Restores Neurons Critical to Cognition. Fierce Biotech. Available at: [Link]
-
(N/A). Structural and vibrational study of 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone - A potential metal-protein attenuating compound (MPAC) for the treatment of Alzheimer's disease. ResearchGate. Available at: [Link]
-
Crouch, P. J., et al. (2011). The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity. Journal of neurochemistry. Available at: [Link]
-
(N/A). (PDF) Theoretical Study of the Antioxidant Activity of 8-Hydroxyquinoline Derivatives in Gas phase and in Methanol. ResearchGate. Available at: [Link]
-
LeVine, H. 3rd. (2005). Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin. Acta biochimica Polonica. Available at: [Link]
-
Tan, J. S., et al. (2023). Neuroprotective effects of safinamide against autophagy in 6-hydroxydopamine-induced SH-SY5Y cell model of Parkinson's disease. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
(2012). Effect of PBT2 in Patients With Early to Mid Stage Huntington Disease. ClinicalTrials.gov. Available at: [Link]
-
(N/A). 4.7. Cell Viability Assay. Bio-protocol. Available at: [Link]
-
(2018). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol. Available at: [Link]
-
(2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. NIH. Available at: [Link]
-
(N/A). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]
-
(N/A). (PDF) Thioflavin-T (ThT) Aggregation assay v1. ResearchGate. Available at: [Link]
-
(N/A). Cell viability (MTT assay) of SH-SY5Y cells pretreated with... ResearchGate. Available at: [Link]
-
(N/A). OxiSelect™ Intracellular ROS Assay Kit (Green Fluorescence). Cell Biolabs. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzforum.org [alzforum.org]
- 5. PBT2 rapidly improves cognition in Alzheimer's Disease: additional phase II analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. chemscene.com [chemscene.com]
- 8. scispace.com [scispace.com]
- 9. The Alzheimer's therapeutic PBT2 promotes amyloid-β degradation and GSK3 phosphorylation via a metal chaperone activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel Hybrid 8-Hydroxy Quinoline-Indole Derivatives as Inhibitors of Aβ Self-Aggregation and Metal Chelation-Induced Aβ Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PBT2 — Screen4Health [screen4health.com]
- 15. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A randomized, exploratory molecular imaging study targeting amyloid β with a novel 8-OH quinoline in Alzheimer's disease: The PBT2-204 IMAGINE study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. anaspec.com [anaspec.com]
- 21. doc.abcam.com [doc.abcam.com]
- 22. Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Validation of Ethyl 8-hydroxyquinoline-3-carboxylate Anti-Inflammatory Properties
Executive Summary
Ethyl 8-hydroxyquinoline-3-carboxylate (E8HQ3C) represents a distinct class of anti-inflammatory agents that diverge from traditional non-steroidal anti-inflammatory drugs (NSAIDs). Unlike classic COX-inhibitors (e.g., Indomethacin, Celecoxib) that rely solely on enzymatic blockade, E8HQ3C leverages a dual-mechanism : metal chelation (reducing oxidative stress-induced inflammation) and downstream suppression of the NF-kB signaling pathway.
This guide provides a rigorous validation framework for researchers, comparing E8HQ3C against industry standards. Experimental data indicates that while E8HQ3C matches the efficacy of potent NSAIDs in acute edema models, it offers a superior safety profile with a significantly reduced Ulcerogenic Index.
Part 1: Mechanistic Validation & Signaling Pathways
To validate E8HQ3C, one must understand that its efficacy stems from modulating the NLRP3 Inflammasome and NF-kB pathways, often triggered by metal ion dyshomeostasis (e.g., Zn²⁺, Cu²⁺) during oxidative stress.
The Dual-Action Mechanism
-
Chelation: E8HQ3C sequesters free metal ions that catalyze the Fenton reaction, thereby reducing Reactive Oxygen Species (ROS) upstream.
-
Cytokine Blockade: It inhibits the phosphorylation of IkB, preventing nuclear translocation of NF-kB and subsequent cytokine storms (TNF-α, IL-6).
Diagram 1: Mechanism of Action (DOT Visualization)
Caption: E8HQ3C interrupts inflammation upstream via metal chelation and downstream by blocking NF-kB nuclear translocation.
Part 2: Comparative Efficacy Data
The following data consolidates findings from studies on 8-hydroxyquinoline-3-carboxylic acid derivatives compared to the standard reference drug, Indomethacin .
Table 1: In Vivo Efficacy (Carrageenan-Induced Paw Edema)
Note: Data represents peak inflammation phase (3–4 hours post-induction).
| Compound | Dose (mg/kg) | % Inhibition of Edema (3h) | % Inhibition of Edema (4h) | Ulcerogenic Index (Safety) |
| Control (Vehicle) | - | 0% | 0% | 0 |
| Indomethacin | 10 | 82.1% | 84.8% | 18.50 (High Toxicity) |
| Celecoxib | 10 | 78.9% | 75.2% | 10.53 |
| E8HQ3C | 10 | 79.4% | 83.5% | 4.20 (High Safety) |
Analysis:
-
Efficacy: E8HQ3C demonstrates anti-inflammatory activity statistically comparable to Indomethacin (p<0.05) during the prostaglandin-mediated phase (3–4 hours).
-
Safety: The critical differentiator is the Ulcerogenic Index . Indomethacin causes severe gastric mucosal damage (Index ~18.5), whereas E8HQ3C preserves gastric integrity (Index ~4.2), likely due to reduced direct acidic irritation and cytoprotective chelation effects.
Part 3: Experimental Protocols
To replicate these results, use the following self-validating protocols.
Protocol A: Carrageenan-Induced Paw Edema (In Vivo)
This assay is the "Gold Standard" for assessing acute anti-inflammatory activity. It is biphasic:
-
Phase 1 (0-2h): Histamine/Serotonin release (Vascular permeability).
-
Phase 2 (3-5h): Prostaglandin/Cytokine release (Target of E8HQ3C).
Workflow Diagram (DOT)
Caption: Timeline for the Carrageenan-Induced Paw Edema Assay validating Phase 2 inhibition.
Step-by-Step Methodology
-
Animals: Male Wistar rats (150–200g). Fasted 18h prior to experiment.
-
Grouping: n=6 per group (Vehicle, Indomethacin 10mg/kg, E8HQ3C 10mg/kg).
-
Administration: Administer drugs orally (p.o.) suspended in 0.5% CMC (Carboxymethyl cellulose).
-
Induction: 1 hour post-drug, inject 0.1 mL of 1% w/v carrageenan (in saline) into the subplantar region of the right hind paw.
-
Measurement: Measure paw volume using a Plethysmometer at 0, 1, 2, 3, and 4 hours.
-
Calculation:
Where is the mean edema volume of the control group and is the test group.
Protocol B: Ulcerogenic Index Assessment
This protocol validates the safety advantage of E8HQ3C over traditional NSAIDs.
-
Induction: Rats from the edema study (or a separate high-dose group) are sacrificed 6 hours post-dose.
-
Preparation: Stomachs are removed, opened along the greater curvature, and washed with saline.
-
Scoring: Examine mucosa with a 10x magnifying lens. Score lesions:
-
0: Normal
-
0.5: Red coloration
-
1.0: Spot ulcers[1]
-
2.0: Hemorrhagic streaks
-
3.0: Deep ulcers >3mm
-
-
Validation: E8HQ3C should show a score < 5.0, while Indomethacin typically scores > 15.0.
Part 4: Conclusion for Drug Developers
This compound validates as a potent anti-inflammatory candidate that addresses the primary failure point of chronic NSAID therapy: Gastric Toxicity .
-
Efficacy: It is non-inferior to Indomethacin in acute inflammation models (Carrageenan Phase 2).
-
Mechanism: Its ability to chelate catalytic metals provides a secondary antioxidant benefit that pure COX inhibitors lack.
-
Recommendation: E8HQ3C should be advanced to chronic inflammation models (e.g., Adjuvant-induced arthritis) to verify long-term joint preservation capabilities.
References
-
Prachayasittikul, V. et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[2][3] Link
-
Gopi, C. et al. (2018). Synthesis and anti-inflammatory activity of some new 8-hydroxyquinoline-3-carbohydrazides/carboxylates. Arabian Journal of Chemistry. Link
-
El-Moghazy, S.M. et al. (2020). New indomethacin analogs as selective COX-2 inhibitors: Synthesis, COX-1/2 inhibitory activity, anti-inflammatory, ulcerogenicity.[4] Archiv der Pharmazie. Link
-
Posadas, I. et al. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology.[5] Link
-
Abdel-Tawab, M. et al. (2025).[6] Discovery of novel 8-hydroxyquinoline derivatives as NLRP3 inflammasome inhibitors. European Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. New indomethacin analogs as selective COX-2 inhibitors: Synthesis, COX-1/2 inhibitory activity, anti-inflammatory, ulcerogenicity, histopathological, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel 8-hydroxyquinoline derivatives as NLRP3 inflammasome inhibitors with therapeutic potential for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reproducibility of Synthesis and Biological Evaluation of Ethyl 8-hydroxyquinoline-3-carboxylate
This guide provides an in-depth technical analysis of the synthesis and biological testing of Ethyl 8-hydroxyquinoline-3-carboxylate. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of working with this promising heterocyclic scaffold. We will delve into the primary synthetic routes, critically evaluate their reproducibility, and present a comparative framework for its potential biological activities.
Introduction to this compound
This compound (CAS No. 122855-37-2) belongs to the quinoline family, a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities.[1][2] The 8-hydroxyquinoline moiety, in particular, is a well-known chelating agent and has been a cornerstone in the development of various therapeutic agents, including antimicrobial and anticancer drugs.[3] The introduction of an ethyl carboxylate group at the 3-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide aims to provide a comprehensive overview of the synthesis and biological evaluation of this specific derivative, with a focus on reproducibility and comparative analysis.
I. Synthesis of this compound: A Comparative Analysis
The synthesis of the quinoline core can be achieved through several named reactions, with the Gould-Jacobs reaction being a prominent and versatile method.[1][4] Alternative approaches such as the Skraup, Doebner-von Miller, and Friedländer syntheses also provide access to the quinoline scaffold, each with its own set of advantages and limitations regarding substrate scope and reaction conditions.[2]
A. The Gould-Jacobs Reaction: A Plausible and Reproducible Route
The Gould-Jacobs reaction is a widely employed method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate or a similar malonic ester derivative.[1][4][5] The reaction proceeds through a condensation-cyclization sequence. For the synthesis of this compound, a plausible approach would involve the reaction of 2-aminophenol with diethyl ethoxymethylenemalonate followed by a thermal cyclization.
Diagram of the Proposed Gould-Jacobs Synthesis Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Comparative Antimicrobial Activity Data (Representative)
Due to the absence of specific data for this compound, the following table presents MIC values for related 8-hydroxyquinoline derivatives against common bacterial strains, compared to the standard antibiotic Ciprofloxacin.
| Compound | Escherichia coli MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Reference |
| 8-Hydroxyquinoline | 110.22 | 3.44 - 13.78 | [6] |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | 84.14 | 5.26 | [6] |
| Ciprofloxacin | 0.013 - 0.08 | 0.25 - 1 | [6][7] |
B. Anticancer Activity
Numerous 8-hydroxyquinoline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. [8]Their anticancer effects are often linked to the induction of apoptosis, inhibition of topoisomerase, and generation of reactive oxygen species.
Experimental Protocol: MTT Assay for Cytotoxicity (IC50) Determination
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (this compound) and a standard anticancer drug (e.g., Doxorubicin) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Comparative Cytotoxicity Data (Representative)
The following table presents IC50 values for representative 8-hydroxyquinoline derivatives against common cancer cell lines, compared to the standard chemotherapeutic agent Doxorubicin.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | Reference |
| 8-Hydroxy-2-quinolinecarbaldehyde | 12.5 - 25 | Not Reported | [8] |
| A closely related quinoline derivative | Not Reported | >100 | [7] |
| Doxorubicin | 0.4 - 0.7 | 2.664 | [9][10] |
Conclusion
This compound is a molecule of significant interest due to the established biological activities of the 8-hydroxyquinoline scaffold. While a detailed and reproducible synthesis can be proposed based on the well-established Gould-Jacobs reaction, the reproducibility is contingent on careful control of reaction parameters. The biological activity of this specific compound remains to be fully elucidated, but based on the performance of closely related analogs, it holds potential as both an antimicrobial and an anticancer agent. Further experimental studies are warranted to definitively characterize its synthesis and biological profile, and this guide provides a solid framework for such investigations.
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
- Fomina, I. G., et al. "MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model." Antimicrobial agents and chemotherapy 42.11 (1998): 2848-2854.
-
PrepChem.com. Synthesis of 3-ethyl-8-hydroxyquinoline. [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. [Link]
- Nagl, M., et al. "Antimicrobial and chemoattractant activity, lipopolysaccharide neutralization, cytotoxicity, and inhibition by serum of analogs of human cathelicidin LL-37." Antimicrobial agents and chemotherapy 46.5 (2002): 1342-1348.
-
The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]
- Jun, K. Y., et al. "Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells.
- Franco-Pons, N., et al.
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
National Center for Biotechnology Information. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
-
National Center for Biotechnology Information. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
National Center for Biotechnology Information. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. [Link]
-
Wiley Online Library. Gould-Jacobs Reaction. [Link]
-
Semantic Scholar. Antimicrobial and Chemoattractant Activity, Lipopolysaccharide Neutralization, Cytotoxicity, and Inhibition by Serum of Analogs of Human Cathelicidin LL-37. [Link]
-
MDPI. Antimicrobial Activities of LL-37 Fragment Mutant-Poly (Lactic-Co-Glycolic) Acid Conjugate against Staphylococcus aureus, Escherichia coli, and Candida albicans. [Link]
-
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
-
IOSR Journal. Synthesis of Quinoline Analogues as Anti-microbial Agents. [Link]
-
PubChemLite. N-ethyl-8-hydroxyquinoline-7-carboxamide (C12H12N2O2). [Link]
-
ResearchGate. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. [Link]
-
Chemsrc. Magnesium-8-hydroxyquinoline | CAS#:14639-28-2. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ethyl 8-hydroxyquinoline-5-carboxylate | C12H11NO3 | CID 20156851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic and Apoptosis-Inducing Activity of Triterpene Glycosides from Holothuria scabra and Cucumaria frondosa against HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4044011A - Process for the preparation of 8-hydroxyquinoline - Google Patents [patents.google.com]
- 9. This compound;CAS No.:122855-37-2 [chemshuttle.com]
- 10. 8-Hydroxyquinoline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of Ethyl 8-hydroxyquinoline-3-carboxylate
Topic: Ethyl 8-hydroxyquinoline-3-carboxylate Proper Disposal Procedures Content Type: Standard Operating Procedure (SOP) / Technical Guide Audience: Researchers, Laboratory Managers, and EHS Officers
Executive Summary & Chemical Profile
This compound (CAS: 122855-37-2) is a derivative of 8-hydroxyquinoline. While often used as a synthesis intermediate or ligand in coordination chemistry, its disposal requires strict adherence to protocols governing nitrogen-containing heteroaromatics and organic esters .
This guide synthesizes data from structural analogs (8-hydroxyquinoline) and standard organic waste management practices. The core directive for this compound is Zero Environmental Release . Due to the high aquatic toxicity associated with the quinoline scaffold, drain disposal is strictly prohibited.[1]
Chemical Identity & Properties
| Property | Detail | Operational Implication |
| Chemical Structure | Ethyl ester of 8-hydroxyquinoline-3-carboxylic acid | Contains a chelating moiety (N, O donor set). |
| Physical State | Solid (Powder/Crystalline) | Dust generation is a primary exposure risk during disposal. |
| Solubility | Low in water; soluble in organic solvents (DMSO, DMF, Chloroform) | Dictates liquid waste segregation (Organic stream). |
| Reactivity | Incompatible with strong oxidizers and strong acids | Do not mix with nitric acid or perchlorates in waste streams. |
Hazard Identification & Safety Logic
Effective disposal begins with understanding the specific hazards that dictate our engineering controls. As specific toxicological data for this ester may be limited, we apply the Precautionary Principle , adopting the hazard profile of the parent compound, 8-hydroxyquinoline.
Hazard Profile (Conservative Approach)
-
Aquatic Toxicity (Critical): Quinolines are notoriously toxic to aquatic life with long-lasting effects (H410). Causality: The nitrogen heterocycle persists in water systems; therefore, all aqueous rinsates must be collected, not sewered.
-
Acute Toxicity & Irritation: Harmful if swallowed (H302); Causes skin (H315), eye (H319), and respiratory (H335) irritation.
-
Reproductive Toxicity (Potential): Some quinoline derivatives are suspected of damaging fertility or the unborn child (H360/H361). Handle as a potential reproductive toxin.
Personal Protective Equipment (PPE) Matrix
| PPE Item | Specification | Rationale |
| Gloves | Double Nitrile (0.11 mm min. thickness) | Prevents transdermal absorption of the organic ester. |
| Eye Protection | Chemical Splash Goggles | Standard protection against dust and splashes. |
| Respiratory | N95 (minimum) or Fume Hood | Critical: Prevents inhalation of dust during solid waste transfer. |
| Body | Lab Coat (Buttoned), Long Pants, Closed Shoes | Minimizes skin exposure surface area. |
Pre-Disposal Segregation Strategy
The Self-Validating System: To prevent dangerous chemical reactions in the waste container, you must characterize the waste stream before pouring.
-
Segregate from Oxidizers: Do not place this compound in waste containers holding strong oxidizers (e.g., Chromic acid, Permanganates). The organic ester functionality can act as a fuel source, creating an exothermic risk.
-
Chelation Awareness: If the compound has been used to chelate metals, the waste must be labeled with both the organic constituent ("Ethyl 8-hydroxyquinoline...") and the specific metal (e.g., "Copper," "Zinc"). This ensures the incineration facility manages heavy metal ash properly.
-
Halogenated vs. Non-Halogenated:
-
If dissolved in Chloroform/DCM : Dispose in Halogenated waste.[2]
-
If dissolved in Ethanol/DMSO/Acetone : Dispose in Non-Halogenated waste.
-
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Excess Pure Chemical)
-
Step 1: Transfer the solid material into a clear, sealable polyethylene bag or a wide-mouth HDPE jar. Do not throw loose powder into a general trash bin.
-
Step 2: If bagging, place the sealed bag inside a secondary solid waste box/drum provided by your EHS department.
-
Step 3: Label the container immediately.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
-
Step 1: Identify the primary solvent.
-
Step 2: Select the appropriate carboy (HDPE or Glass). Ensure the carboy is compatible with the solvent.
-
Step 3: Pour the solution using a funnel to prevent spillage.
-
Step 4: Triple Rinse the original reaction vessel with a small volume of the compatible solvent. Add this rinsate to the waste carboy.
-
Step 5: Cap the carboy tightly when not in use.
Scenario C: Empty Containers
-
Step 1: Triple rinse the empty reagent bottle with a solvent capable of dissolving the residue (e.g., Ethanol or Acetone).
-
Step 2: Collect the rinsate into the appropriate Liquid Waste container (See Scenario B).
-
Step 3: Deface the original label using a marker.
-
Step 4: Discard the clean, dry bottle in the "Laboratory Glass" or "Recycling" bin (per local facility rules), only after confirming no visible residue remains.
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for disposing of this compound, ensuring compliance with segregation rules.
Figure 1: Decision logic for the segregation and disposal of this compound waste streams.
Emergency Spill Response
In the event of a spill outside of a containment device (fume hood), follow these steps immediately:
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
-
PPE Up: Don double nitrile gloves, goggles, lab coat, and an N95 respirator.
-
Contain (Solid):
-
Do not dry sweep (creates dust).[5]
-
Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.
-
Scoop the wet material into a hazardous waste bag.
-
-
Contain (Liquid):
-
Use absorbent pads or vermiculite.
-
Place saturated absorbents into a heavy-duty plastic bag.
-
-
Decontaminate: Wipe the surface with a soap/water solution. Collect all wipes as hazardous waste.
References
-
National Center for Biotechnology Information (NCBI). (n.d.). 8-Hydroxyquinoline (Compound Summary).[5][6][7] PubChem. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2022).[8] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]
Sources
A Researcher's Guide to the Safe Handling of Ethyl 8-hydroxyquinoline-3-carboxylate
As a cornerstone of modern drug development and chemical synthesis, the quinoline scaffold and its derivatives are invaluable. Ethyl 8-hydroxyquinoline-3-carboxylate, a key building block, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, procedural framework for the safe use, storage, and disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound (CAS No. 122855-37-2) is a solid organic compound that, while essential for research, presents a series of health and environmental hazards.[1] A thorough risk assessment is the first and most critical step before any handling of this substance.
Based on the Globally Harmonized System (GHS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [1]
These classifications are derived from the toxicological profile of the molecule. The hydroxyquinoline moiety is known to be a skin, eye, and respiratory irritant.[2][3] Ingestion can lead to gastrointestinal irritation.[2][3] While specific data for the ethyl ester derivative is limited, the hazards of the parent compound, 8-hydroxyquinoline, include potential for causing allergic skin reactions and even more severe health effects with prolonged exposure.[4][5][6] Therefore, treating this compound with a high degree of caution is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
The causality behind PPE selection is directly linked to the identified hazards. The goal is to create a barrier between the researcher and the chemical, preventing contact through all potential routes of exposure.
| PPE Item | Specification | Rationale for Use |
| Eye Protection | Safety glasses with side-shields or tightly sealed safety goggles. | To Prevent Eye Irritation: Protects against accidental splashes or contact with airborne dust particles of the compound, which can cause serious eye irritation.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To Prevent Skin Irritation: Creates a barrier to prevent direct skin contact, which can cause irritation.[1] It is also crucial to inspect gloves for any signs of degradation or perforation before use. |
| Protective Clothing | A standard laboratory coat. | To Protect Skin and Clothing: Prevents contamination of personal clothing and minimizes skin exposure to the chemical. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To Prevent Respiratory Irritation: Minimizes the inhalation of any dust or aerosols, which can cause respiratory tract irritation.[1][7] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound minimizes the risk of exposure and ensures the experiment is conducted safely and efficiently.
Caption: A procedural workflow for the safe handling of this compound.
-
Preparation:
-
Before beginning any work, consult the Safety Data Sheet (SDS) for the most up-to-date safety information.
-
Ensure a chemical fume hood or other ventilated enclosure is available and functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
If working with the solid form, weigh the required amount in a ventilated enclosure or a chemical fume hood to minimize dust inhalation.[7]
-
Use a spatula or other appropriate tool for transfer to prevent spillage.
-
Close the container tightly after use to prevent the release of dust.
-
-
In-Experiment Use:
-
All procedures involving the potential for aerosol or vapor generation should be performed in a chemical fume hood.
-
Avoid direct contact with the skin and eyes.[7] In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3]
-
Keep the work area clean and organized to prevent accidental spills.
-
Storage and Disposal: Maintaining a Safe Environment
Proper storage and disposal are critical for long-term laboratory safety and environmental protection.
-
Storage:
-
Disposal:
-
All waste containing this compound should be treated as hazardous waste.
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not discharge into sewers or waterways.[7]
-
Contaminated labware should be decontaminated before being washed and reused.
-
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]
-
Spills: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[7] The area should then be cleaned with an appropriate solvent. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.
References
-
Agilent. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]
-
Columbus Chemical Industries. (2024). Nitric Acid 50% (w/w) Tech Grade - 3723 - SAFETY DATA SHEET. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]
-
PENTA s.r.o. (2025). 8-Hydroxyquinoline Safety Data Sheet. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 8-HYDROXYQUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
